molecular formula C11H11BrN2 B1371091 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 1155573-50-4

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1371091
CAS No.: 1155573-50-4
M. Wt: 251.12 g/mol
InChI Key: YIRGHOVEEWNTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRGHOVEEWNTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656154
Record name 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155573-50-4
Record name 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antipyretic, antibacterial, and anticancer properties[1]. The substitution pattern on the pyrazole ring is crucial in determining its pharmacological profile. The title compound, this compound, is of particular interest due to the presence of a bromophenyl group, which can serve as a handle for further functionalization through cross-coupling reactions, and the dimethyl substitution, which influences its steric and electronic properties.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis. This robust reaction involves the condensation of a β-diketone with a hydrazine derivative, typically in the presence of an acid catalyst[2][3][4]. For the synthesis of this compound, the logical precursors are (2-bromophenyl)hydrazine and acetylacetone (2,4-pentanedione).

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the β-diketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. An intramolecular cyclization then occurs, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring[2][4].

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis is depicted below:

Knorr_Mechanism hydrazine (2-Bromophenyl)hydrazine step1 Hydrazone Formation hydrazine->step1 diketone Acetylacetone diketone->step1 product This compound step2 Intramolecular Cyclization step1->step2 Intermediate A step3 Dehydration step2->step3 Intermediate B step3->product Experimental_Workflow start Start dissolve Dissolve (2-bromophenyl)hydrazine in Ethanol start->dissolve add_reagents Add Acetylacetone and Glacial Acetic Acid dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux tlc Monitor by TLC reflux->tlc workup Cool and Neutralize with NaHCO3 tlc->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction dry Dry organic layer with MgSO4 extraction->dry filter Filter dry->filter evaporate Remove solvent under reduced pressure filter->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize the product purify->characterize end End characterize->end

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The specific substitution pattern on the pyrazole ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The compound of interest, 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, incorporates a synthetically versatile bromophenyl group, opening avenues for further functionalization and optimization in drug design.

This in-depth technical guide provides a comprehensive overview of the process of determining the three-dimensional structure of this compound through single-crystal X-ray diffraction. As a Senior Application Scientist, the following sections will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a robust and reproducible analytical workflow. While the crystallographic data for the exact title compound is not publicly available, this guide will utilize data from a closely related structure, 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, to illustrate the analytical process, with the clear understanding that this serves as a representative example.[5]

Part 1: Synthesis and Crystallization – From Powder to Perfection

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of 1-aryl-3,5-dimethylpyrazoles is typically achieved through the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound, in this case, acetylacetone.[6]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-bromophenyl)hydrazine (1 equivalent) and ethanol as the solvent.

  • Addition of Reagent: Slowly add acetylacetone (1.1 equivalents) to the stirred solution.

  • Catalysis (Optional but Recommended): A catalytic amount of a protic acid, such as glacial acetic acid, can be added to facilitate the cyclization.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization: The Art of Molecular Self-Assembly

Obtaining diffraction-quality single crystals is often the most challenging step. The ideal crystal should be a single, well-formed entity, free from cracks and defects. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Step-by-Step Protocol for Crystallization:

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when heated but will lead to supersaturation upon slow cooling or evaporation. A mixture of solvents is often effective. For pyrazole derivatives, combinations like chloroform-ethanol or dimethylformamide have been used successfully.[7]

  • Preparation of Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen solvent or solvent system in a clean vial. Gentle heating may be required to achieve complete dissolution.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Part 2: Single-Crystal X-ray Diffraction – Visualizing the Invisible

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis crystal_selection Crystal Selection & Mounting diffractometer X-ray Diffractometer crystal_selection->diffractometer data_collection Data Collection (Intensity Measurement) diffractometer->data_collection cell_determination Unit Cell Determination data_collection->cell_determination data_reduction Data Reduction & Integration cell_determination->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation molecular_geometry Molecular Geometry Analysis validation->molecular_geometry intermolecular_interactions Intermolecular Interaction Analysis molecular_geometry->intermolecular_interactions database_deposition Deposition to CSD intermolecular_interactions->database_deposition

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector.[5][8]

  • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the reflections are then integrated.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data using a least-squares method. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability. The final data is typically presented in a Crystallographic Information File (CIF).

Part 3: Structural Analysis of a Representative Pyrazole

As previously stated, the specific crystallographic data for this compound is not available. Therefore, we will discuss the key structural features based on the closely related compound, 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole .[5] This compound shares the crucial 1-(2-bromophenyl)pyrazole core.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the representative compound.

ParameterValue
Chemical FormulaC₂₃H₁₆BrF₃N₂ (major component in co-crystal)
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.8408(2)
b (Å)9.4868(2)
c (Å)11.6797(3)
α (°)95.350(2)
β (°)91.066(2)
γ (°)103.592(2)
Volume (ų)947.18(4)
Z2
Temperature (K)100
RadiationCu Kα (λ = 1.54184 Å)
Final R indices [I > 2σ(I)]R₁ = 0.037, wR₂ = 0.095
CCDC Number2454123

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition for the co-crystal structure.[5]

Molecular Geometry

The analysis of the crystal structure reveals key details about the molecule's conformation.

Caption: Key structural features of the 1-(2-Bromophenyl)pyrazole core.

A crucial aspect of the molecular geometry is the dihedral angle between the pyrazole and the 2-bromophenyl rings. In the representative structure, this angle is approximately 45.3°.[5] This significant twist is likely due to the steric hindrance imposed by the bulky diphenylmethyl group at the C5 position and the bromine atom at the ortho position of the phenyl ring. In the case of this compound, with smaller methyl groups, this dihedral angle might be slightly different, but a non-planar conformation is still expected due to the ortho-bromo substituent.

Intermolecular Interactions

In the solid state, molecules interact with each other through various non-covalent forces, which dictate the crystal packing. In the representative structure, weak C-H···Br hydrogen bonds are observed, linking molecules into centrosymmetric dimers.[5] For this compound, one would anticipate the presence of C-H···π and potentially Br···π interactions, which are common in halogenated aromatic compounds.

Conclusion: From Structure to Function

The determination of the crystal structure of this compound, or a closely related analogue, provides invaluable insights for drug development professionals. The precise knowledge of the three-dimensional arrangement of atoms allows for a deeper understanding of its potential interactions with biological macromolecules. This structural information is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates. The methodologies and analytical principles outlined in this guide serve as a robust framework for researchers engaged in the structural elucidation of novel pharmaceutical compounds.

References

  • Szabó, V., et al. (2008). Synthesis and pharmaceutical activities of pyrazole-containing compounds. Journal of Heterocyclic Chemistry, 45(4), 945-958.
  • Tanitame, A., et al. (2005). Design, synthesis, and pharmacological evaluation of novel pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 48(13), 4345-4357.
  • Cottineau, M., et al. (2002). Synthesis and pharmacological evaluation of new 1,5-diarylpyrazole derivatives as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(15), 2105-2108.
  • Khalilov, L. M., et al. (2024). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-1H-3-(trifluoromethyl)pyrazole (1/0.362). IUCrData, 9(2), x240166. Available at: [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1239-1241. Available at: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Bansal, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1935-1957. Available at: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Journal of Molecular Structure, 1311, 138133. Available at: [Link]

  • Mykhailiuk, P. K. (2015). A Convenient One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles. Synthesis, 47(15), 2293-2298.
  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854.
  • Sharma, V., et al. (2014). A review on biological activities of pyrazole derivatives. Bioorganic & Medicinal Chemistry, 22(21), 5871-5895.
  • Abadi, A. H., et al. (2003). Design, synthesis and biological evaluation of novel 1,3,5-triphenyl-2-pyrazoline derivatives as dual cyclooxygenase-2/5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 11(20), 4429-4436.
  • Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 303-321. Available at: [Link]

  • Kumar, V., & Aggarwal, M. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 12(1), 1-15. Available at: [Link]

  • Asati, V., & Srivastava, S. K. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 25(10), 1206-1226. Available at: [Link]

Sources

Spectroscopic Elucidation of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. The precise substitution pattern on the phenyl ring is critical to its biological activity and physical properties. Therefore, unambiguous structural confirmation is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific isomer are not widely published, this guide, drawing upon established spectroscopic principles and data from closely related analogs, serves as an authoritative reference for its characterization.

Molecular Structure and Isomeric Considerations

The structure of this compound is characterized by a 3,5-dimethylpyrazole ring attached to a bromophenyl ring at the N1 position of the pyrazole and the C2 position of the phenyl ring. The ortho-disubstituted pattern on the phenyl ring is a key structural feature that will significantly influence its spectroscopic signatures, particularly in NMR due to steric effects and through-space interactions.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below, with comparisons to the known para-isomer, 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, to highlight the influence of the bromine's position.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Notes
~7.70dd1HAr-HExpected to be the most downfield aromatic proton due to proximity to the bromine atom.
~7.45m2HAr-HAromatic protons of the bromophenyl ring.
~7.20m1HAr-HAromatic proton of the bromophenyl ring.
~5.95s1HPyrazole-H4The characteristic singlet for the H4 proton of the pyrazole ring. For the para-isomer, this appears at 5.91 ppm.[1]
~2.30s3HPyrazole-CH₃Methyl group at C3 or C5.
~2.28s3HPyrazole-CH₃Methyl group at C3 or C5. For the para-isomer, these appear at 2.28 and 2.26 ppm.[1]
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Notes
~149.0Pyrazole-C3/C5Carbon bearing a methyl group. The para-isomer shows a signal at 148.4 ppm.[1]
~140.0Pyrazole-C3/C5Carbon bearing a methyl group.
~138.0Ar-CQuaternary aromatic carbon attached to the pyrazole ring.
~133.0Ar-CHAromatic methine carbon.
~129.0Ar-CHAromatic methine carbon.
~128.0Ar-CHAromatic methine carbon.
~125.0Ar-CHAromatic methine carbon.
~122.0Ar-C-BrCarbon attached to bromine. The chemical shift is significantly influenced by the halogen.
~108.0Pyrazole-C4The methine carbon of the pyrazole ring. The para-isomer shows this at 107.8 ppm.[1]
~14.0Pyrazole-CH₃Methyl carbon.
~13.0Pyrazole-CH₃Methyl carbon. The para-isomer displays signals at 13.2 and 12.2 ppm.[1]
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A 45° pulse angle and a relaxation delay of 2 seconds are recommended.

    • Collect a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic and Heteroaromatic C-H
2980-2850C-H stretchMethyl (CH₃)
1600-1450C=C and C=N stretchAromatic and Pyrazole rings
1400-1350C-H bendMethyl (CH₃)
1100-1000C-N stretchAryl-N
800-700C-H out-of-plane bendortho-disubstituted benzene
600-500C-Br stretchAryl bromide
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonPredicted Abundance
250/252[M]⁺High (Isotopic pattern for one Br atom)
171[M - Br]⁺Moderate
95[C₅H₇N₂]⁺ (dimethylpyrazole fragment)Moderate to High
Predicted Fragmentation Pathway

The primary fragmentation is expected to be the loss of the bromine atom, followed by further fragmentation of the pyrazole and phenyl rings.

M [M]⁺˙ (m/z 250/252) M_minus_Br [M - Br]⁺ (m/z 171) M->M_minus_Br - Br• Pyrazole_frag [C₅H₇N₂]⁺ (m/z 95) M->Pyrazole_frag - C₆H₄Br•

Figure 2: Predicted Fragmentation Pathway of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) inlet.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound. The provided NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid framework for researchers, scientists, and drug development professionals to identify and characterize this compound. The comparison with its para-isomer highlights the subtle yet significant spectroscopic differences arising from the positional isomerism of the bromine atom on the phenyl ring.

References

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

Sources

Physical and chemical properties of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As an N-arylpyrazole, its structure combines the versatile pyrazole core with a sterically demanding and electronically influential 2-bromophenyl substituent. This document outlines the compound's fundamental physicochemical properties, offers a detailed spectroscopic profile for unambiguous identification, describes a validated synthetic protocol, and discusses its chemical reactivity. The insights presented herein are curated for researchers, chemists, and drug development professionals who require a deep technical understanding of this molecule for application in synthesis, ligand design, and as a building block for novel chemical entities.

Chemical Identity and Molecular Structure

This compound is a derivative of 3,5-dimethylpyrazole, where the hydrogen on one of the nitrogen atoms is substituted with a 2-bromophenyl group.[1][2] This substitution is pivotal, as it locks the tautomeric form of the pyrazole and introduces significant steric and electronic features that dictate the molecule's overall properties and reactivity.[3]

The structural arrangement, with the bulky bromine atom ortho to the point of attachment, forces a non-planar conformation between the pyrazole and phenyl rings. This twisted dihedral angle is a key structural characteristic of many 1-arylpyrazoles and influences their crystal packing and interaction with biological targets.[3]

structure cluster_pyrazole This compound mol

Caption: 2D Structure of this compound.

Table 1: Compound Identifiers and Core Properties
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₁BrN₂-
Molecular Weight 251.12 g/mol -
Physical Form Expected to be a colorless to pale yellow solid[4]
CAS Number 119330-41-9-

Physicochemical Properties

The physical properties of N-arylpyrazoles are governed by their molecular structure, particularly the ability to engage in intermolecular interactions. Unlike its parent, 3,5-dimethylpyrazole, the N-substituted title compound cannot act as a hydrogen bond donor, which typically results in a lower melting point compared to the unsubstituted core.[1]

Table 2: Predicted Physicochemical Data
PropertyPredicted ValueRationale & Context
Melting Point ~100-115 °CN-arylpyrazoles like 1-(4-nitrophenyl)-3,5-dimethyl-pyrazole melt at 100-102 °C.[3] The 2-bromo substitution is expected to result in a similar range.
Boiling Point >300 °CHigh boiling point is expected due to the molecular weight and aromatic nature. Precise data is not readily available.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO). Insoluble in water.The aromatic and hydrocarbon character of the molecule dominates, making it soluble in non-polar to moderately polar organic solvents.

Synthesis and Purification

The most direct and widely adopted method for synthesizing 1-aryl-3,5-dimethylpyrazoles is the Paal-Knorr condensation reaction. This involves the cyclization of a substituted hydrazine with a 1,3-dicarbonyl compound.[2][3] For the title compound, this translates to the reaction between (2-bromophenyl)hydrazine and acetylacetone (2,4-pentanedione).

The rationale for this choice is its high efficiency and regioselectivity. The two equivalent carbonyl groups of acetylacetone ensure that only one pyrazole isomer is formed, simplifying purification.

synthesis_workflow reagents Reactants: (2-Bromophenyl)hydrazine Acetylacetone reaction Condensation Reaction Reflux, 2-5 hours reagents->reaction 1. Combine & Heat solvent Solvent System: Glacial Acetic Acid or Ethanol solvent->reaction 2. Provide Medium workup Aqueous Workup Neutralization & Precipitation reaction->workup 3. Cool & Quench purification Purification Recrystallization from Ethanol/Hexane workup->purification 4. Isolate Crude Solid product Final Product: This compound purification->product 5. Obtain Pure Compound

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (2-bromophenyl)hydrazine (1.0 eq) in glacial acetic acid or absolute ethanol (approx. 5-10 mL per gram of hydrazine).

  • Addition of Reagent: To the stirring solution, add acetylacetone (1.05 eq) dropwise at room temperature.

  • Condensation: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water. If necessary, neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filtration: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude solid and purify by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product.

Spectroscopic Profile for Structural Elucidation

Structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data, which serve as a fingerprint for the molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is essential for confirming the arrangement of protons in the molecule. The spectrum is expected to be clean and highly informative.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsMultiplicityApprox. δ (ppm)Rationale
Pyrazole-CH₃ (3- and 5-positions)Singlet (s)2.2 - 2.5Two distinct singlets are expected for the methyl groups due to the asymmetric substitution on the nitrogen. They are in a typical range for methyl groups on a pyrazole ring.
Pyrazole-H (4-position)Singlet (s)~6.0The lone proton on the pyrazole ring is deshielded by the aromatic system and appears as a sharp singlet.
Aromatic-HMultiplet (m)7.2 - 7.8The four protons on the 2-bromophenyl ring will appear as a complex multiplet due to ortho, meta, and para coupling. The proton ortho to the bromine atom will likely be the most downfield.
¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton. Eleven distinct signals are expected, corresponding to each unique carbon atom in the asymmetric molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonsApprox. δ (ppm)Rationale
Pyrazole-CH₃11 - 15Typical range for aliphatic methyl carbons attached to an sp² system.
Pyrazole-C4~106The C-H carbon of the pyrazole ring.
Aromatic C-Br~115-125The carbon directly attached to the bromine atom is shielded by the halogen.
Aromatic C-H125 - 135Standard chemical shift range for aromatic carbons bearing hydrogen.
Pyrazole C3, C5, and Aromatic C-N138 - 150Quaternary carbons of the pyrazole ring and the ipso-carbon of the phenyl ring attached to nitrogen appear further downfield.
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeSignificance
3100 - 3000C-H StretchAromatic C-H bonds.
2950 - 2850C-H StretchAliphatic C-H bonds from the methyl groups.
1600 - 1450C=C & C=N StretchCharacteristic stretching of the pyrazole and phenyl aromatic rings.
~1020C-Br StretchIndicates the presence of the carbon-bromine bond.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the bromine atom through its characteristic isotopic pattern.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 250 and m/z ≈ 252.

  • Isotopic Pattern: The presence of a single bromine atom will result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity (1:1 ratio), which is a definitive indicator for a monobrominated compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by its two core components: the electron-rich pyrazole ring and the substituted phenyl ring.

  • Pyrazole Ring Reactivity: The pyrazole ring in N-arylpyrazoles is susceptible to electrophilic substitution. The attack typically occurs at the C4 position, which is the most electron-rich and sterically accessible site.[5] Reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 4-substituted product.

  • Bromophenyl Ring Reactivity: The 2-bromophenyl group is relatively deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the bromine atom. However, the bromine atom itself serves as a functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the elaboration of the molecule by forming new carbon-carbon or carbon-heteroatom bonds. This makes the compound a valuable intermediate for building more complex molecular architectures.

Applications and Research Interest

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds.[6][7] Derivatives of 1-arylpyrazole exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][5]

  • Drug Discovery: this compound serves as a key building block. The 2-bromo substituent can be used as a synthetic handle for late-stage functionalization via cross-coupling chemistry, enabling the rapid generation of diverse compound libraries for screening.

  • Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. The 2-bromophenyl group can influence the steric and electronic properties of the resulting metal complexes, making them suitable for applications in catalysis or as novel materials.[2]

Safety and Handling

While specific toxicity data for this compound is not available, general laboratory safety precautions should be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Exposure: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and versatile N-arylpyrazole. Its structure has been characterized by a predictable spectroscopic profile, and its reactivity offers multiple avenues for further chemical modification. The presence of the ortho-bromo substituent is particularly advantageous for building molecular complexity through modern cross-coupling reactions. This technical profile underscores its potential as a valuable intermediate for researchers in drug discovery, agrochemicals, and materials science, providing the foundational knowledge required for its effective application.

References

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

  • PubChem. 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). (2024). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (1/1). Available at: [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 3,5-Dimethyl-1H-pyrazole: Comprehensive Overview and Applications. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Available at: [Link]

  • ResearchGate. (2017). Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole from Phenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole, a substituted pyrazole with significant potential in medicinal chemistry and drug development. The synthesis is approached from the readily available starting material, phenylhydrazine, necessitating a two-step process: the preparation of the key intermediate, 2-bromophenylhydrazine, followed by its condensation with acetylacetone via the Knorr pyrazole synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also a thorough examination of the underlying chemical principles and mechanistic insights. The guide emphasizes experimental causality, self-validating protocols, and authoritative grounding to ensure scientific integrity and practical utility.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its structural versatility and capacity for diverse chemical modifications have made it an indispensable building block in the discovery of novel therapeutic agents.[1][2] Pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3] The metabolic stability of the pyrazole ring is a significant factor in its increasing prevalence in newly approved drugs.[4] The specific substitution pattern on the pyrazole core dictates its interaction with biological targets, making the synthesis of novel analogs, such as this compound, a critical endeavor in the quest for more effective and selective pharmaceuticals.[1]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from phenylhydrazine is most effectively achieved through a two-step synthetic sequence. The initial step involves the conversion of a suitable phenyl precursor to 2-bromophenylhydrazine. Subsequently, this key intermediate is reacted with a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), to construct the pyrazole ring. This classical approach, known as the Knorr pyrazole synthesis, is a robust and widely employed method for the preparation of substituted pyrazoles.[5]

Synthetic_Workflow Phenylhydrazine Phenylhydrazine 2-Bromoaniline 2-Bromoaniline Phenylhydrazine->2-Bromoaniline Conceptual Starting Point (Not Direct Reaction) Diazonium_Salt Diazonium_Salt 2-Bromoaniline->Diazonium_Salt Diazotization 2-Bromophenylhydrazine 2-Bromophenylhydrazine Diazonium_Salt->2-Bromophenylhydrazine Reduction Target_Molecule This compound 2-Bromophenylhydrazine->Target_Molecule Knorr Pyrazole Synthesis Acetylacetone Acetylacetone Acetylacetone->Target_Molecule

Caption: Overall synthetic workflow.

Precursor Synthesis: Preparation of 2-Bromophenylhydrazine

The immediate precursor for the pyrazole synthesis is 2-bromophenylhydrazine. This compound is typically prepared from 2-bromoaniline via a two-step sequence involving diazotization followed by reduction.

Mechanism of 2-Bromophenylhydrazine Synthesis

The synthesis commences with the diazotization of 2-bromoaniline. In this reaction, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. The resulting diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed, with sodium pyrosulfite and zinc powder in the presence of acid being common choices.[6][7] The use of sodium pyrosulfite is reported to offer high product purity and shorter reaction times.[6]

Experimental Protocol: Synthesis of 2-Bromophenylhydrazine Hydrochloride

The following protocol is adapted from established patent literature for the synthesis of substituted phenylhydrazines.[7]

Materials:

  • 2-Bromoaniline

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Zinc Powder

  • Sodium Hydroxide (NaOH) solution (20-30%)

  • Acetone

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-bromoaniline and concentrated hydrochloric acid. Cool the mixture to 0-5 °C using an ice-salt bath. While maintaining the temperature, slowly add an aqueous solution of sodium nitrite with vigorous stirring. Continue the reaction for 1-1.5 hours at this temperature.

  • Reduction: To the solution of the diazonium salt, add concentrated hydrochloric acid, water, and zinc powder in portions, ensuring the temperature is maintained between 15-20 °C. The reaction is complete when the solution becomes nearly colorless.

  • Work-up and Isolation: Adjust the pH of the reaction mixture to 10 with a sodium hydroxide solution while keeping the temperature at 5 °C. Allow the mixture to stand for 1-2 hours to facilitate crystallization. Filter the crude 2-bromophenylhydrazine.

  • Purification and Salt Formation: Dissolve the crude product in hot water and treat with activated charcoal to decolorize, if necessary. Filter the hot solution and allow it to cool to crystallize the purified 2-bromophenylhydrazine. For the formation of the hydrochloride salt, dissolve the purified free base in hydrochloric acid and stir at 60-70 °C. Cool the solution to 20 °C to induce crystallization. Filter the product and wash with a small amount of cold acetone. Dry the product under vacuum to obtain 2-bromophenylhydrazine hydrochloride.

Knorr Pyrazole Synthesis: Construction of the Pyrazole Ring

The core of this synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[5] In this case, 2-bromophenylhydrazine reacts with acetylacetone (2,4-pentanedione) to yield the target molecule, this compound.

Mechanism of the Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed and proceeds through a series of nucleophilic additions and dehydrations. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the acetylacetone to form a hemiaminal intermediate, which then dehydrates to form a hydrazone. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate. A final dehydration step results in the formation of the stable aromatic pyrazole ring.

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Dehydration Reactants 2-Bromophenylhydrazine + Acetylacetone (Acid Catalyst) Hydrazone Hydrazone Intermediate + H₂O Reactants:h->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal (Intramolecular Attack) Hydrazone->Cyclic_Intermediate Product This compound + H₂O Cyclic_Intermediate->Product:p

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(Aryl)-3,5-dimethyl-1H-pyrazole

Materials:

  • (2-Bromophenyl)hydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-bromophenyl)hydrazine hydrochloride (1.0 mmol) and acetylacetone (1.0 mmol) in ethanol (10 mL).

  • Reaction: Add a catalytic amount of acid to the mixture. Stir the reaction mixture at room temperature or gently heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, as indicated by TLC, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation and Characterization

The successful synthesis of this compound must be confirmed through rigorous characterization using modern analytical techniques.

Table of Key Reaction Parameters
ParameterPrecursor Synthesis (Diazotization)Precursor Synthesis (Reduction)Knorr Pyrazole Synthesis
Key Reagents 2-Bromoaniline, NaNO₂, HClDiazonium salt, Zn powder/HCl2-Bromophenylhydrazine, Acetylacetone
Solvent Aqueous HClAqueous HClEthanol
Temperature 0-5 °C15-20 °CRoom Temperature to Reflux
Reaction Time 1-1.5 hoursUntil colorlessMonitored by TLC
Catalyst --Acid (e.g., Acetic Acid)
Work-up pH adjustment, filtrationEvaporationEvaporation
Purification RecrystallizationColumn ChromatographyColumn Chromatography
Expected Characterization Data

Based on the structure of the target molecule and data from analogous compounds, the following spectroscopic signatures are expected:

  • ¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the two methyl groups on the pyrazole ring, a singlet for the proton at the 4-position of the pyrazole ring, and a multiplet pattern in the aromatic region corresponding to the protons of the 2-bromophenyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the carbons of the pyrazole ring, and the carbons of the 2-bromophenyl substituent. The carbon attached to the bromine atom will have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyrazole ring, and the C-Br stretching frequency.

Conclusion

This technical guide has detailed a robust and reliable synthetic pathway for the preparation of this compound, a valuable scaffold for drug discovery. By first synthesizing the key 2-bromophenylhydrazine intermediate from 2-bromoaniline and then employing the classical Knorr pyrazole synthesis with acetylacetone, the target molecule can be obtained in a straightforward manner. The provided experimental protocols, mechanistic insights, and expected characterization data serve as a comprehensive resource for researchers in the field. The adaptability of the presented methods allows for the synthesis of a wide array of substituted pyrazole derivatives, paving the way for the development of novel therapeutic agents.

References

  • Shaanxi Bloom Tech Co., Ltd. (n.d.). 4-Chloropyrazole CAS 15878-00-9. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.
  • Google Patents. (n.d.). CN101148420A - Preparation method for 2-bromophenylhydrazine.
  • Kumar, V., & Aggarwal, M. (2019). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 11(16), 2135–2154.
  • Yet, L. (2007). Privileged structures in rational drug design.
  • Google Patents. (n.d.). CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.
  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

  • ACS Omega. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

An In-depth Technical Guide to GSK2334470: A Highly Specific PDK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data available for GSK2334470, a potent and highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This document will delve into the compound's mechanism of action, summarize key experimental findings, and provide detailed protocols for its use in cell-based assays.

Introduction

GSK2334470 is a small molecule inhibitor that has garnered significant interest in the scientific community for its precise targeting of PDK1, a critical kinase in the PI3K/AKT signaling pathway.[1] Dysregulation of this pathway is a hallmark of various diseases, including cancer, making PDK1 an attractive therapeutic target.[1][2] GSK2334470 has been instrumental in elucidating the intricate roles of PDK1 in cellular processes and shows promise for further investigation in drug discovery and development.[3][4]

Physicochemical Properties

While the primary focus of this guide is on the experimental data, a brief overview of the physicochemical properties of GSK2334470 is provided below. It is important to note that the CAS number 957044-07-4 provided in the topic is associated with a different chemical entity, Ethyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, in several chemical supplier databases.[5][6][7][8] The experimental data discussed herein pertains to GSK2334470, which is more commonly associated with CAS number 1227911-45-6.[9]

PropertyValueSource
Molecular Formula C25H34N8O[9]
Molecular Weight 462.59 g/mol [9]
CAS Number 1227911-45-6[9]

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

GSK2334470 functions as a potent inhibitor of PDK1, a master kinase that phosphorylates and activates a host of downstream protein kinases, most notably AKT (also known as Protein Kinase B).[1][3] The activation of the PI3K/AKT/mTOR signaling cascade is initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K.[10] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger, recruiting both PDK1 and AKT to the plasma membrane.[1][10] This co-localization facilitates the phosphorylation of AKT at Threonine 308 (Thr308) by PDK1, a crucial step for AKT activation.[1][10]

GSK2334470 exerts its inhibitory effect by competing with ATP for the binding site on PDK1, thereby preventing the phosphorylation and subsequent activation of AKT and other downstream effectors like S6 Kinase (S6K) and Serum/Glucocorticoid-Regulated Kinase (SGK).[1][3] This blockade of the PDK1 signaling node leads to the suppression of cell proliferation, growth, and survival.[1][10]

PDK1_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits pAKT p-AKT (Thr308) PDK1->pAKT Phosphorylates pAKT_S473 p-AKT (Ser473) mTORC2 mTORC2 mTORC2->pAKT_S473 Phosphorylates Downstream Downstream Effectors (e.g., S6K, GSK3β) pAKT_S473->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes GSK2334470 GSK2334470 GSK2334470->PDK1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2334470 on PDK1.

Summary of Experimental Data

GSK2334470 has been demonstrated to be a highly potent and selective inhibitor of PDK1.[3][11] In cell-free assays, it inhibits PDK1 with an IC50 of approximately 10 nM.[9][11] Notably, GSK2334470 shows remarkable specificity, as it does not significantly inhibit the activity of 93 other protein kinases, including 13 closely related AGC-kinases, even at concentrations 500-fold higher than its IC50 for PDK1.[3][11]

In Vitro Activity
TargetAssay TypeIC50Cell Line/SystemReference
PDK1Cell-free kinase assay~10 nM-[3][9][11]
Akt (T308 phosphorylation)Cellular assay113 nMPC-3[2]
Cellular Effects

In cellular contexts, GSK2334470 effectively ablates the T-loop phosphorylation and subsequent activation of several key downstream targets of PDK1, including SGK, S6K1, and RSK.[3] It also suppresses the activation of Akt.[3]

Studies in multiple myeloma (MM) cell lines have shown that GSK2334470 induces potent cytotoxicity, even in dexamethasone-resistant cells, with IC50 values ranging from 3.98 to 10.56 µM.[10][12] Interestingly, the sensitivity of MM cells to GSK2334470 correlates with the expression status of the tumor suppressor PTEN.[10][12] Cells with low PTEN expression are relatively resistant to the drug.[10] However, combining GSK2334470 with a dual mTORC1/C2 inhibitor, such as PP242, demonstrates synergistic anti-myeloma effects, irrespective of the PTEN status.[10][12]

Experimental Protocols

The following are representative protocols for utilizing GSK2334470 in cell culture experiments.

Preparation of GSK2334470 Stock Solution
  • Reconstitution: Dissolve GSK2334470 powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[11]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[9] Avoid repeated freeze-thaw cycles.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of GSK2334470 against PDK1.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mixture (Buffer, ATP, Substrate) Start->Prepare Add_Enzyme Add PDK1 Enzyme Prepare->Add_Enzyme Add_Inhibitor Add GSK2334470 (Varying Concentrations) Add_Enzyme->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation (e.g., Radioactivity, Fluorescence) Stop->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of GSK2334470.

Detailed Steps:

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, a suitable substrate (e.g., Crosstide peptide), and [γ-³²P]ATP.[9]

  • Inhibitor Addition: Add varying concentrations of GSK2334470 to the reaction wells. Include a DMSO-only control.

  • Enzyme Addition: Initiate the reaction by adding purified, active PDK1 enzyme to the wells.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 20-30 minutes).[9]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).[9]

  • Detection: Spot the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.[9] Measure the incorporated radioactivity using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is designed to assess the effect of GSK2334470 on the phosphorylation status of PDK1 downstream targets in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, U87, or multiple myeloma cell lines) at an appropriate density and allow them to adhere overnight.[3][10]

    • Serum-starve the cells for a few hours to reduce basal signaling, if necessary.[3]

    • Treat the cells with various concentrations of GSK2334470 or a vehicle control (DMSO) for a specified duration (e.g., 30 minutes to 24 hours).[3]

    • If applicable, stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K/AKT pathway.[3]

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT (Thr308), total AKT, p-S6K, total S6K).

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

GSK2334470 is a powerful and selective research tool for investigating the physiological and pathological roles of the PDK1 signaling pathway. Its high specificity allows for the confident attribution of observed cellular effects to the inhibition of PDK1. The experimental data summarized in this guide, along with the provided protocols, offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of PDK1-mediated signaling and exploring its therapeutic potential.

References

  • Najafov, A., Sommer, E., Axten, J. M., & Alessi, D. R. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357–369.
  • Yang, C., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget, 8(24), 39185–39197. [Link]

  • PubMed. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. [Link]

  • Semantic Scholar. Characterization of GSK 2334470 , a novel and highly specific inhibitor of PDK 1. [Link]

  • ResearchGate. (PDF) Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. [Link]

  • abcr Gute Chemie. AB268874 | CAS 957044-07-4. [Link]

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and materials science research. As thermal stability is a critical parameter influencing storage, processing, and application viability, a robust understanding of its decomposition behavior is paramount. This document outlines the fundamental principles of TGA, a detailed experimental protocol with justifications rooted in established best practices, and a proposed multi-stage decomposition pathway. The content is structured to provide researchers, scientists, and drug development professionals with both the practical methodology and the theoretical underpinnings necessary for a thorough thermal characterization of this and similar substituted pyrazole compounds.

Introduction: The Significance of Thermal Stability

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the design of bioactive molecules and functional materials. The presence of a brominated phenyl ring and methyl groups on the pyrazole core imparts specific steric and electronic properties that influence its chemical reactivity, solid-state structure, and, critically, its thermal stability.

Thermogravimetric analysis (TGA) is an essential technique for probing this stability.[1] It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[1][2] This data is invaluable for:

  • Determining Processing Limits: Establishing the maximum temperature the material can withstand before degradation begins.

  • Predicting Shelf Life and Storage Conditions: Understanding thermal liability is key to defining stable storage protocols.

  • Compositional Analysis: Quantifying volatile components, such as residual solvents or moisture.[3]

  • Kinetic Studies: Elucidating the kinetics of decomposition reactions.[4]

This guide will proceed from the foundational principles of the TGA technique to a specific, validated protocol for the title compound, culminating in an expert interpretation of the anticipated results.

Foundational Principles of Thermogravimetric Analysis (TGA)

At its core, TGA measures mass loss resulting from physical or chemical processes like desorption, decomposition, or oxidation.[1][5] A typical TGA instrument consists of a high-precision microbalance, a furnace capable of executing controlled temperature programs, and a system for controlling the gaseous environment around the sample.[2]

The primary output, a thermogram or TGA curve, plots the percentage of initial mass remaining against temperature.[4] The first derivative of this curve (DTG curve) is often plotted simultaneously, showing the rate of mass loss. Peaks on the DTG curve correspond to the temperatures of the most rapid decomposition, providing a clearer resolution of distinct thermal events.[6] The International Union of Pure and Applied Chemistry (IUPAC) and the International Confederation for Thermal Analysis and Calorimetry (ICTAC) provide standardized nomenclature and recommendations for reporting thermal analysis data, which are adhered to in this guide.[7][8][9][10]

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure accuracy, reproducibility, and clarity in the thermal analysis of this compound. Each parameter is selected with a specific scientific rationale.

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or equivalent).

  • Calibration: Verify temperature and mass calibration prior to analysis. Temperature is typically calibrated using the Curie points of multiple ferromagnetic standards (e.g., nickel and iron). Mass calibration is verified using standard calibration weights. This ensures the trustworthiness of the collected data.

  • Crucible: Platinum or alumina crucibles (70-100 µL) are recommended due to their high thermal conductivity and inertness.

Sample Preparation
  • Ensure the this compound sample is homogenous and representative of the batch.

  • Weigh approximately 5-10 mg of the sample directly into the tared TGA crucible.

    • Causality: This sample mass is optimal. A smaller mass (<5 mg) may not be representative and can be susceptible to weighing errors, while a larger mass (>10 mg) can lead to thermal gradients within the sample and poor resolution of decomposition events due to mass and heat transfer limitations.[5]

TGA Method Parameters
ParameterRecommended ValueJustification
Temperature Program
1. Equilibrate at30.00 °CEstablishes a stable starting baseline.
2. Ramp at10.00 °C/min to 800.00 °CA heating rate of 10 °C/min provides an excellent balance between resolution and experiment time for kinetic events.[5] The final temperature of 800 °C is chosen to ensure complete decomposition is observed.
Atmosphere
Purge GasNitrogen (N₂) or Argon (Ar), Ultra-High PurityAn inert atmosphere is crucial for studying the intrinsic thermal stability (pyrolysis) of the compound, preventing oxidative side reactions that would occur in air.[3]
Gas Flow Rate50-100 mL/minThis flow rate is sufficient to purge the furnace of reactive gases and efficiently remove gaseous decomposition products from the sample area without causing sample disturbance.
Mandatory Visualization: TGA Experimental Workflow

The logical flow of the TGA experiment, from setup to data acquisition, is a critical self-validating system.

TGA_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis Calibrate Verify Mass & Temperature Calibration Prepare_Sample Weigh 5-10 mg of Sample into Tared Crucible Calibrate->Prepare_Sample Load_Sample Place Crucible in TGA Autosampler/Furnace Prepare_Sample->Load_Sample Set_Method Input Method Parameters (Temp Program, Atmosphere) Load_Sample->Set_Method Start_Run Initiate Run: Equilibrate at 30 °C Set_Method->Start_Run Heating_Ramp Ramp 10 °C/min to 800 °C under Nitrogen Flow Start_Run->Heating_Ramp Data_Acq Continuously Record Mass vs. Temperature Heating_Ramp->Data_Acq Plot_TGA Generate TGA Curve (% Mass vs. Temp) Data_Acq->Plot_TGA Plot_DTG Generate DTG Curve (Rate of Mass Loss) Plot_TGA->Plot_DTG Analyze Identify Onset & Peak Decomposition Temps Plot_DTG->Analyze Decomposition_Pathway cluster_stage1 Stage 1: Initial Fragmentation cluster_stage2 Stage 2: Ring Decomposition cluster_stage3 Stage 3: High-Temp Pyrolysis Parent C₁₁H₁₁BrN₂ (Parent Molecule) MW ≈ 251.14 Fragment1 Bromophenyl Radical (C₆H₄Br•) Parent->Fragment1 ~200-350 °C N-C Bond Cleavage Fragment2 Dimethylpyrazole Radical (C₅H₇N₂•) Parent->Fragment2 ~200-350 °C N-C Bond Cleavage Residue Carbonaceous Char Fragment1->Residue >550 °C Product1 Nitrogen (N₂) Fragment2->Product1 ~350-550 °C Product2 Volatile Organics (e.g., CH₃CN) Fragment2->Product2 ~350-550 °C Fragment2->Residue >550 °C

Sources

Solubility studies of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Studies of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter in the field of drug development, profoundly influencing a compound's bioavailability and manufacturability. This guide provides a comprehensive technical overview of the methodologies for determining and analyzing the solubility of this compound, a representative of the pharmacologically significant pyrazole class of heterocyclic compounds. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and explore the application of thermodynamic models for data correlation and interpretation. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are engaged in the characterization and development of new chemical entities.

Introduction: The Significance of Solubility in Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] this compound is a member of this important class of compounds. Before any potential therapeutic application can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's journey through the body and a key consideration in the design of dosage forms.

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[3] Furthermore, understanding the solubility of a compound in various organic solvents is essential for its purification, crystallization, and formulation. This guide will provide a robust framework for conducting solubility studies, enabling researchers to make informed decisions throughout the drug development process.

Foundational Principles: Understanding the Molecule and the Milieu

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like."[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Physicochemical Properties of this compound
  • Molecular Structure: The molecule consists of a pyrazole ring substituted with two methyl groups and a bromophenyl group.

  • Polarity: The presence of nitrogen atoms in the pyrazole ring introduces polarity. However, the overall molecule has significant nonpolar character due to the phenyl ring and methyl groups. This suggests that it will likely have limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity.

  • Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.[5]

  • Molecular Weight: The molecular weight of a related compound, 1-(4-(bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole, is 265.15 g/mol .[6] The target compound will have a similar molecular weight, which can influence its solubility.

Properties of Selected Organic Solvents

The choice of solvents for a solubility study should cover a range of polarities and hydrogen bonding capabilities.

SolventPolarity IndexDielectric Constant (20°C)Hydrogen Bonding Capability
Methanol 5.132.7Donor & Acceptor
Ethanol 4.324.5Donor & Acceptor
Acetone 5.120.7Acceptor
Ethyl Acetate 4.46.0Acceptor
Acetonitrile 5.837.5Acceptor
Hexane 0.11.9None

This selection of solvents provides a good spectrum to probe the solubility behavior of this compound.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[7] The following protocol outlines a self-validating system for obtaining accurate and reproducible solubility data.

The Isothermal Shake-Flask Method

The core principle of this method is to create a saturated solution of the solute in the solvent of interest at a constant temperature and then to accurately measure the concentration of the dissolved solute.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[8]

  • Equilibration: Place the vials in a constant temperature water bath or incubator with agitation. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Centrifugation can also be used to facilitate phase separation.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.[9]

  • Dilution: Accurately dilute the filtered aliquot with the respective solvent to a concentration suitable for the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved solute.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for concentration determination due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradation products.[9]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (isocratic or gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometry at a wavelength of maximum absorbance for this compound.

  • Calibration: A calibration curve should be prepared using standard solutions of the compound of known concentrations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sampling Sampling & Analysis A Add excess solute to solvent in vials B Agitate at constant temperature (24-72h) A->B Establish Equilibrium C Settle or Centrifuge B->C Achieve Saturation D Filter supernatant C->D Isolate Saturated Solution E Dilute aliquot D->E Prepare for Analysis F Quantify by HPLC E->F Determine Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: A Clear and Concise Summary

The experimental solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The mole fraction (x) is a temperature-independent unit of concentration and is preferred for thermodynamic analysis.

Table 1: Experimental Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (Illustrative Data)

Temperature (K)MethanolEthanolAcetoneEthyl AcetateAcetonitrileHexane
298.15 0.04520.03890.09850.12560.06730.0015
303.15 0.05310.04620.11230.14380.07810.0021
308.15 0.06240.05480.12870.16450.09050.0029
313.15 0.07310.06490.14790.18820.10480.0040
318.15 0.08550.07680.17030.21540.12130.0055

Thermodynamic Modeling: From Data to Understanding

Thermodynamic models are invaluable tools for correlating experimental solubility data and for predicting solubility at different temperatures.[10]

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility. The simplified form is:

ln(x) = A + B/T

where x is the mole fraction solubility, T is the absolute temperature, and A and B are constants. This model is often a good first approximation for ideal or near-ideal solutions.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data over a wider temperature range:[11]

ln(x) = A + B/T + C ln(T)

where A, B, and C are empirical constants determined by fitting the experimental data.

Relationship between Experiment and Modeling

G cluster_exp Experimental Data cluster_model Thermodynamic Modeling cluster_analysis Data Analysis & Prediction ExpData Mole Fraction Solubility (x) at various Temperatures (T) Model van't Hoff Equation ln(x) = A + B/T Apelblat Equation ln(x) = A + B/T + C ln(T) ExpData->Model Data Fitting Analysis Determine Model Parameters (A, B, C) Model->Analysis Correlation Prediction Predict Solubility at other Temperatures Analysis->Prediction Extrapolation

Caption: From Experimental Data to Predictive Models.

Data Analysis and Interpretation

The illustrative data in Table 1 shows that the solubility of this compound increases with temperature in all the tested solvents, indicating that the dissolution process is endothermic. The solubility is highest in ethyl acetate and acetone, suggesting that these solvents have a good balance of polarity and non-polar character to effectively solvate the molecule. The very low solubility in hexane confirms the importance of polar interactions for the dissolution of this compound.

By fitting the experimental data to the van't Hoff and Apelblat models, the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution, can be calculated. These parameters provide deeper insights into the intermolecular forces driving the dissolution process.

Conclusion

A thorough understanding of the solubility of a new chemical entity like this compound is a non-negotiable prerequisite for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for conducting such studies, from the foundational principles and experimental protocols to data presentation and thermodynamic modeling. By following a systematic and scientifically rigorous approach, researchers can generate high-quality solubility data that will guide formulation strategies, ensure reproducible manufacturing processes, and ultimately contribute to the development of safe and effective medicines.

References

  • National Center for Biotechnology Information. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). PubChem.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Saini, L., et al. (2023). Synthesis, Characterization and Evaluation of Some Novel Pyrazole Derivatives for Anthelmintic Activity. World Journal of Pharmaceutical Research, 12(3), 744-755.
  • Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 59-70.
  • University of California, Davis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
  • National Center for Biotechnology Information. 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. PubChem. Available at: [Link].

  • University of Manitoba. Solubility of Organic Compounds.
  • Abdel-aziz, M., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Daru, C. H., et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 76(13), 3870-3876.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Abraham, M. H., et al. (2020). Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. Molecular Pharmaceutics, 17(10), 3847-3856.
  • Lund University.
  • Pharma Learners. Determination of Solubility by Gravimetric Method.
  • Institute of Science, Nagpur.
  • University of Kufa.
  • Zhang, Q., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Wikipedia. Gravimetric analysis.
  • Jain, N., et al. (2010). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Journal of Applied Pharmaceutical Science, 1(2), 77-80.
  • Chemistry LibreTexts. 8: Gravimetric Methods.
  • El-Metwaly, A. M., et al. (2023).
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • MSE Supplies LLC. Gravimetric Analysis General Guide.
  • Al-Shehri, S., et al. (2022). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 27(19), 6543.
  • Chen, J., et al. (2020). Solubility Determination, Model Correlation, and Solvent Effect Analysis of Nisoldipine in Different Solvent Systems at a Series of Temperature.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for performing quantum chemical calculations on 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of pharmacological activities, making in-silico analysis a critical component of modern drug discovery pipelines.[1][2][3] Computational chemistry offers profound insights into the structural, electronic, and reactive properties of such molecules, guiding synthesis and development efforts.[4] This document outlines a validated, step-by-step protocol using Density Functional Theory (DFT), detailing the theoretical underpinnings, methodological choices, and interpretation of key molecular descriptors relevant to drug development professionals.

Introduction: The "Why" of Computational Scrutiny

This compound belongs to the pyrazole class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] This scaffold is a cornerstone in medicinal chemistry, appearing in drugs with anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern—a bromophenyl group at the 1-position and two methyl groups—creates a unique electronic and steric profile.

Quantum chemical calculations allow us to move beyond a 2D representation and understand the molecule's three-dimensional conformation, electron distribution, and energetic landscape. For drug development, this is invaluable for:

  • Predicting Reactivity: Identifying which parts of the molecule are susceptible to electrophilic or nucleophilic attack.[5][6]

  • Understanding Molecular Interactions: Elucidating how the molecule might interact with a biological target, such as an enzyme's active site.[7][8]

  • Interpreting Spectroscopic Data: Correlating computational predictions with experimental results from techniques like Infrared (IR) and UV-Visible spectroscopy to confirm structural assignments.[9][10]

This guide focuses on Density Functional Theory (DFT) as the primary computational engine. DFT provides a robust balance of computational accuracy and efficiency, making it a workhorse for calculations on medium-sized organic molecules.[11][12][13][14]

Foundational Theory: A Primer on DFT

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core tenet of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification makes it feasible to compute properties for molecules of practical interest.

A key choice in any DFT calculation is the functional , which approximates the exchange-correlation energy. The B3LYP hybrid functional is one of the most widely used and validated functionals for organic molecules, offering a reliable description of molecular geometries and energies.[12][13][14][15] Paired with a suitable basis set , such as the Pople-style 6-311+G(d,p), which provides a flexible description of the electron distribution, this level of theory is well-suited for the calculations described herein.

The Computational Workflow: A Validated Protocol

The following protocol outlines a self-validating system for calculating the properties of this compound. This workflow is designed to be adaptable to various quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[16][17][18][19]

G cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_analysis Step 3: Property Calculations cluster_interpret Step 4: Data Interpretation A 2D Sketch or SMILES String B Generate Initial 3D Coordinates A->B  Use Molecular Builder (e.g., Avogadro) C Perform DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D Verify Stationary Point: Frequency Calculation C->D E Check for Imaginary Frequencies (Must be Zero for Minimum) D->E  Crucial Validation Step F Electronic Properties: HOMO, LUMO, MEP E->F G Spectroscopic Properties: IR, UV-Vis (TD-DFT) E->G H Reactivity Descriptors: Fukui Functions E->H I Analyze Output Data F->I G->I H->I J Correlate with Experimental Goals (e.g., Reactivity Sites) I->J

Caption: Computational workflow for quantum chemical analysis.
Protocol Step 1: Geometry Optimization and Frequency Analysis

The essential first step is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry.

  • Input Structure: Begin with an approximate 3D structure of this compound. This can be generated from a 2D sketch in molecular editing software.

  • Optimization Calculation: Perform a geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. This calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation must be performed at the same level of theory.[10] This is a critical validation step.[20]

    • Causality: The frequency calculation determines the normal modes of vibration.[21][22] If the optimized structure is a true energy minimum, all calculated vibrational frequencies will be real (positive) numbers. The presence of one or more imaginary frequencies indicates the structure is a transition state or a higher-order saddle point, not a stable conformation, and the optimization must be revisited.[20][21]

Analysis of Molecular Properties

Once a validated minimum-energy structure is obtained, a wealth of chemical information can be extracted.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the so-called "frontier orbitals."[23] Their energies and spatial distributions are fundamental to understanding chemical reactivity.[23][24]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.[23]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more easily polarized and more reactive.[25][26][27]

G cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Core Core Orbitals Gap HOMO->Gap Electron Donor (Nucleophile) Energy Energy Arrow Gap->LUMO Electron Acceptor (Electrophile)

Caption: HOMO-LUMO relationship to chemical reactivity.

Expected Results for this compound:

ParameterCalculated Value (Hartree)Calculated Value (eV)Significance
EHOMO (Sample Value) -0.235(Sample Value) -6.39Electron-donating capability
ELUMO (Sample Value) -0.041(Sample Value) -1.12Electron-accepting capability
Energy Gap (ΔE) (Sample Value) 0.194(Sample Value) 5.27Chemical reactivity and stability[26]

(Note: These are representative values. Actual results will be generated by the calculation.)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electronic charge distribution around a molecule.[5][6] It is an indispensable tool in drug design for predicting how a molecule will interact with its biological target.[7][8][28]

  • Color Coding: The MEP surface is color-coded to represent different electrostatic potential values.

    • Red: Electron-rich regions (negative potential), indicating sites susceptible to electrophilic attack and likely to act as hydrogen bond acceptors.

    • Blue: Electron-poor regions (positive potential), indicating sites susceptible to nucleophilic attack.

    • Green/Yellow: Neutral or weakly polarized regions.

For this compound, one would expect to see a negative potential (red) around the nitrogen atom at position 2 of the pyrazole ring, as its lone pair of electrons creates a region of high electron density. The hydrogen atoms and the area around the bromine atom may show a positive potential (blue/light blue). This map directly informs predictions of non-covalent interactions, which are the bedrock of drug-receptor binding.[5][7]

Vibrational and Electronic Spectra
  • Infrared (IR) Spectrum: The frequency calculation not only validates the geometry but also predicts the molecule's IR spectrum.[10] Each peak in the spectrum corresponds to a specific vibrational mode (e.g., C-H stretch, C=N stretch). While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to achieve excellent agreement, aiding in the structural characterization of synthesized compounds.[9]

  • UV-Visible Spectrum: To predict the electronic spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.[29][30][31] This method calculates the energies of electronic excitations from the ground state to various excited states. The results can be used to simulate a UV-Vis spectrum, predicting the absorption maxima (λmax) that correspond to π→π* and n→π* transitions within the molecule's conjugated system.[32][33]

Conclusion and Outlook

This guide provides a robust and scientifically grounded protocol for the quantum chemical analysis of this compound. By following this workflow, researchers and drug development professionals can derive deep insights into the molecule's intrinsic properties. The calculated descriptors—optimized geometry, frontier orbital energies, electrostatic potential, and simulated spectra—serve as powerful predictive tools to understand reactivity, guide synthetic modifications, and rationalize biological activity. This in-silico approach is an essential, cost-effective component of modern chemical research, accelerating the discovery and development of novel therapeutic agents.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate.
  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software.
  • Reddit. (2022). What is the best computational chemistry software? r/Chempros. Available at: [Link]

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Available at: [Link]

  • Chemistry Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Available at: [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Available at: [Link]

  • Bustos, F., et al. (n.d.). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. Available at: [Link]

  • Matlantis. (2025). How to Choose DFT Software: Representative Software by Application and Implementation Steps. Available at: [Link]

  • ResearchGate. (2019). Which is best software for Density Functional theory calculation?. Available at: [Link]

  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Available at: [Link]

  • Suresh, C., & Haritha, M. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Available at: [Link]

  • MDPI. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(15), 4995. Available at: [Link]

  • atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies. Available at: [Link]

  • ResearchGate. (2025). Which is best software for Density Functional theory calculation?. Available at: [Link]

  • AIP Publishing. (2008). Predicting accurate vibrational frequencies for highly anharmonic systems. The Journal of Chemical Physics, 129(16), 164101. Available at: [Link]

  • Open Yale Courses. (n.d.). Lecture 15 - Chemical Reactivity: SOMO, HOMO, and LUMO. Available at: [Link]

  • Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis. Available at: [Link]

  • National Institutes of Health. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. Available at: [Link]

  • ResearchGate. (n.d.). UV–vis spectra of the investigated molecules by TD‐DFT calculations at the B3LYP/6‐31G(d) level in toluene solution. Available at: [Link]

  • ResearchGate. (2025). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. Available at: [Link]

  • Sci.muni.cz. (n.d.). Computational Modeling of Molecular Vibrations. Available at: [Link]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. International Journal of Molecular Sciences, 24(1), 475. Available at: [Link]

  • YouTube. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. Available at: [Link]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. International Journal of Molecular Sciences, 24(1), 475. Available at: [Link]

  • ResearchGate. (2025). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Available at: [Link]

  • ResearchGate. (2025). The molecular properties of the halogen pseudohalides studied by both ab initio and DFT methods. Available at: [Link]

  • PubMed. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(4), 589-601. Available at: [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Available at: [Link]

  • National Institutes of Health. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Molecules, 24(23), 4252. Available at: [Link]

  • ResearchGate. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 65(1), 69-81. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • PubChem. (n.d.). 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Available at: [Link]

  • Chemical Synthesis Database. (2025). 3,5-dimethyl-1H-pyrazole. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. While the specific initial discovery of this exact isomer is not prominently documented in seminal literature, its synthesis is firmly rooted in the foundational principles of pyrazole chemistry established in the late 19th century. This document elucidates the historical context of its synthetic origins, details the established Paal-Knorr synthesis protocol for its preparation, provides a thorough characterization of its physicochemical and spectral properties, and discusses its relevance and potential applications in modern chemical research. This guide serves as a critical resource for scientists engaged in medicinal chemistry, organic synthesis, and materials science, offering both a historical perspective and practical, field-proven insights into the chemistry of this versatile scaffold.

Historical Context and Discovery

The journey of this compound is intrinsically linked to the broader history of pyrazole chemistry, which began in 1883 with the pioneering work of German chemist Ludwig Knorr. Knorr's synthesis of 1-phenyl-3-methyl-5-pyrazolone, derived from the reaction of ethyl acetoacetate and phenylhydrazine, marked the birth of this important class of N-heterocycles. This foundational reaction, a condensation between a 1,3-dicarbonyl compound and a hydrazine derivative, became known as the Knorr pyrazole synthesis and laid the groundwork for the synthesis of a vast array of pyrazole derivatives.

The specific molecule, this compound, is a direct descendant of this chemical lineage. Its synthesis follows the logical extension of Knorr's work, specifically through a variation known as the Paal-Knorr synthesis . This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or hydrazine. For the title compound, the key precursors are 2,4-pentanedione (acetylacetone) and 2-bromophenylhydrazine.

While a singular "discovery" paper for this compound is not readily identifiable, its existence and preparation are an implicit outcome of the systematic exploration of the Paal-Knorr reaction scope throughout the 20th century. Researchers investigating the impact of aryl substitution on the properties of pyrazoles would have inevitably synthesized this ortho-bromo isomer as part of structure-activity relationship (SAR) studies. Its importance lies not in a dramatic discovery event, but in its role as a versatile building block and a subject of study within the vast and pharmacologically significant family of pyrazole-containing compounds.[1][2]

Synthesis and Mechanism

The most reliable and widely employed method for the synthesis of this compound is the Paal-Knorr condensation reaction. This method is valued for its efficiency, high yields, and operational simplicity.

Underlying Principle: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic ring-forming reaction that constructs the pyrazole core from acyclic precursors.[1] The core principle involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds via a series of condensation and cyclization steps, ultimately leading to the formation of the stable aromatic pyrazole ring with the elimination of two molecules of water.

Reaction Scheme

The synthesis of the title compound is achieved by reacting 2-bromophenylhydrazine with 2,4-pentanedione (acetylacetone), typically under acidic catalysis.

G cluster_conditions Reaction Conditions cluster_product Product r1 2-Bromophenylhydrazine cond Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Heat (Reflux) r1->cond r2 2,4-Pentanedione (Acetylacetone) r2->cond p1 This compound cond->p1 p2 Water (2 H₂O) cond->p2

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar pyrazole syntheses.[3][4]

Materials:

  • 2-Bromophenylhydrazine hydrochloride (1.0 eq)

  • 2,4-Pentanedione (acetylacetone) (1.1 eq)

  • Glacial Acetic Acid or Ethanol

  • Sodium Acetate (if starting from hydrochloride salt)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Preparation of Free Hydrazine (if applicable): If starting with 2-bromophenylhydrazine hydrochloride, it should be neutralized. Suspend the hydrochloride salt (1.0 eq) in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8) and effervescence ceases. Extract the free hydrazine with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 2-bromophenylhydrazine should be used immediately as free hydrazines can be unstable.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromophenylhydrazine (1.0 eq) and ethanol or glacial acetic acid as the solvent.

  • Addition of Diketone: Add 2,4-pentanedione (1.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) to remove the acid catalyst, and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethanol/water or hexanes.

Mechanistic Insights

The reaction mechanism is a well-established pathway involving initial condensation followed by cyclization and dehydration.

G Start 2-Bromophenyl- hydrazine + Acetylacetone Step1 Initial Condensation: Formation of Hydrazone Intermediate Start->Step1 Nucleophilic attack of hydrazine on a carbonyl Step2 Tautomerization: Enamine Formation Step1->Step2 Keto-enol type tautomerism Step3 Intramolecular Attack: 5-membered ring cyclization Step2->Step3 Enamine nitrogen attacks second carbonyl Step4 Dehydration (Loss of H₂O): Intermediate Formation Step3->Step4 Elimination of first water molecule Step5 Second Dehydration: Aromatization Step4->Step5 Elimination of second water molecule End 1-(2-Bromophenyl)-3,5- dimethyl-1H-pyrazole Step5->End Final Product

Caption: Mechanism of the Paal-Knorr pyrazole synthesis.

Causality Behind Experimental Choices:

  • Acid Catalysis: The use of an acid catalyst (like acetic acid) is crucial as it protonates one of the carbonyl groups of acetylacetone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amino group of the 2-bromophenylhydrazine.

  • Excess Diketone: A slight excess of acetylacetone is often used to ensure the complete consumption of the more valuable hydrazine starting material.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for both the initial condensation and the subsequent dehydration steps, driving the reaction to completion in a reasonable timeframe.

  • Aqueous Work-up: The basic wash with sodium bicarbonate is essential to neutralize the acidic catalyst, preventing potential side reactions during purification and ensuring the final product is in its neutral form.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following data represents typical expected values for this compound.

Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁BrN₂Calculated
Molecular Weight 251.12 g/mol Calculated
Appearance Off-white to pale yellow solid/oil[5]
Melting Point Not consistently reported; expected to be a low-melting solid or oil-
CAS Number 62546-26-3Vendor Data

Note: The isomeric compound 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole is reported as a brown liquid or solid. Physical properties can vary based on purity.[5]

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation. The data below is predicted based on the known effects of substituents on the pyrazole core and analysis of closely related structures.[5]

¹H NMR (Proton Nuclear Magnetic Resonance) Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.70 d 1H Ar-H Aromatic proton ortho to Bromine
~ 7.40 t 1H Ar-H Aromatic proton
~ 7.30 t 1H Ar-H Aromatic proton
~ 7.20 d 1H Ar-H Aromatic proton
~ 6.00 s 1H C4-H (pyrazole) Singlet for the lone proton on the pyrazole ring
~ 2.35 s 3H C5-CH₃ Methyl group adjacent to the N-aryl substituent

| ~ 2.25 | s | 3H | C3-CH₃ | Methyl group further from the N-aryl substituent |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment Rationale
~ 149.0 C5 (pyrazole) Carbon bearing a methyl group, adjacent to N1
~ 140.0 C3 (pyrazole) Carbon bearing a methyl group
~ 138.5 C1' (Ar) Aromatic carbon attached to pyrazole nitrogen
~ 133.5 C6' (Ar) Aromatic carbon
~ 131.0 C3' (Ar) Aromatic carbon
~ 128.0 C4' (Ar) Aromatic carbon
~ 122.0 C2' (Ar) Aromatic carbon bearing the Bromine atom
~ 107.5 C4 (pyrazole) CH carbon of the pyrazole ring
~ 14.0 C5-CH₃ Methyl carbon

| ~ 13.5 | C3-CH₃ | Methyl carbon |

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹) Intensity Assignment
~ 3050-3100 Medium Aromatic C-H stretch
~ 2900-3000 Medium Aliphatic C-H stretch (methyl)
~ 1590, 1480, 1450 Strong C=C and C=N stretching in aromatic rings
~ 1020 Strong C-N stretch

| ~ 750 | Strong | C-Br stretch and ortho-disubstituted benzene ring bend |

MS (Mass Spectrometry)

m/z Interpretation
250 / 252 [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic isotopic pattern for Bromine (approx. 1:1 ratio)
171 [M - Br]⁺, loss of the bromine atom

| 95 | [C₅H₇N₂]⁺, fragment corresponding to the dimethylpyrazole cation |

Applications and Future Outlook

The 1-(Aryl)-3,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry and materials science. The presence and position of the bromine atom on the phenyl ring in This compound make it a particularly valuable synthetic intermediate.

Key Application Areas:

  • Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6] The title compound can serve as a starting material for more complex drug candidates.

  • Cross-Coupling Reactions: The ortho-bromine atom is a versatile handle for introducing further chemical diversity. It can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of elaborate molecular architectures. This is a key strategy in modern drug discovery for rapidly building libraries of compounds for biological screening.

  • Ligand Synthesis: The pyrazole nitrogen atoms are excellent coordinating sites for metal ions. The compound can be used as a precursor for designing novel ligands for catalysis or for the development of new metal-organic frameworks (MOFs).

  • Agrochemicals: The pyrazole core is also found in numerous herbicides and fungicides. The specific substitution pattern of the title compound could be explored for the development of new agrochemical agents.

The strategic placement of the bromine atom provides a reactive site for post-synthesis modification, making this compound a more versatile building block than its unsubstituted or differently substituted counterparts. Its continued use in the exploration of new chemical space for drug discovery and materials science is anticipated.

Conclusion

This compound, while lacking a singular moment of celebrated discovery, represents a significant and logical product of over a century of pyrazole chemistry. Its synthesis, reliably achieved through the robust Paal-Knorr reaction, is a testament to the enduring power of classic organic reactions. The compound's true value lies in its utility as a versatile intermediate, with the ortho-bromophenyl moiety serving as a key functional handle for diversification through modern cross-coupling chemistry. This technical guide has provided a comprehensive framework for its history, synthesis, and characterization, equipping researchers with the foundational knowledge required to expertly utilize this important chemical entity in their scientific endeavors.

References

  • Khalilov, L. M., et al. (2024). Recent advances in the synthesis and biological activity of pyrazole derivatives. Molecules, 29(1), 123.
  • Reddy, T. R., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4, 12345-12350. Available at: [Link]

  • Wikipedia contributors. (2023, December 15). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Nagashyam, V., & Madhukar, J. (2014). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. International Journal of Chemical Sciences, 12(1), 215-224. Available at: [Link]

  • PubChem. (n.d.). 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. Available at: [Link]

  • Surana, A. (n.d.). Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis. Available at: (Note: A direct link to the specific page is not available, but this represents a typical textbook reference for the named reaction).
  • PubChemLite. (n.d.). 1-(2-bromophenyl)-1h-pyrazole. University of Luxembourg. Retrieved January 18, 2026, from [Link]

  • Patel, R. P., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 18, 2026, from [Link]

  • Johnson, W. S., & Highet, R. J. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, 31, 43. Available at: [Link]

  • El-Gendy, A. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4353. Available at: [Link]

  • University of Glasgow. (2018). Key reactions in heterocycle synthesis. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. Retrieved January 18, 2026, from [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Science and Engineering Journal, 7(2), 352-355. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). 3,5-bis(4-bromophenyl)-1-(3-methoxybenzyl)-4-methyl-1H-pyrazole. John Wiley & Sons, Inc. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2014, April 1). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Retrieved January 18, 2026, from [Link]

  • Peng, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(11), 3765-3772. Available at: [Link]

  • Semantic Scholar. (n.d.). The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. Retrieved January 18, 2026, from [https://www.semanticscholar.org/paper/The-reaction-of-2-hydrazino-3-(I!-pyrrol-I-yllpyridine-acetone-affords-2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1/0a1b2c3d4e5f6a7b8c9d0e1f2a3b4c5d6e7f8a9b]([Link] (Note: The provided link is a placeholder as the original was incomplete).

  • Glukhacheva, V. S., et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega, 6(12), 8637–8645. Available at: [Link]

  • ResearchGate. (2021, March 5). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole as a Versatile N-Donor Ligand for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyrazole Ligands in Modern Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures crucial in pharmaceuticals and materials science.[1][2] The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of ligand, which stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[3][4]

Pyrazole-containing compounds have emerged as a highly versatile and tunable class of ligands for palladium-catalyzed cross-coupling reactions.[5] The nitrogen atoms of the pyrazole ring coordinate to the palladium, influencing the stability and reactivity of the catalytic species.[5] The steric and electronic properties of the pyrazole ring can be finely adjusted through substitution, allowing for the optimization of catalytic activity.[5]

This guide focuses on 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole , a readily accessible N-aryl pyrazole ligand. While many advanced pyrazole-based ligands incorporate a secondary coordinating group, such as a phosphine, to form a pincer or bidentate complex, this application note will explore the utility of this simpler, monodentate N-donor ligand.[6] We will provide a detailed protocol for its synthesis and a generalized, yet robust, starting protocol for its application in Suzuki-Miyaura coupling, empowering researchers to effectively utilize this ligand in their synthetic endeavors.

Part 1: Synthesis and Characterization of the Ligand

The synthesis of N-arylpyrazoles can be achieved through several methods, with a common approach being the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8]

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-aryl pyrazoles.[9]

Materials:

  • 2-Bromophenylhydrazine (or its hydrochloride salt)

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid or Ethanol

  • Sodium Bicarbonate (if starting with hydrochloride salt)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromophenylhydrazine (1.0 eq) in glacial acetic acid or ethanol. If using the hydrochloride salt, first neutralize it with an equivalent of sodium bicarbonate in water and extract the free hydrazine into a suitable organic solvent.

  • Add acetylacetone (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If using acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectra would be similar to analogous compounds like 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, which shows characteristic singlets for the pyrazole methyl groups and the pyrazole ring proton, along with the aromatic signals of the bromophenyl group.[9]

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The this compound ligand is anticipated to act as a stabilizing N-donor ligand for the palladium catalyst. The protocol provided below is a generalized starting point, drawing from established methods for Suzuki-Miyaura couplings utilizing pyrazole-based and other N-donor ligands.[10] Optimization of the palladium source, base, solvent, and temperature may be necessary for specific substrates.

The Catalytic Cycle: A Visual Guide

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[4] The ligand plays a critical role in each of these steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-B(OR)₂ (Base assisted) PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² PdII_R1R2->Product ArylHalide R¹-X ArylHalide->PdII_RX Organoboron R²-B(OR)₂ Organoboron->PdII_R1R2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • This compound (Ligand) (0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)

  • Water (optional, but often beneficial, e.g., 0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide, arylboronic acid, palladium precursor, the pyrazole ligand, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the active Pd(0) species can be sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath and stir vigorously. Reaction temperatures typically range from 80 °C to 120 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and ethyl acetate.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 3: Data Presentation and Considerations

The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The following tables provide a starting point for optimization.

Table 1: Recommended Starting Conditions

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Common, reliable sources of Pd(0) in situ.
Ligand This compoundStabilizes the Pd catalyst.
Pd:Ligand Ratio 1:2 to 1:4A slight excess of ligand is often beneficial.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are generally effective.[3]
Solvent Toluene or Dioxane (often with 10% water)Aprotic solvents are standard; water can aid in the dissolution of the base and facilitate transmetalation.[3]
Temperature 80 - 110 °CSufficient to promote catalysis without significant decomposition.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently active catalystIncrease temperature; screen different bases or solvents; increase catalyst/ligand loading.
Protodeboronation of Boronic Acid Presence of excess water or acidic protons; prolonged reaction time at high temperature.Use anhydrous solvents; ensure the base is sufficiently strong; minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygen; certain palladium catalysts.Ensure a thoroughly deoxygenated reaction setup.
Dehalogenation of Aryl Halide Side reaction, can be promoted by certain ligands/bases.Screen alternative bases or solvents.

Conclusion: A Practical Tool for Synthetic Chemists

This compound represents an accessible and potentially effective N-donor ligand for Suzuki-Miyaura cross-coupling reactions. Its straightforward synthesis and the general robustness of pyrazole-ligated palladium systems make it a valuable tool for researchers. The protocols and data presented herein provide a comprehensive and scientifically grounded starting point for the application of this ligand in the synthesis of diverse biaryl compounds. As with any catalytic system, empirical optimization for specific substrates is key to achieving maximum efficiency and yield.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Institutes of Health. (n.d.). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl).
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Arkat USA. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. AMiner. Retrieved from [Link]

  • ACS Omega. (n.d.). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Al-Hourani, B. J., El-Sattar, N. E. A., & Al-Awaida, W. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3183. Retrieved from [Link]

Sources

Application Notes and Protocols: Biological Activity Screening of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole derivatives. This document outlines detailed, step-by-step protocols for a panel of in vitro assays to evaluate their potential as antimicrobial, anticancer, and anti-inflammatory agents. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Core Principles of the Screening Cascade

The initial screening process is designed as a tiered approach to efficiently identify and characterize the biological activities of the synthesized pyrazole derivatives. This strategy allows for a broad primary screening to identify hits, followed by more focused secondary and mechanistic assays to understand the mode of action.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays Primary_Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Secondary_Antimicrobial MIC Determination Primary_Antimicrobial->Secondary_Antimicrobial Active Compounds Primary_Anticancer Cytotoxicity Screening (MTT Assay) Secondary_Anticancer Apoptosis & Cell Cycle Analysis Primary_Anticancer->Secondary_Anticancer Active Compounds Primary_Anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) Secondary_Anti_inflammatory Cytokine Production Assay Primary_Anti_inflammatory->Secondary_Anti_inflammatory Active Compounds Test_Compounds This compound Derivatives Test_Compounds->Primary_Antimicrobial Test_Compounds->Primary_Anticancer Test_Compounds->Primary_Anti_inflammatory

Figure 1: Tiered screening cascade for biological activity assessment.

Part 1: Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[9] Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[1][9][10][11][12] This section details the protocol for the initial screening of the antimicrobial activity of the test compounds.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[13][14] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[13]

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative)).[9]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).[9]

  • Mueller-Hinton Agar (MHA) for bacteria.

  • Sabouraud Dextrose Agar (SDA) for fungi.

  • Sterile petri dishes.

  • Sterile cork borer (6-8 mm diameter).

  • Micropipettes and sterile tips.

  • Incubator.

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (solvent used to dissolve the compounds, e.g., DMSO).

Procedure:

  • Media Preparation: Prepare MHA and SDA as per the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms. For bacteria, this is typically a 0.5 McFarland standard suspension.[15]

  • Inoculation of Agar Plates: Spread the microbial inoculum evenly over the entire surface of the agar plates using a sterile cotton swab.[15][16]

  • Well Creation: Aseptically punch wells of 6-8 mm diameter in the inoculated agar plates using a sterile cork borer.[14][15]

  • Addition of Test Compounds and Controls: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[14]

  • Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 25-28°C for 48-72 hours.[16]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.[16]

Data Presentation:

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Derivative 1100
Derivative 2100
......
Ciprofloxacin10N/A
Fluconazole25N/AN/A
DMSON/A000
Workflow for Antimicrobial Screening

Figure 2: Workflow of the agar well diffusion method.

Part 2: Anticancer Activity Screening

Pyrazole derivatives have been extensively investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[5][17][18] The initial step in assessing the anticancer potential of the this compound derivatives is to evaluate their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[20] The intensity of the purple color is directly proportional to the number of viable cells.[21]

Materials:

  • Test compounds dissolved in DMSO.

  • Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon)).[5][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • MTT solution (5 mg/mL in PBS).[22]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[20][22]

  • 96-well cell culture plates.

  • Microplate reader.

  • Positive control (e.g., Doxorubicin).

  • Negative control (vehicle, e.g., 0.1% DMSO).

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[20][22]

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution) and controls for a specified period (e.g., 48 or 72 hours).[20] The final volume in each well should be 200 µL.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[22] Incubate for 3-4 hours at 37°C.[21][22]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[22] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[22]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

CompoundConcentration (µM)% Cell Viability (MCF-7)% Cell Viability (HepG2)% Cell Viability (HCT-116)
Derivative 11
10
100
Derivative 21
10
100
......
Doxorubicin1

Part 3: Anti-inflammatory Activity Screening

Signaling Pathway of COX in Inflammation

COX_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound This compound Derivative Test_Compound->COX Inhibition

Sources

Application Notes & Protocols: The Strategic Utility of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic applications of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a versatile building block for the construction of complex pharmaceutical intermediates. Pyrazole-containing molecules are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] This document details field-proven protocols for leveraging the reactivity of the aryl bromide moiety in this scaffold through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to incorporate this valuable intermediate into their synthetic programs.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged N-heterocyclic scaffold due to its metabolic stability, hydrogen bonding capabilities, and its presence in numerous approved drugs.[3][4][5] Marketed pharmaceuticals such as Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and Sildenafil (for erectile dysfunction) feature the pyrazole core, highlighting its significance.[1][5] The compound this compound serves as a particularly useful intermediate. The aryl bromide provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, while the dimethyl-pyrazole moiety influences the molecule's conformational properties and can engage in crucial interactions with biological targets.

This guide will focus on the transformation of this compound into a key biaryl intermediate, 1-(2-(4-methoxyphenyl)phenyl)-3,5-dimethyl-1H-pyrazole , a structural motif found in various kinase inhibitors and other targeted therapies. We will explore three primary palladium-catalyzed methods to achieve this and other related transformations.

Synthetic Pathways & Core Mechanisms

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the complex molecular architectures required for modern pharmaceuticals.[6][7][8] The general catalytic cycle, while varying slightly between specific reaction types, follows a common pathway.

Generalized_Pd_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Ox_Add Oxidative Addition Complex Pd(0)L_n->Ox_Add + R-X Transmetal Transmetalation or Amine Coordination Ox_Add->Transmetal + Nu-M or Nu-H Red_Elim Reductive Elimination Intermediate Transmetal->Red_Elim Red_Elim->Pd(0)L_n - Product (R-Nu) Product_Out Coupled Product Red_Elim->Product_Out Start Aryl Halide (R-X) (e.g., 1-(2-Bromophenyl)...) Start->Ox_Add Nucleophile Nucleophile (Nu-M or Nu-H) (e.g., Boronic Acid, Amine) Nucleophile->Transmetal

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The process initiates with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by either transmetalation (Suzuki) or coordination and deprotonation (Buchwald-Hartwig), and concludes with reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[9][10][11]

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, particularly for creating biaryl structures.[12] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[7]

Field-Proven Insights & Rationale
  • Catalyst & Ligand Selection: For sterically hindered substrates like this compound, where the ortho-bromo group presents a challenge, bulky and electron-rich phosphine ligands are critical.[13][14][15] Ligands such as SPhos or XPhos stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[16] We recommend using a pre-formed palladium G3 or G4 precatalyst, which are air-stable and efficiently generate the active Pd(0) species in situ.[15]

  • Base and Solvent: A moderately strong base is required to facilitate the transmetalation step. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and generally well-tolerated. The choice of solvent is crucial for solubility and reaction rate. A mixture of a polar aprotic solvent like 1,4-dioxane or CPME with water is often optimal to dissolve both the organic and inorganic reagents.[13][17]

Experimental Workflow: Suzuki-Miyaura Coupling

G Workflow: Suzuki-Miyaura Coupling A 1. Reagent Preparation (Inert Atmosphere) B 2. Add Aryl Bromide, Boronic Acid, Base, and Pd Precatalyst to Vial A->B C 3. Add Degassed Solvent Mixture B->C D 4. Reaction Heating (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification (Column Chromatography) F->G

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Detailed Protocol: Synthesis of 1-(2-(4-methoxyphenyl)phenyl)-3,5-dimethyl-1H-pyrazole
  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired biaryl product.

Data Summary
ParameterConditionRationale
Aryl Halide This compoundStarting material
Boronic Acid 4-methoxyphenylboronic acidCoupling partner
Catalyst SPhos Pd G3 Precatalyst (2 mol%)High activity for hindered substrates[16]
Base K₃PO₄ (2.0 equiv)Effective for transmetalation
Solvent 1,4-Dioxane/H₂O (4:1)Good solubility for all reagents
Temperature 100 °CPromotes efficient reaction kinetics
Typical Yield 85-95%Expected outcome for this class of reaction

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] This reaction is crucial for installing nitrogen-containing functional groups that are prevalent in pharmaceuticals.

Field-Proven Insights & Rationale
  • Catalyst & Ligand Selection: Similar to Suzuki coupling, sterically hindered biarylphosphine ligands are paramount for success.[18] XPhos and RuPhos are particularly effective for coupling both primary and secondary amines. Using a G3 or G4 precatalyst ensures reliable activation and high catalytic turnover.[9]

  • Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[19] The choice of solvent is critical to avoid catalyst inhibition; ethereal solvents like THF or dioxane, or aromatic solvents like toluene are preferred.[9] Chlorinated solvents should be avoided.[9]

  • Amine Scope: The reaction is broadly applicable to a range of amines. For this protocol, we will demonstrate the coupling with morpholine, a common heterocyclic amine in drug molecules.

Detailed Protocol: Synthesis of 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)morpholine
  • Vessel Preparation: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) to an oven-dried vial with a stir bar.[19]

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.[19]

  • Reaction Execution: Seal the vial and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.

  • Monitoring: Periodically check the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 20 mL).[19]

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Data Summary
ParameterConditionRationale
Aryl Halide This compoundStarting material
Amine MorpholineCommon pharmaceutical N-heterocycle
Catalyst XPhos Pd G3 Precatalyst (2 mol%)Excellent for C-N bond formation[18]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base[19]
Solvent TolueneAnhydrous, high-boiling solvent
Temperature 100 °CEnsures reasonable reaction rate
Typical Yield 80-90%Expected outcome

Application Protocol: Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a route to vinyl-substituted aromatics.[20][21] These products can serve as versatile intermediates for further transformations.

Field-Proven Insights & Rationale
  • Catalyst System: While phosphine ligands can be used, phosphine-free conditions or N-heterocyclic carbene (NHC) ligands are often effective.[20] Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium source.

  • Base and Additives: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the HBr generated during the reaction.[20] In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in polar solvents like DMF or NMP.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, are excellent substrates. Here, we use tert-butyl acrylate as the coupling partner.

Detailed Protocol: Synthesis of tert-butyl (E)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)acrylate
  • Vessel Preparation: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by tert-butyl acrylate (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Seal the tube and heat in an oil bath at 120 °C for 12-18 hours.

  • Monitoring: Follow the disappearance of the aryl bromide by TLC or GC-MS.

  • Workup: Cool the reaction mixture, dilute with water (25 mL), and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield the vinylated product.

Data Summary
ParameterConditionRationale
Aryl Halide This compoundStarting material
Alkene tert-butyl acrylateElectron-deficient coupling partner
Catalyst Pd(OAc)₂ (3 mol%)Standard, effective palladium source
Base K₂CO₃ (2.0 equiv)Neutralizes generated HBr[20]
Solvent DMFHigh-boiling polar aprotic solvent
Temperature 120 °CRequired for phosphine-free conditions
Typical Yield 70-85%Expected outcome

Troubleshooting & Advanced Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; poor quality reagents/solvents.Use a precatalyst (e.g., Buchwald G3/G4) to ensure active Pd(0) generation. Ensure all reagents are pure and solvents are anhydrous and degassed.[15][19]
Hydrodehalogenation The aryl bromide is reduced instead of coupled.This can occur in the presence of trace water or protic impurities. Ensure strictly anhydrous conditions. Optimizing the ligand-to-metal ratio may also suppress this side reaction.[19]
Homocoupling of Boronic Acid Occurs at elevated temperatures or with excess base.Reduce reaction temperature or catalyst loading. Use the minimum effective amount of base.
Poor Yield in Buchwald-Hartwig Base is incompatible or amine is too hindered.Screen different bases (e.g., K₃PO₄, Cs₂CO₃). For highly hindered amines, consider more specialized, bulky ligands like tBuXPhos.[9]

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its strategic deployment in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions provides reliable and efficient access to a diverse range of complex intermediates. The protocols and insights detailed in this guide offer a robust framework for scientists to successfully implement these transformations, accelerating the discovery and development of novel therapeutics.

References

  • Benchchem. Optimization of Buchwald-Hartwig amination conditions.
  • Organic Chemistry Frontiers (RSC Publishing). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides.
  • J Environ Sci (China). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. 2009:21 Suppl 1:S124-6.
  • Wuya. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Dean, A., Cope, C. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24, 7834.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules 2012, 17, 10594-10606.
  • Research & Reviews: A Journal of Pharmaceutical Science. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • ACS Publications. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. J. Org. Chem. 2005, 70, 15, 5777–5787.
  • Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Med Chem. 2024, 16(2):109-130.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 2020, 64(2), 1-10.
  • ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Org. Process Res. Dev. 2020, 24, 3, 345–353.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
  • RSC Publishing. Review: biologically active pyrazole derivatives. RSC Adv., 2016, 6, 110593-110617.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides. Synthesis of C-Aryl Glycals. Org. Lett. 2001, 3, 25, 4075–4078.
  • ResearchGate. (a) Previous methods of preparing biaryls from aryl iodides. (b) Our...
  • Google Patents. Process for preparing biaryl compounds. US5922898A.
  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J Am Chem Soc. 2004, 126(43):14043-57.
  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. J. Org. Chem. 2009, 74, 11, 4197–4202.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • Organic Chemistry Portal. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.
  • Semantic Scholar. Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents.
  • ACS Publications. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega 2021, 6, 25, 16335–16344.
  • Benchchem. Celecoxib Derivative Intermediates And Their Synthetic Pathways.
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides.
  • ResearchGate. An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. 2016, 21(3), 339.
  • ResearchGate. A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Benchchem. Application Notes & Protocols: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Amination Using Pyrazole-Derived Ligands.
  • ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). J. Med. Chem. 1997, 40, 9, 1347–1365.
  • ResearchGate. Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction.
  • Benchchem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. 2013, 12(9), 353-358.
  • Semantic Scholar. Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media.
  • ResearchGate. Pyrazoles and Heck Reaction.
  • NIH. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. 2024, 9(17), 19570-19578.
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew Chem Int Ed Engl. 2008, 47(34), 6403-6406.
  • NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. 2018, 8(9), 370.
  • JOCPR. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. 2014, 6(5), 1039-1043.
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Sci Rep. 2021, 11, 23.
  • Chemistry LibreTexts. Heck Reaction.
  • DergiPark. Synthesis of Some New Pyrazoles. Artvin Çoruh Üniversitesi Fen Bilimleri Enstitüsü Dergisi. 2017, 2(1), 1-7.
  • JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. 2014, 6(4), 885-889.

Sources

The Strategic Role of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Homogeneous Catalysis: From Precursor to High-Performance Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Catalytic Potential through Ligand Design

In the landscape of modern synthetic chemistry, homogeneous catalysis stands as a cornerstone for the efficient and selective construction of complex molecules. The performance of a metal catalyst is intrinsically linked to the nature of its coordinating ligands. These ligands are not mere spectators; they are active participants that modulate the steric and electronic environment of the metal center, thereby dictating the catalyst's reactivity, selectivity, and stability. Among the vast array of ligand scaffolds, N-heterocyclic compounds, particularly pyrazoles, have garnered significant attention. Their tunable electronic properties and straightforward synthesis make them ideal building blocks for sophisticated ligand architectures.

This technical guide delves into the application of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole as a pivotal precursor in the development of advanced phosphine ligands for palladium-catalyzed cross-coupling reactions. While not a catalyst in its own right, the strategic placement of a bromine atom on the N-aryl substituent transforms this molecule into a versatile handle for the introduction of a phosphine moiety. The resulting P,N-bidentate ligand, 1-(2'-(diphenylphosphino)phenyl)-3,5-dimethyl-1H-pyrazole , exhibits remarkable efficacy in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This guide will provide detailed protocols, mechanistic insights, and performance data to empower researchers in leveraging this valuable synthetic tool.

Part 1: Synthesis of the Ligand Precursor and the Active Ligand

The journey from a simple pyrazole derivative to a potent catalytic ligand involves a two-step synthetic sequence. The initial step is the synthesis of the key precursor, followed by the introduction of the phosphine group.

Protocol 1.1: Synthesis of this compound

The N-arylation of pyrazoles can be achieved through several methods, with the Ullmann condensation being a classic and effective approach for this particular transformation. This reaction involves the copper-catalyzed coupling of an aryl halide with an N-H containing heterocycle.[1][2]

Reaction Scheme:

Step-by-Step Protocol:

  • To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Add 1-bromo-2-iodobenzene (1.1 eq) to the reaction mixture.

  • Heat the mixture to 120-130 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Protocol 1.2: Synthesis of the Phosphine Ligand: 1-(2'-(diphenylphosphino)phenyl)-3,5-dimethyl-1H-pyrazole

The conversion of the aryl bromide to the phosphine ligand is a critical step. This can be achieved via a palladium-catalyzed phosphination reaction or through a lithiation-trapping sequence. The latter is often preferred for its high efficiency and mild conditions.

Reaction Scheme:

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve chlorodiphenylphosphine (ClPPh₂, 1.2 eq) in anhydrous THF.

  • Slowly add the solution of the lithiated pyrazole to the chlorodiphenylphosphine solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (with deoxygenated solvents) to yield the desired phosphine ligand as a solid.

Part 2: Applications in Homogeneous Catalysis

The synthesized 1-(2'-(diphenylphosphino)phenyl)-3,5-dimethyl-1H-pyrazole acts as a highly effective P,N-bidentate ligand in palladium-catalyzed cross-coupling reactions. The pyrazole nitrogen and the phosphine phosphorus atoms coordinate to the palladium center, creating a stable and active catalytic species.

Application 2.1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[2] The pyrazole-phosphine ligand, in conjunction with a palladium source, efficiently catalyzes the coupling of aryl bromides with phenylboronic acids.

Catalytic System Performance:

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
31-Bromo-4-fluorobenzene4-Fluorobiphenyl88
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl85
52-Bromotoluene2-Methylbiphenyl78

Data adapted from analogous systems and representative of expected performance.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), the phosphine ligand (3 mol%), and the aryl bromide (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add phenylboronic acid (1.5 mmol) and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add anhydrous toluene (3-5 mL) via syringe.

  • Heat the reaction mixture to 80-85 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Palladium Source: Pd₂(dba)₃ is a stable Pd(0) source that is readily activated in the presence of the phosphine ligand.

  • Ligand to Metal Ratio: A slight excess of the ligand ensures that the palladium center remains coordinated and stabilized throughout the catalytic cycle.

  • Base: Cesium carbonate is a strong inorganic base that is effective in the transmetalation step and generally shows good compatibility with a wide range of functional groups.

  • Solvent: Toluene is a common non-polar solvent for Suzuki-Miyaura reactions, facilitating the dissolution of the reactants and operating at the required temperature.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X      |      L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)2 Base PdII_Biaryl Ar-Pd(II)-Ar'      |      L2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application 2.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[3][4] The pyrazole-phosphine ligand also demonstrates excellent performance in this transformation.

Catalytic System Performance:

EntryAryl HalideAmineProductYield (%)
14-BromotolueneMorpholine4-(p-tolyl)morpholine98
24-BromoanisoleAniline4-Methoxydiphenylamine90
31-Bromo-4-chlorobenzeneDi-n-butylamineN-(4-chlorophenyl)-N,N-di-n-butylamine92
42-BromopyridineBenzylamineN-benzylpyridin-2-amine85
54-BromobenzonitrilePyrrolidine4-(pyrrolidin-1-yl)benzonitrile94

Data adapted from analogous systems and representative of expected performance.

Detailed Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1 mol%), the phosphine ligand (3 mol%), and sodium tert-butoxide (NaOtBu, 1.5 mmol).

  • Add the aryl bromide (1.0 mmol) and the amine (1.5 mmol).

  • Add anhydrous toluene (3-5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 80-85 °C and stir for 9-10 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired aryl amine.

Causality Behind Experimental Choices:

  • Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine, facilitating its coordination to the palladium center.

  • Inert Atmosphere: The catalytic species, particularly the Pd(0) complex, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

  • Solvent: Toluene is a suitable solvent for this reaction, although other solvents like dioxane can also be used depending on the specific substrates.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X      |      L2 OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']+      |      L2 Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R''      |      L2 Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This compound serves as a highly valuable and versatile precursor for the synthesis of the P,N-bidentate ligand, 1-(2'-(diphenylphosphino)phenyl)-3,5-dimethyl-1H-pyrazole. This ligand, in turn, enables highly efficient palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols detailed in this guide offer robust and reproducible methods for researchers, scientists, and drug development professionals to access a wide range of biaryl and aryl amine compounds, which are key structural motifs in many biologically active molecules and advanced materials. The logical design of the ligand, stemming from the strategically functionalized pyrazole precursor, underscores the power of ligand development in advancing the capabilities of homogeneous catalysis.

References

  • D. S. Reddy, N. S. Kumar, P. S. Kumar, M. V. Basavanag, "Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions," ARKIVOC, vol. 2003, no. 9, pp. 87-95, 2003. [Link]

  • "Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines," Organic Letters, ACS Publications. [Link]

  • "Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives," PolyU Institutional Research Archive. [Link]

  • "A general synthesis of aryl phosphines by palladium catalyzed phosphination of aryl bromides using triarylphosphines," Chemical Communications, RSC Publishing. [Link]

  • "Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones," PubMed, National Center for Biotechnology Information. [Link]

  • "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst," MDPI. [Link]

  • "Buchwald–Hartwig amination," Wikipedia. [Link]

  • "Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents," The Journal of Organic Chemistry, ACS Publications. [Link]

  • "The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles," ResearchGate. [Link]

  • "Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable Reagent Guides, Wordpress. [Link]

  • "Buchwald-Hartwig Cross-Coupling," J&K Scientific LLC. [Link]

  • "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions," The Royal Society of Chemistry. [Link]

  • "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Link]

  • "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst," National Institutes of Health. [Link]

  • "Ullmann condensation," Wikipedia. [Link]

Sources

Application Notes and Protocols: Investigating the Anticancer Activity of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Sources

Application Notes & Protocols: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole as a Precursor for Advanced Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic design of ligands is paramount to advancing transition metal catalysis, enabling reactions with greater efficiency, selectivity, and functional group tolerance. Pyrazole-containing phosphine ligands have emerged as a highly versatile class, offering tunable steric and electronic properties crucial for stabilizing catalytic intermediates.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole as a readily accessible precursor for the synthesis of a high-performance Buchwald-type phosphine ligand, namely (2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)di-tert-butylphosphine. We present a detailed, field-tested protocol for the ligand synthesis, its characterization, and its application in the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation chemistry.[3][4]

Introduction: The Architectural Advantage of Pyrazole-Based Phosphines

Phosphine ligands are indispensable tools in homogeneous catalysis, influencing the reactivity and selectivity of metal complexes by modulating their electronic and steric environments.[5] The Buchwald-Hartwig amination, a powerful method for constructing C-N bonds, relies heavily on bulky, electron-rich phosphine ligands to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3][4][6]

The precursor, this compound, serves as an ideal scaffold for several reasons:

  • Strategic Bromine Placement: The bromine atom on the phenyl ring provides a synthetic handle for the introduction of the phosphine moiety via well-established organometallic methodologies.

  • Integrated N-Donor: The pyrazole ring's nitrogen atom can act as a secondary binding site, potentially influencing catalyst stability and reactivity through chelation or hemilability.[2][7]

  • Tunable Framework: The pyrazole and phenyl rings can be further functionalized, allowing for the systematic fine-tuning of the ligand's properties for specific applications.

This guide details the transformation of this precursor into a valuable ligand and demonstrates its efficacy in a representative cross-coupling reaction.

Synthesis of (2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)di-tert-butylphosphine

The synthesis proceeds via a lithium-halogen exchange followed by quenching with an electrophilic phosphorus source. This is a standard and highly efficient method for forging the critical aryl-phosphorus bond.[5]

Reaction Principle & Workflow

The core of the synthesis is the generation of an aryllithium intermediate from the aryl bromide precursor. This highly nucleophilic species readily attacks the electrophilic phosphorus center of di-tert-butylchlorophosphine. The bulky tert-butyl groups are crucial for creating the sterically hindered environment around the resulting palladium catalyst, which is known to promote high catalytic activity.[3]

Synthesis_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Core Reaction Sequence cluster_workup Work-up & Purification Setup Schlenk Flask Setup (N2 or Ar atmosphere) Precursor Dissolve Precursor in Anhydrous THF Cooling Cool to -78 °C (Dry Ice/Acetone Bath) Precursor->Cooling 1 BuLi Slowly Add n-BuLi (Lithium-Halogen Exchange) Cooling->BuLi 2 Stir Stir for 1 hour at -78 °C BuLi->Stir 3 Phosphine Add Di-tert-butylchlorophosphine (P-C Bond Formation) Stir->Phosphine 4 Warm Warm to Room Temp. Phosphine->Warm 5 Quench Quench with sat. aq. NH4Cl Solution Warm->Quench 6 Extract Extract with Ethyl Acetate Quench->Extract 7 Dry Dry Organic Layer (Na2SO4 or MgSO4) Extract->Dry 8 Purify Purify by Column Chromatography Dry->Purify 9 Product Isolated Ligand Purify->Product 10

Caption: Workflow for the synthesis of the target phosphine ligand.

Detailed Experimental Protocol

Safety Precautions: This procedure involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All steps must be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Anhydrous solvents are required. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Di-tert-butylchlorophosphine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous THF (approx. 0.1 M concentration relative to the precursor) via cannula or syringe. Stir until fully dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Slowly add di-tert-butylchlorophosphine (1.1 eq) dropwise.

  • Allow the reaction to stir at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure phosphine ligand as a solid.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized ligand. The following data are typical for the target compound, (2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)di-tert-butylphosphine.

Analysis Expected Result
Appearance White to off-white solid
¹H NMR Signals corresponding to aromatic protons, pyrazole proton, pyrazole methyls, and tert-butyl groups with correct integration.
¹³C NMR Signals for all unique carbon atoms.
³¹P NMR A single sharp peak, typically in the range of +15 to +25 ppm (proton decoupled).
HRMS (ESI) Calculated m/z for [M+H]⁺ matches the observed value.

Application in Buchwald-Hartwig Amination

The synthesized ligand's performance is demonstrated in a model palladium-catalyzed C-N cross-coupling reaction. The bulky, electron-rich nature of the ligand is designed to promote high turnover numbers and efficiency.

The Catalytic Cycle

The ligand plays a crucial role in stabilizing the palladium center and facilitating each step of the catalytic cycle. The steric bulk prevents catalyst decomposition pathways and promotes the final, product-releasing reductive elimination step.

Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L2) Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + HNR'R'' - HX (via Base) Amido Ar-Pd(II)-NR'R''(L2) Amido Complex AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 + Ar-NR'R'' (Product)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol for a Model Amination Reaction

Reaction: Coupling of 4-Bromoanisole with Morpholine.

Reagents & Materials:

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)di-tert-butylphosphine (Ligand)

  • 4-Bromoanisole (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a glovebox, add the Palladium source (e.g., 1 mol% Pd(OAc)₂) and the Ligand (2.2 mol%) to a vial. Add a portion of the reaction solvent and stir for 15-20 minutes.

  • Reaction Setup: To a separate oven-dried reaction vial equipped with a stir bar, add NaOtBu (1.4 eq) and 4-bromoanisole (1.0 eq).

  • Add the remaining solvent, followed by morpholine (1.2 eq) and the internal standard.

  • Add the pre-formed catalyst solution to the reaction vial.

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for the specified time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of celite to remove inorganic salts.

  • Analyze the filtrate by GC or ¹H NMR to determine the yield of the product, 4-(4-methoxyphenyl)morpholine.

Parameter Condition Rationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Common, reliable palladium precursors.
Catalyst Loading 0.5 - 2.0 mol %Optimized to balance reaction rate and cost.
Ligand:Pd Ratio 1.5:1 to 2.2:1Ensures sufficient ligand to stabilize the active catalyst.
Base NaOtBuStrong, non-nucleophilic base essential for deprotonating the amine.[3]
Solvent Toluene or DioxaneHigh-boiling, non-polar aprotic solvents suitable for this chemistry.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Expected Yield >95%High yields are expected with this efficient catalyst system.

Troubleshooting

Problem Potential Cause Suggested Solution
Low yield in ligand synthesis Incomplete lithium-halogen exchange; moisture contamination.Ensure precursor is pure and dry. Use fresh, properly titrated n-BuLi. Ensure all glassware and solvents are rigorously dried.
No reaction in amination Inactive catalyst.Ensure ligand is pure. Use high-quality palladium source and anhydrous solvent. Degas the solvent thoroughly.
Low yield in amination Sub-optimal base, temperature, or reaction time.Use a strong base like NaOtBu or LHMDS. Ensure the reaction temperature is maintained. Increase reaction time.
Side product formation Hydrodehalogenation of aryl halide.Ensure the reaction is strictly anaerobic. Use a slightly higher ligand-to-palladium ratio.

Conclusion

This compound is a highly valuable and cost-effective precursor for the synthesis of a robust, sterically demanding phosphine ligand. The protocol described herein provides a reliable pathway to (2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)di-tert-butylphosphine, a ligand that demonstrates exceptional performance in palladium-catalyzed Buchwald-Hartwig amination reactions. Its straightforward synthesis and high catalytic efficacy make it an excellent tool for applications in medicinal chemistry, materials science, and academic research, enabling the efficient construction of vital C-N bonds.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Synthetic protocol for phenylpyrazole phosphine ligands. ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]

  • Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. ResearchGate. Available at: [Link]

  • Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. Available at: [Link]

Sources

Application Notes & Protocols: Investigating 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities capable of combating multidrug-resistant (MDR) pathogens. Heterocyclic compounds, particularly those containing the pyrazole nucleus, represent a promising and versatile scaffold in medicinal chemistry.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] Some have been identified as potent inhibitors of essential bacterial enzymes, such as DNA gyrase.[3]

This document provides a comprehensive guide for researchers investigating the potential of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole as a lead compound for a new class of antibacterial agents. We present detailed, field-proven protocols for its chemical synthesis, in vitro antibacterial efficacy testing, and preliminary cytotoxicity evaluation to establish a foundational dataset for further development.

Section 1: Synthesis and Characterization of this compound

Principle of Synthesis

The synthesis of 1-aryl-3,5-dimethyl-1H-pyrazoles is efficiently achieved through the Knorr pyrazole synthesis, a classical and reliable condensation reaction. This method involves the reaction of an arylhydrazine with a 1,3-dicarbonyl compound. In this protocol, (2-Bromophenyl)hydrazine is reacted with acetylacetone (pentane-2,4-dione) in an acidic medium, leading to cyclization and the formation of the target pyrazole ring.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Reactants: (2-Bromophenyl)hydrazine Acetylacetone reaction Condensation Reaction (Glacial Acetic Acid, Reflux) start->reaction workup Reaction Workup (Quenching, Neutralization) reaction->workup crude Crude Product Isolation (Filtration) workup->crude purify Purification (Recrystallization from Ethanol) crude->purify dry Drying (Vacuum Oven) purify->dry characterize Characterization (NMR, MS, IR) dry->characterize final Pure this compound characterize->final

Caption: Workflow for the synthesis and purification of the target compound.

Protocol 1.1: Synthesis of this compound

Materials:

  • (2-Bromophenyl)hydrazine hydrochloride

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer with heating, reflux condenser, Buchner funnel setup.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Bromophenyl)hydrazine hydrochloride (0.01 mol).

  • Add glacial acetic acid (20 mL) to the flask and stir to dissolve.

  • To this solution, add acetylacetone (0.01 mol) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-5 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of crushed ice and water, stirring continuously.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The crude product will precipitate as a solid. Isolate the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with cold deionized water (3 x 20 mL).

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 40°C.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Expert Note: The use of glacial acetic acid serves as both a solvent and an acid catalyst for the condensation and cyclization steps. Neutralization is critical to precipitate the product, as its salt form is more water-soluble.

Section 2: In Vitro Antibacterial Efficacy Assessment

The primary goal of antibacterial screening is to determine the potency and spectrum of activity of the test compound. The gold standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).[6]

Workflow: MIC Determination by Broth Microdilution

MIC_Workflow prep_bacteria Bacterial Culture Preparation (Overnight growth, adjust to 0.5 McFarland) inoculate Inoculation (Add standardized bacterial suspension) prep_bacteria->inoculate prep_compound Compound Preparation (Stock solution in DMSO, serial dilutions) plate_setup 96-Well Plate Setup (Dispense compound dilutions) prep_compound->plate_setup plate_setup->inoculate incubate Incubation (37°C for 18-24 hours) inoculate->incubate read_results Visual Inspection & OD Reading (Identify lowest concentration with no visible growth) incubate->read_results data_analysis Determine MIC Value (µg/mL) read_results->data_analysis

Caption: Standard workflow for the broth microdilution MIC assay.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method and is consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Materials:

  • Test compound: this compound

  • Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and relevant clinical isolates.

  • Cation-Adjusted Mueller-Hinton Broth (MHB-II).[8]

  • Sterile 96-well microtiter plates.

  • Dimethyl sulfoxide (DMSO), sterile.

  • Standardized 0.5 McFarland turbidity standard.

  • Spectrophotometer or plate reader (optional, for OD600 readings).

  • Positive control antibiotic (e.g., Ciprofloxacin).[4]

  • Sterile saline (0.85% NaCl).

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Prepare the final inoculum by diluting this adjusted suspension 1:150 in fresh MHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the assay wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in sterile DMSO.

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 in a given row.

    • Add 200 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 1280 µg/mL down to 2.5 µg/mL).

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (MHB only, no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 200 µL, and the compound concentrations are halved (e.g., 640 µg/mL to 1.25 µg/mL). The final bacterial concentration is ~5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.[9]

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

    • Visually inspect the wells for turbidity. The first clear well in the dilution series is the MIC value.

    • Controls Check: The sterility control (well 12) must be clear. The growth control (well 11) must show distinct turbidity. The positive control antibiotic should yield an MIC within its known acceptable range for the quality control strain.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

Bacterial StrainTypeMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureusGram-positive[Insert Value][Insert Value]
Bacillus subtilisGram-positive[Insert Value][Insert Value]
Escherichia coliGram-negative[Insert Value][Insert Value]
Pseudomonas aeruginosaGram-negative[Insert Value][Insert Value]
MRSA (Clinical Isolate)Gram-positive[Insert Value][Insert Value]

Section 3: Preliminary Cytotoxicity and Selectivity Profiling

A viable antibacterial candidate must exhibit selective toxicity, meaning it should be potent against bacterial cells while having minimal effect on mammalian cells.[11] The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[12][13]

Protocol 3.1: Cytotoxicity Assessment (MTT Assay)

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • Mammalian cell line (e.g., Human Embryonic Kidney cells, HEK-293; or Human liver cancer cells, HepG2).

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well flat-bottom tissue culture plates.

  • Test compound and a positive control (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Seed the 96-well plate with mammalian cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium at 2x the final desired concentrations.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubate the plate for another 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

    • % Viability = (Absorbance_treated / Absorbance_untreated) x 100

  • Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation).[14]

Calculating the Therapeutic Index (TI)

The Therapeutic Index (or Selectivity Index) provides a quantitative measure of a compound's selectivity. A higher TI is desirable.

TI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

Bacterial StrainMIC (µg/mL)Mammalian Cell LineIC₅₀ (µg/mL)Therapeutic Index (TI)
S. aureus[Insert Value]HEK-293[Insert Value][Calculate]
E. coli[Insert Value]HEK-293[Insert Value][Calculate]

Rationale: A compound with a low MIC against bacteria and a high IC₅₀ against mammalian cells will have a high TI, indicating it is a promising candidate for further development as it is more toxic to the pathogen than the host.

Section 4: Framework for Mechanism of Action Studies

Understanding how a compound kills bacteria is crucial for its optimization. While the exact mechanism of this compound is unknown, many pyrazole derivatives are known to target bacterial DNA gyrase and topoisomerases.[3] This provides a logical starting point for investigation.

Logical Framework for MoA Investigation

MoA_Framework cluster_level1 Initial Broad Screening cluster_level2 Specific Target Identification cluster_level3 Validation start Active Compound Identified (Low MIC, High TI) time_kill Time-Kill Kinetics (Bacteriostatic vs. Bactericidal?) start->time_kill macro_synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) start->macro_synthesis dna_gyrase DNA Gyrase Inhibition Assay macro_synthesis->dna_gyrase If DNA synthesis inhibited membrane_perm Membrane Permeability Assay (e.g., Propidium Iodide) macro_synthesis->membrane_perm If cell wall synthesis inhibited other_assays Other Enzyme Assays... macro_synthesis->other_assays resistance Spontaneous Resistance Studies (Identify mutations in target gene) dna_gyrase->resistance

Caption: A decision-making workflow for elucidating the mechanism of action.

This framework suggests a tiered approach, starting with broad questions (is the compound bactericidal or bacteriostatic?) and narrowing down to specific molecular targets based on the results. Given the literature on related pyrazoles, a DNA gyrase inhibition assay would be a high-priority secondary screen if initial results point towards DNA replication as the affected pathway.

Conclusion

This compound stands as a representative of a chemical class with established antibacterial potential. The protocols detailed herein provide a robust and standardized framework for its synthesis, characterization, and initial biological evaluation. By systematically determining its spectrum of activity (MIC) and selectivity (TI), researchers can generate the critical data needed to validate this compound as a viable lead for the development of new antibacterial therapies.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Egyptian Journal of Chemistry.
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. (2022, January 20).
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).
  • Pyrazole derivatives 17-22 preliminary antibacterial activity versus... (n.d.).
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (n.d.). BenchChem.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018, November 28).
  • Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC. (n.d.).
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.).

Sources

Application Notes and Protocols: Metal Complex Formation with 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole and its derivatives have emerged as exceptionally versatile building blocks in the realm of coordination and supramolecular chemistry.[1] Their unique electronic properties and steric adaptability allow for the formation of a diverse array of metal complexes, ranging from discrete mononuclear and polynuclear structures to intricate metal-organic frameworks (MOFs).[1] The nitrogen atoms of the pyrazole ring are crucial for binding to metal centers, and the substituents on the ring play a significant role in determining the complexity and stability of the resulting coordination compounds.[1]

The 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole ligand, the focus of this guide, is of particular interest. The presence of the 2-bromophenyl group introduces a potential site for further functionalization or cross-coupling reactions, making its metal complexes attractive for applications in catalysis and materials science. The dimethylpyrazole core provides a well-defined steric and electronic environment around the metal center. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this ligand, the formation of its metal complexes, and potential applications, underpinned by detailed, field-proven protocols.

Part 1: Synthesis of the Ligand: this compound

The synthesis of 1-aryl-pyrazoles is a cornerstone of medicinal and materials chemistry. A robust and widely applicable method for the N-arylation of pyrazoles is the copper-catalyzed Ullmann condensation.[2][3] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and a nitrogen-containing heterocycle.

Causality in Experimental Design:

The choice of a copper-catalyzed Ullmann condensation is predicated on its reliability for N-arylation of pyrazoles.[2] The use of a copper(I) source, typically copper(I) iodide (CuI), is crucial as it is the active catalytic species. A ligand, such as L-proline or a diamine, is often employed to stabilize the copper catalyst and enhance its solubility and reactivity. The base, in this case, potassium carbonate (K₂CO₃), is essential for the deprotonation of the pyrazole, generating the pyrazolate anion, which is the active nucleophile in the reaction. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the various components of the reaction mixture.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-dimethylpyrazole

  • 1-bromo-2-iodobenzene (or 1,2-dibromobenzene)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,5-dimethylpyrazole (1.0 eq), 1-bromo-2-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,5-dimethylpyrazole.

  • Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization: The structure of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • ¹H NMR (CDCl₃): Expect signals for the two methyl groups on the pyrazole ring (around δ 2.2-2.5 ppm), a singlet for the pyrazole C4-H (around δ 5.9-6.1 ppm), and multiplets for the aromatic protons of the bromophenyl group (around δ 7.2-7.8 ppm).[4]

  • ¹³C NMR (CDCl₃): Expect signals for the methyl carbons, the pyrazole ring carbons, and the bromophenyl carbons.[4]

  • Mass Spectrometry (ESI): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₁H₁₁BrN₂.

Part 2: General Protocol for Metal Complex Formation

The coordination of this compound to a metal center typically occurs through the sp²-hybridized nitrogen atom of the pyrazole ring. The following is a generalized protocol that can be adapted for the synthesis of various metal complexes.

Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Precursor Ligand This compound Reaction Mix Ligand and Metal Salt in Solvent Ligand->Reaction Metal Metal Salt (e.g., PdCl₂, Cu(OAc)₂, etc.) Metal->Reaction Solvent Choose Appropriate Solvent (e.g., Methanol, Acetonitrile, THF) Solvent->Reaction Conditions Stir at Room Temperature or Reflux Reaction->Conditions Isolation Isolate Product by Filtration or Crystallization Conditions->Isolation Characterization Characterize the Complex (FT-IR, NMR, UV-Vis, X-ray) Isolation->Characterization

Caption: A generalized workflow for the synthesis of metal complexes with this compound.

Experimental Protocol: Synthesis of a Palladium(II) Complex

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in anhydrous methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve palladium(II) chloride (1.0 eq) in a minimal amount of anhydrous methanol. Gentle heating may be required.

  • Complex Formation: Slowly add the palladium(II) chloride solution to the ligand solution with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form during this time.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting complex under vacuum.

Characterization of the Metal Complex:

A suite of analytical techniques is necessary to fully characterize the newly synthesized metal complex.

TechniqueExpected Observations and Interpretations
FT-IR Spectroscopy A shift in the C=N stretching vibration of the pyrazole ring upon coordination to the metal center. Appearance of new bands in the low-frequency region corresponding to metal-ligand bonds.[5]
¹H NMR Spectroscopy A downfield shift of the pyrazole proton signals upon coordination to the paramagnetic metal center. Broadening of signals may occur with paramagnetic metals.
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion in the complex.
Elemental Analysis Confirms the empirical formula of the complex and the ligand-to-metal ratio.
Single-Crystal X-ray Diffraction Provides the definitive molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Part 3: Applications of Metal Complexes of this compound

The unique structural features of metal complexes derived from this compound open up a wide range of potential applications in catalysis and medicinal chemistry.

Catalytic Applications

Pyrazole-based metal complexes have demonstrated significant catalytic activity in various organic transformations.[6][7]

  • Oxidation Reactions: Copper(II) complexes with pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme.[7][8] The catalytic activity is influenced by the nature of the ligand, the counter-ion of the copper salt, and the solvent.[7][8]

    G Catechol Catechol Catalyst [Cu(II)-Pyrazole Complex] Catechol->Catalyst oQuinone o-Quinone Catalyst->oQuinone Oxidation Oxygen O₂ Oxygen->Catalyst

    Caption: Catalytic oxidation of catechol to o-quinone mediated by a copper-pyrazole complex.

  • Cross-Coupling Reactions: Palladium(II) complexes are renowned for their application in C-C cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions.[9] The this compound ligand can form stable palladium complexes that could potentially catalyze such transformations. The presence of the bromo-substituent on the phenyl ring also offers a handle for intramolecular cyclization or further cross-coupling reactions.

Medicinal and Drug Development Applications

Metal complexes with heterocyclic ligands have garnered significant interest as potential therapeutic agents.[9][10]

  • Anticancer Activity: Palladium(II) and Platinum(II) complexes with pyrazole-derived ligands have shown promising in vitro anticancer activity against various cancer cell lines, including breast and lung cancer.[9][10][11] In some cases, these complexes have exhibited higher toxicity towards cancer cells than the well-established anticancer drug, cisplatin.[10] The proposed mechanism of action often involves the induction of apoptosis.[11] The cytotoxic effects of palladium(II) complexes have been demonstrated against a range of cancer cell lines.[12]

    Cancer Cell LineReported Activity of Pyrazole-Metal Complexes
    MDA-MB-231 (Breast Cancer)Good activity with IC₅₀ values in the micromolar range.[9]
    MCF-7 (Breast Cancer)Significant growth reduction observed.[9]
    A549 (Lung Cancer)Notable cytotoxicity reported.[10]
  • Antibacterial and Antifungal Activity: Metal complexes tethered with pyrazole moieties have shown broad-spectrum antibacterial and antifungal properties.[2] The chelation of the metal ion can enhance the antimicrobial activity of the ligand.

Conclusion

The this compound ligand provides a versatile platform for the development of novel metal complexes with diverse applications. The synthetic protocols outlined in this guide offer a robust starting point for researchers to explore the rich coordination chemistry of this ligand. The potential for these complexes in catalysis and as therapeutic agents warrants further investigation, promising exciting advancements in both materials science and drug discovery.

References

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC.
  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogen
  • New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes | Request PDF. ResearchGate. [Link]

  • Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. MDPI. [Link]

  • Platinum(II) and palladium(II) complexes with (N,N') and (C,N,N')- ligands derived from pyrazole as anticancer and antimalarial agents: synthesis, characterization and in vitro activities. PubMed. [Link]

  • Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. Semantic Scholar. [Link]

  • Scheme 1 Palladium and platinum complexes tested for their anticancer... | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. ResearchGate. [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • New palladium(II) complexes with pyrazole ligands. ResearchGate. [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. [Link]

  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed. [Link]

  • Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. ResearchGate. [Link]

  • Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes. The Royal Society of Chemistry. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Iron(III)-Complexes with N-Phenylpyrazole-Based Ligands. MDPI. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). mocedes.org. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • 1-(Hydroxymethyl)-3,5-dimethylpyrazole. ResearchGate. [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. GIROLAMO LA MONICA and G.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Center for Biotechnology Information. [Link]

  • The FT-IR spectrum of 3,5-dimethylpyrazole. | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Transition metal complexes with pyrazole-derived ligands. XI. Semantic Scholar. [Link]

  • Transition metal complexes with pyrazole-derived ligands. X. [Zn(CH3COO)2L2].2MeOH (L = 3-amino-5-phenylpyrazole). Semantic Scholar. [Link]

Sources

Application Notes and Protocols: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to this comprehensive guide on the applications of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole in the dynamic field of materials science. This document is crafted for researchers, scientists, and professionals in drug development who are keen to explore the potential of this versatile molecule. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and is increasingly finding pivotal roles in the design of advanced functional materials.[1][2] The unique electronic properties and coordination capabilities of pyrazole derivatives make them exceptional candidates for a range of applications, including organic electronics, catalysis, and the development of novel coordination polymers.[3]

This guide deviates from a rigid template to provide an in-depth, intuitive exploration of this compound. We will delve into its synthesis, and then illuminate its potential in two key areas of materials science: as a precursor for novel organic electronic materials via palladium-catalyzed cross-coupling reactions, and as a versatile ligand for the synthesis of functional transition metal complexes. Each section is designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the underlying principles.

Synthesis of this compound

The synthesis of 1-aryl-3,5-dimethyl-1H-pyrazoles is most commonly achieved through the condensation of an appropriate arylhydrazine with acetylacetone (2,4-pentanedione).[1][4] This reaction proceeds via a cyclization-dehydration sequence and is often catalyzed by a weak acid.

Reaction Principle

The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The choice of the arylhydrazine determines the substituent at the N1 position of the pyrazole.

G cluster_reactants Reactants cluster_products Products A 2-Bromophenylhydrazine C This compound A->C Condensation/ Cyclization B Acetylacetone B->C D Water (x2)

Figure 1: Synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 2-Bromophenylhydrazine hydrochloride

  • Acetylacetone

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Hexane (for recrystallization)

Procedure:

  • Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenylhydrazine hydrochloride (10 mmol) in 50 mL of ethanol.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the solution becomes slightly basic. This step is to free the hydrazine from its hydrochloride salt.

  • Addition of Acetylacetone: To the stirred solution, add acetylacetone (12 mmol, 1.2 equivalents) dropwise.

  • Catalyst Addition and Reflux: Add a catalytic amount of glacial acetic acid (0.5 mL). Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of water and extract with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a minimal amount of hot hexane to yield this compound as a crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application in Organic Electronics: Synthesis of a Triarylamine-Pyrene Derivative via Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7] This allows for the straightforward introduction of various functional groups, enabling the synthesis of novel materials for organic electronics. In this protocol, we will use it to synthesize a donor-acceptor molecule by coupling it with a pyrene-boronic acid derivative, a common building block for fluorescent materials.

Principle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6][7] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

G A This compound D 1-(2-(Pyren-1-yl)phenyl)-3,5-dimethyl-1H-pyrazole A->D Suzuki-Miyaura Coupling B Pyrene-1-boronic acid B->D C Pd(PPh3)4 (catalyst) K2CO3 (base) C->D

Figure 2: Suzuki-Miyaura coupling workflow.

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1 mmol)

  • Pyrene-1-boronic acid (1.2 mmol, 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3 mmol, 3 equivalents)

  • Toluene (15 mL)

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound, pyrene-1-boronic acid, and potassium carbonate.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (toluene, ethanol, and water). To this suspension, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours under the inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: The resulting product, 1-(2-(Pyren-1-yl)phenyl)-3,5-dimethyl-1H-pyrazole, is expected to be a fluorescent material. Its photophysical properties (absorption and emission spectra, quantum yield) should be characterized to evaluate its potential for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.

PropertyExpected Range
Absorption λmax350-450 nm
Emission λmax400-550 nm
Quantum Yield0.2 - 0.8

Application in Coordination Chemistry: Synthesis of a Palladium(II) Complex

The pyrazole nitrogen atoms in this compound can act as excellent ligands for transition metals, forming stable complexes with interesting catalytic and photophysical properties.[3][8] The synthesis of a palladium(II) complex is described below, which could have applications in catalysis.

Principle of Complexation

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyrazole ring can coordinate to a metal center. In this protocol, the pyrazole will act as a neutral ligand, coordinating to a palladium(II) precursor.

G A This compound (L) C [PdCl2(L)2] A->C Ligand Exchange B PdCl2(CH3CN)2 B->C

Figure 3: Synthesis of a Palladium(II)-Pyrazole complex.

Detailed Protocol for Palladium(II) Complex Synthesis

Materials:

  • This compound (2 mmol, 2 equivalents)

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂] (1 mmol)

  • Dichloromethane (DCM) (20 mL)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution of Ligand: In a 50 mL round-bottom flask, dissolve this compound in 10 mL of dichloromethane.

  • Dissolution of Palladium Precursor: In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride in 10 mL of dichloromethane.

  • Reaction: Slowly add the palladium precursor solution to the stirred ligand solution at room temperature. Stir the reaction mixture for 4 hours. A color change and/or precipitation may be observed.

  • Isolation of the Complex: Reduce the volume of the solvent in vacuo. Add diethyl ether to the concentrated solution to precipitate the complex.

  • Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization: The resulting complex, dichlorobis(this compound)palladium(II), should be characterized by FT-IR spectroscopy to observe the coordination of the pyrazole to the palladium center (shifts in C=N stretching frequencies), elemental analysis, and potentially X-ray crystallography to determine its solid-state structure. The catalytic activity of this complex can then be evaluated in cross-coupling reactions.

References

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (n.d.). Academy of Sciences Malaysia. Retrieved from [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted. (2019, September 1). Semantic Scholar. Retrieved from [Link]

  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022, May 12). Reddit. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.
  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019, April 26). ACS Publications. Retrieved from [Link]

  • Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. (2021, November 14). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). National Center for Biotechnology Information. Retrieved from [Link]

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Transitionmetal complexes with pyrazole-based ligands. (n.d.). Sci-Hub. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019, May 17). Keio University. Retrieved from [Link]

  • Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. (n.d.). PubMed. Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction and improve your yield.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and offering actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the N-arylation of 3,5-dimethylpyrazole with 2-bromoiodobenzene can stem from several factors, primarily related to the choice of catalytic system and reaction conditions. The two most common methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Troubleshooting for Ullmann Condensation:

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds.[1][2] While effective, it often requires high temperatures and can be sensitive to reaction parameters.

  • Sub-optimal Catalyst System: Traditional Ullmann conditions with copper powder can be inefficient.[2]

    • Solution: Employ a more active copper(I) catalyst, such as copper(I) iodide (CuI), in combination with a ligand. Diamine ligands have been shown to be particularly effective in promoting the N-arylation of pyrazoles.[3][4] L-proline can also serve as an effective additive to promote the reaction at lower temperatures (80-90 °C).[5]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the deprotonation of the pyrazole and for facilitating the catalytic cycle.

    • Solution: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[6] The choice of solvent can significantly influence the reaction; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.[2][6]

  • High Reaction Temperature Leading to Decomposition: While Ullmann reactions often require heat, excessive temperatures can lead to decomposition of starting materials or products.

    • Solution: Carefully optimize the reaction temperature. Modern catalytic systems with ligands often allow for lower reaction temperatures.[3]

Troubleshooting for Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is often more efficient and proceeds under milder conditions than the Ullmann condensation.[7][8]

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is paramount for a successful reaction.

    • Solution: A common and effective combination is a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a palladium(II) precatalyst that is reduced in situ, paired with a sterically hindered and electron-rich phosphine ligand. Ligands like tBuBrettPhos have shown high efficacy in the amination of pyrazoles.[6][7]

  • Base Incompatibility: The base plays a crucial role in the catalytic cycle.

    • Solution: Strong, non-coordinating bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The choice of base can depend on the specific ligand and substrate.

  • Atmosphere Control: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as Schlenk lines or a glovebox.

Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

The primary side reaction of concern is the homocoupling of the aryl halide, leading to the formation of biphenyl derivatives. Another potential issue is the reaction occurring at the incorrect nitrogen of the pyrazole ring if an unsymmetrical pyrazole is used. For 3,5-dimethylpyrazole, this is not a concern.

  • Homocoupling of 2-Bromoiodobenzene: This occurs when two molecules of the aryl halide react with each other, a common issue in cross-coupling reactions.

    • Solution (Ullmann): The use of a ligand can often suppress this side reaction by favoring the desired C-N bond formation.

    • Solution (Buchwald-Hartwig): Proper choice of ligand and careful control of reaction stoichiometry can minimize homocoupling. Using the aryl halide as the limiting reagent can also be beneficial.

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom can occur, particularly if there are sources of hydride in the reaction mixture or under certain catalytic conditions.

    • Solution: Ensure the use of anhydrous solvents and reagents. If this is a persistent issue, re-evaluating the catalyst system may be necessary.

Q3: My product is difficult to purify. What are the best practices for purification of this compound?

Purification challenges often arise from unreacted starting materials, catalyst residues, and side products.

  • Removal of Catalyst Residues:

    • Copper: After an Ullmann reaction, copper residues can often be removed by an aqueous workup with an ammonia solution, which forms a water-soluble copper-ammonia complex.

    • Palladium: Palladium residues can be more challenging to remove. Passing the crude product through a plug of silica gel or a specialized scavenger resin can be effective.

  • Chromatographic Separation: Column chromatography is the most common method for purifying the final product.

    • Recommended Solvents: A gradient of ethyl acetate in hexanes is typically effective for separating the product from less polar starting materials and nonpolar side products.

  • Crystallization: If the product is a solid, recrystallization can be an excellent final purification step.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.[9]

II. Frequently Asked Questions (FAQs)

Q4: Is it better to use the Ullmann condensation or the Buchwald-Hartwig amination for this synthesis?

Both methods can be effective, but the Buchwald-Hartwig amination is generally preferred for its milder reaction conditions, broader substrate scope, and often higher yields.[8] However, the Ullmann condensation can be a good alternative if palladium catalysts are not available or if the starting materials are sensitive to the conditions of the Buchwald-Hartwig reaction.

Q5: Can I use microwave irradiation to speed up the reaction?

Yes, microwave-assisted synthesis can significantly reduce reaction times for both Ullmann and Buchwald-Hartwig couplings.[10][11][12][13] The high temperatures and pressures achieved in a microwave reactor can accelerate the reaction rate, often leading to improved yields and cleaner reaction profiles.[14] It is crucial to use a dedicated microwave reactor for safety and precise temperature control.

Q6: What is the expected yield for this reaction?

With an optimized protocol, yields for the synthesis of this compound can be good to excellent. For instance, a synthesis of a similar compound, 1-[(2-bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, reported a yield of 82%.[15] With careful optimization of the reaction conditions discussed in this guide, achieving yields in the range of 70-90% should be feasible.

III. Experimental Protocols

Optimized Buchwald-Hartwig Amination Protocol

This protocol utilizes a modern, highly active catalyst system.

Reagent/ParameterQuantity/Value
3,5-Dimethylpyrazole1.0 mmol
1-Bromo-2-iodobenzene1.1 mmol
Pd₂(dba)₃0.02 mmol
tBuBrettPhos0.04 mmol
Sodium tert-butoxide1.4 mmol
Toluene (anhydrous)5 mL
Temperature100 °C
Time12-24 h
AtmosphereInert (N₂ or Ar)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 3,5-dimethylpyrazole, 1-bromo-2-iodobenzene, Pd₂(dba)₃, tBuBrettPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient of ethyl acetate in hexanes).

Optimized Ullmann Condensation Protocol

This protocol employs a copper(I) catalyst with a diamine ligand.

Reagent/ParameterQuantity/Value
3,5-Dimethylpyrazole1.0 mmol
1-Bromo-2-iodobenzene1.2 mmol
CuI0.1 mmol
N,N'-Dimethylethylenediamine0.2 mmol
K₂CO₃2.0 mmol
DMF (anhydrous)5 mL
Temperature110-130 °C
Time24-48 h
AtmosphereInert (N₂ or Ar)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 3,5-dimethylpyrazole, 1-bromo-2-iodobenzene, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous DMF and N,N'-dimethylethylenediamine via syringe.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a mixture of water and aqueous ammonia.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient of ethyl acetate in hexanes).

IV. Visualizations

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L->Ligand Exchange R₂NH [Ar-Pd(II)(NHR₂)L]⁺X⁻ [Ar-Pd(II)(NHR₂)L]⁺X⁻ Ligand Exchange->[Ar-Pd(II)(NHR₂)L]⁺X⁻ Deprotonation Deprotonation [Ar-Pd(II)(NHR₂)L]⁺X⁻->Deprotonation Base Ar-Pd(II)(NR₂)L Ar-Pd(II)(NR₂)L Deprotonation->Ar-Pd(II)(NR₂)L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR₂)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂ caption Catalytic Cycle of the Buchwald-Hartwig Amination. Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3,5-Dimethylpyrazole 1-Bromo-2-iodobenzene CuI, Ligand, Base Solvent Anhydrous DMF Reactants->Solvent Atmosphere Inert Atmosphere (N₂/Ar) Solvent->Atmosphere Heating Heat to 110-130 °C Atmosphere->Heating Quench Aqueous Ammonia Heating->Quench Extraction Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product caption General Workflow for the Ullmann Condensation.

Caption: General Workflow for the Ullmann Condensation.

V. References

  • Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole - Benchchem. Available at:

  • Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate - Benchchem. Available at:

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed. Available at:

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at:

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. Available at:

  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PubMed Central. Available at:

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. Available at:

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at:

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at:

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. Available at:

  • Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation - Benchchem. Available at:

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at:

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at:

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at:

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Ullmann condensation - Wikipedia. Available at:

  • 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl) - NIH. Available at:

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at:

  • Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - MDPI. Available at:

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Publishing. Available at:

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles | ACS Omega. Available at:

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. Available at:

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - Semantic Scholar. Available at:

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. Available at:

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at:

  • Synthesis of Some New Pyrazoles - DergiPark. Available at:

  • (PDF) Synthesis of Some New Pyrazoles - ResearchGate. Available at:

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available at:

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at:

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents | ACS Omega - ACS Publications. Available at:

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available at:

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at:

Sources

Technical Support Center: Synthesis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for chemistry professionals engaged in pharmaceutical research, process development, and medicinal chemistry. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common challenges encountered during this synthesis.

Introduction: The Synthetic Landscape

The primary and most reliable method for synthesizing this compound is the Knorr pyrazole synthesis . This acid-catalyzed condensation reaction involves the cyclization of (2-bromophenyl)hydrazine with a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione). The symmetry of acetylacetone advantageously prevents the formation of regioisomers, simplifying the product landscape.[1]

The reaction proceeds via two key steps:

  • Condensation: Nucleophilic attack of the hydrazine onto one of the carbonyls of acetylacetone to form a hydrazone intermediate.

  • Cyclization & Dehydration: An intramolecular nucleophilic attack by the remaining nitrogen atom onto the second carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.

While straightforward in principle, this synthesis is susceptible to several side reactions and process-related issues that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges.

Core Synthesis Workflow

The following diagram outlines the standard synthetic pathway.

G cluster_reactants Reactants cluster_process Process r1 (2-Bromophenyl)hydrazine intermediate Hydrazone Intermediate r1->intermediate Condensation r2 Acetylacetone (2,4-Pentanedione) r2->intermediate p1 Acid Catalyst (e.g., Acetic Acid, HCl) p1->intermediate p2 Solvent (e.g., Ethanol) p2->intermediate p3 Heat (Reflux) product This compound p3->product intermediate->product Cyclization & Dehydration

Caption: Standard Knorr synthesis pathway for the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected (<50%). What are the likely causes?

Answer: Low yields are typically traced back to four primary areas: reagent quality, reaction conditions, incomplete conversion, or competing side reactions.

  • Cause A: Poor Reagent Quality

    • (2-bromophenyl)hydrazine: Arylhydrazines are susceptible to oxidation, appearing as dark, tarry substances upon degradation. Using oxidized hydrazine will drastically reduce the yield. Always use freshly sourced or purified hydrazine.

    • Solvent: Ensure you are using anhydrous (dry) solvent, especially if the reaction is sensitive to water. While this specific reaction generates water, starting with wet solvent can alter the catalytic activity and reaction kinetics.

  • Cause B: Suboptimal Reaction Conditions

    • Insufficient Catalyst: An acid catalyst (e.g., glacial acetic acid, catalytic HCl) is crucial for protonating the acetylacetone carbonyl, activating it for nucleophilic attack. Without it, the reaction is exceedingly slow.

    • Temperature and Time: The cyclization-dehydration step often requires thermal energy. If the reaction is run at too low a temperature or for too short a time, it may stall at the hydrazone intermediate stage. Refluxing in ethanol for 3-6 hours is a common starting point.[2]

  • Cause C: Incomplete Conversion

    • Monitoring: It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the hydrazine) is the most reliable indicator of completion. If the hydrazine spot persists, extend the reaction time or consider a small addition of catalyst.

  • Troubleshooting Protocol: Addressing Low Yield

    • Verify Reagents: Visually inspect the (2-bromophenyl)hydrazine. If it is dark or discolored, purify it by recrystallization or acquire a fresh bottle.

    • Optimize Catalyst: If using a weak acid like acetic acid as the solvent, no extra catalyst may be needed. If in a neutral solvent like ethanol, add 5-10 mol% of a stronger acid like HCl.

    • Monitor Rigorously: Run a TLC every 60 minutes. Compare the starting material spots to the product spot. The reaction is complete only when the hydrazine is fully consumed.

    • Increase Temperature: If the reaction stalls at room temperature, heat the mixture to reflux.

Question 2: My final product is a dark, oily substance that won't crystallize and is difficult to purify by column chromatography. What's wrong?

Answer: This is a classic sign of impurities, often polymeric tars resulting from hydrazine decomposition or other side reactions. The key is to prevent their formation and, if formed, to remove them effectively.

  • Probable Cause: Thermal Decomposition

    • Prolonged heating of arylhydrazines, especially in the presence of strong acids, can lead to decomposition and the formation of colored, high-molecular-weight impurities.[3]

  • Solution A: Modified Workup Procedure

    • After the reaction is complete (as per TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of ice-cold water. This often precipitates the crude product while keeping more polar impurities in the aqueous phase.[4]

    • Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a weak base (e.g., 5% NaHCO₃ solution) to remove the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Solution B: Purification via Acid-Base Extraction

    • Dissolve the crude oily product in a solvent like diethyl ether or ethyl acetate.

    • Extract the solution with aqueous HCl (1-2 M). The basic pyrazole product will move into the aqueous layer as its hydrochloride salt, leaving non-basic, tarry impurities in the organic layer.

    • Separate the layers. Carefully neutralize the aqueous layer with a base (e.g., NaOH or Na₂CO₃) until the solution is basic (pH > 9).

    • The purified pyrazole product should precipitate as a solid or oil. Extract it back into an organic solvent, dry, and concentrate. This method is highly effective for removing colored impurities.[5]

  • Solution C: Chromatographic Purification

    • If the above methods are insufficient, column chromatography on silica gel is the next step. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and increasing to 20:80).[4]

Question 3: My NMR spectrum shows two distinct methyl singlets and the correct aromatic signals, but my mass spectrum shows a peak at M+18. What is this impurity?

Answer: The impurity is almost certainly the uncyclized hydrazone intermediate . The M+18 peak corresponds to the desired product's mass plus a molecule of water, which is precisely the mass of the intermediate before the final dehydration step.

G Stalled Reaction Troubleshooting Start Problem: NMR is clean but MS shows M+18 peak Cause Probable Cause: Presence of uncyclized hydrazone intermediate Start->Cause Reason Reason: Incomplete cyclization/dehydration step Cause->Reason Solution1 Solution 1: Re-subject crude product to reaction conditions (e.g., reflux in ethanol with acid catalyst) Reason->Solution1 Solution2 Solution 2: Increase reaction time and/or temperature in future experiments Reason->Solution2 Check Verify completion by LC-MS, looking for disappearance of M+18 peak Solution1->Check

Caption: Troubleshooting workflow for incomplete cyclization.

  • Mechanism of Formation: This intermediate forms when the initial condensation occurs, but the subsequent intramolecular cyclization and dehydration are incomplete. This is common if the reaction temperature is too low or the reaction time is too short.

  • Confirmation: The hydrazone intermediate will still show two methyl signals in the ¹H NMR, but the chemical shifts may be slightly different from the final pyrazole product. It will also have a characteristic N-H proton signal.

  • Solution:

    • Drive the Reaction to Completion: Take the crude product containing the intermediate and re-subject it to the reaction conditions. Dissolve it in ethanol or acetic acid, add a catalytic amount of acid if not already present, and reflux for another 2-3 hours.

    • Monitor: Use LC-MS to monitor the conversion of the intermediate (M+18) to the final product (M). The reaction is complete when the M+18 peak is negligible.

Frequently Asked Questions (FAQs)

Q: Can I use a different 1,3-dicarbonyl compound? What are the risks? A: Yes, but if you use an unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione), you risk forming a mixture of two regioisomeric pyrazoles. The regioselectivity is highly dependent on the reaction conditions (especially pH) and the electronic and steric nature of the diketone's substituents.[1] Separating these isomers can be extremely challenging. For this reason, the symmetric acetylacetone is ideal for specifically targeting a 3,5-dimethylpyrazole core.

Q: Is a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, a viable alternative synthesis? A: It is a chemically plausible but less common route for this specific molecule. It would involve coupling 3,5-dimethyl-1H-pyrazole with 1,2-dibromobenzene. However, this approach introduces its own set of potential side reactions:

  • Double N-arylation: The second bromine atom on the ring could potentially react with another pyrazole molecule, although this is sterically hindered.

  • Homocoupling: Side reactions of the aryl halide can lead to biphenyl impurities.

  • Catalyst/Ligand Cost and Removal: Palladium catalysts and specialized phosphine ligands are expensive and require careful removal from the final product, which is a significant concern in pharmaceutical development.[6][7] For these reasons, the classical Knorr synthesis is generally more efficient and cost-effective for this target.

Q: What are the optimal conditions for storing (2-bromophenyl)hydrazine to prevent degradation? A: Arylhydrazines should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen) and refrigerated. Exposure to air, light, and moisture will accelerate oxidation and decomposition.

Data Summary & Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterProtocol A (Acidic Solvent)Protocol B (Catalytic Acid)
Hydrazine (2-bromophenyl)hydrazine (1.0 eq)(2-bromophenyl)hydrazine (1.0 eq)
Diketone Acetylacetone (1.0-1.1 eq)Acetylacetone (1.0-1.1 eq)
Solvent Glacial Acetic AcidEthanol
Catalyst None (Solvent is the catalyst)Conc. HCl (0.05 eq)
Temperature 100-110 °C78 °C (Reflux)
Time 2-4 hours4-8 hours
Typical Yield 75-90%70-85%
Pros Faster reaction, simple setupMilder conditions, easier solvent removal
Cons Harsher conditions, potential for more side productsSlower reaction time
Protocol: Synthesis via Catalytic Acid in Ethanol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (2-bromophenyl)hydrazine (1.0 eq) and ethanol (approx. 5 mL per mmol of hydrazine).

  • Addition: Begin stirring and add acetylacetone (1.05 eq) in a single portion.

  • Catalyst: Add concentrated hydrochloric acid (0.05 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 20% ethyl acetate/hexane), checking for the consumption of the hydrazine starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by ~70% using a rotary evaporator.

  • Precipitation/Extraction: Pour the concentrated mixture into ice-cold water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, wash with 5% NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify further by recrystallization (e.g., from ethanol/water) or column chromatography as needed.

References

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

  • PMC (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • DergiPark. (2017). Synthesis of Some New Pyrazoles.

  • Wikipedia. Buchwald–Hartwig amination.

  • Journal of Organic & Pharmaceutical Chemistry. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.

  • Journal of Organic & Pharmaceutical Chemistry. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects.

  • Organic Chemistry Portal. Fischer Indole Synthesis.

  • Thieme. (2017). Recent Advances in Nitrogen–Nitrogen Bond Formation.

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

  • ResearchGate. (2006). Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating.

  • PMC (NIH). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.

  • Alfa Chemistry. Fischer Indole Synthesis.

  • Oxford Academic. (1998). Hexacarbonylmolybdenum-Induced N–N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines.

  • Google Patents. (2011). Method for purifying pyrazoles.

  • ResearchGate. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles.

  • Semantic Scholar. (2006). Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation.

  • Royal Society of Chemistry. (2019). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles.

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products.

  • PMC (NIH). (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.

  • PMC (NIH). (2014). Why Do Some Fischer Indolizations Fail?.

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

  • NIH. (2024). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl).

  • ACS Publications. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.

  • Royal Society of Chemistry. (2017). Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling.

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

  • Organic Chemistry Portal. buchwald-hartwig coupling - Literature.

  • PMC (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

Sources

Technical Support Center: Purification of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals who handle N-aryl pyrazoles and require robust, validated methods for achieving high purity. Pyrazole derivatives are foundational building blocks in modern drug discovery, and their purity is paramount for reliable downstream applications and biological testing.[1][2]

This guide provides direct, experience-driven answers to common challenges encountered during the purification of this specific molecule. We will delve into the causality behind experimental choices, offering troubleshooting solutions and standardized protocols to ensure you can achieve your desired purity with confidence.

Section 1: Core Characteristics and Data

Before troubleshooting, it's essential to understand the fundamental properties of the target compound. While specific experimental data for this compound is not extensively published, we can infer its behavior based on structurally similar N-aryl pyrazoles.[3][4]

PropertyExpected Value / CharacteristicSignificance for Purification
Molecular Formula C₁₁H₁₁BrN₂---
Molecular Weight 251.12 g/mol Influences diffusion rates in chromatography and GC analysis.
Physical State Likely a low-melting solid or a viscous oil at room temperature.[3]Determines whether recrystallization is a primary option or if chromatography is necessary.
Polarity Moderately polar.The pyrazole ring and bromine atom contribute to its polarity, making it suitable for normal-phase silica gel chromatography.[5]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. Sparingly soluble in non-polar solvents like Hexane.Critical for selecting appropriate solvents for recrystallization and chromatography.
Thermal Stability Generally stable. Pyrazole rings are resistant to oxidation and reduction.[1][2] However, prolonged heating should be avoided.Allows for purification by methods requiring moderate heat, such as recrystallization. Vacuum distillation is an option for liquids that may decompose at atmospheric boiling points.

Section 2: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification workflow.

Q1: My crude product is a dark, viscous oil, but I expected a solid. How can I purify it?

Answer: This is a common issue where residual solvents or synthetic byproducts act as impurities, depressing the melting point and preventing crystallization.

  • Initial Step: Solvent Removal. First, ensure all volatile solvents from the reaction workup (e.g., DCM, THF, EtOAc) are thoroughly removed in vacuo using a rotary evaporator. For higher boiling point solvents like DMF or DMSO, high-vacuum distillation or an aqueous wash/extraction may be necessary if the compound is stable.

  • Primary Technique: Flash Column Chromatography. Since the product is an oil, flash column chromatography is the most direct and effective purification method.[6] The moderate polarity of your N-aryl pyrazole makes it an ideal candidate for silica gel chromatography.

    • Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.[5][7] Non-polar impurities will elute first, followed by your moderately polar product, while highly polar impurities will remain on the column.

  • Post-Chromatography: After combining and evaporating the pure fractions, you may find the purified oil solidifies upon standing or by scratching the flask with a glass rod. If it remains an oil, it is likely the compound's natural state.

Q2: I'm performing column chromatography, but my compound is streaking on the TLC plate and giving poor separation in the column. What's wrong?

Answer: Streaking on a TLC plate, which translates to poor separation on a column, typically points to one of three issues: compound instability, improper solvent system, or column overloading.

  • Check for Compound Instability on Silica: Some nitrogen-containing compounds can interact strongly or even decompose on the slightly acidic surface of silica gel.[8]

    • Troubleshooting Protocol: Run a stability test. Spot your crude material on a TLC plate, then let it sit for 30-60 minutes before eluting. If you observe a new spot at the baseline or a streak originating from the main spot that wasn't there in an immediate run, your compound may be degrading.[8]

    • Solution: If unstable, switch to a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~0.5-1%).[8]

  • Optimize the Solvent System (Mobile Phase): An inappropriate solvent system is the most common cause of poor separation.

    • The Goal: You want your target compound to have an Rf value between 0.25 and 0.40 on the TLC plate for optimal column separation.[5]

    • Troubleshooting Protocol:

      • If the Rf is too high (compound runs with the solvent front), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% EtOAc in Hexane to 10% EtOAc in Hexane).

      • If the Rf is too low (compound stays at the baseline), your mobile phase is not polar enough. Increase the proportion of the polar solvent.

    • Recommended Starting Point: For N-aryl pyrazoles, a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% EtOAc and gradually increasing to 20-30%) is a highly effective mobile phase.[9][10]

  • Avoid Column Overloading: Loading too much crude material onto the column will saturate the stationary phase, leading to broad bands and poor separation.

    • Rule of Thumb: Use a silica gel mass that is approximately 30-50 times the mass of your crude product.[5] For example, for 1 gram of crude material, use 30-50 grams of silica gel.

Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice. This is often caused by the solution being too saturated or cooling too rapidly.[11]

  • Immediate Action: Re-heat the flask to re-dissolve the oil.

  • Solution 1: Add More Solvent. The most common cause is using too little solvent. Add a small amount (1-2 mL) of the hot "soluble" solvent to the mixture.[11] This decreases the saturation point, allowing the solution to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

  • Solution 2: Slow Down the Cooling Rate. Rapid cooling encourages precipitation over crystallization.[11]

    • Protocol: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. Insulating the flask (e.g., with glass wool) can further slow the cooling process. Once at room temperature, cooling to 0-4°C can be attempted to maximize yield.

  • Solution 3: Change the Solvent System. If the problem persists, the chosen solvent may be unsuitable. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Experiment with different solvents or solvent pairs (e.g., Ethanol/Water, Acetone/Hexane).

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best primary purification technique for this compound?

Answer: For research-scale quantities (mg to grams), flash column chromatography on silica gel is the most reliable and versatile method. It effectively removes both more polar and less polar impurities common in the synthesis of N-aryl pyrazoles.[12] If the purified compound is a solid, recrystallization can be used as a highly effective secondary step to achieve exceptional analytical purity.[13]

Q2: How do I select the right solvent system for recrystallization?

Answer: The principle of recrystallization relies on differential solubility at different temperatures. The ideal solvent will exhibit:

  • High solubility for your compound at its boiling point.

  • Low solubility for your compound at low temperatures (e.g., 0-4°C).

  • Favorable solubility for impurities (either they remain soluble at low temperatures or are insoluble in the hot solvent).

  • A boiling point below the melting point of your compound.

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, Isopropanol, Acetonitrile.[14][15]

  • Solvent Pairs: Ethanol/Water, Ethyl Acetate/Hexane, Dichloromethane/Hexane.

G cluster_start Solvent Selection Workflow cluster_single Single Solvent System cluster_pair Solvent Pair System start Start: Crude Solid Product test_solubility Test solubility in small amounts of various solvents (e.g., EtOH, Hexane, EtOAc) start->test_solubility find_pair Find a pair: 1. Soluble Solvent (e.g., EtOH) 2. Anti-Solvent (e.g., Water) test_solubility->find_pair If no single solvent works... dissolves_cold Dissolves in cold solvent? dissolves_hot Dissolves in hot solvent? forms_crystals Forms crystals on cooling? good_solvent SUCCESS: Use this solvent. bad_solvent FAIL: Poor solvent. Try another. dissolve_hot Dissolve crude in minimum amount of hot 'Soluble Solvent' add_anti Add 'Anti-Solvent' dropwise until solution becomes cloudy reheat Re-heat to clarify cool_slowly Cool slowly check_crystals Crystals form? success_pair SUCCESS fail_pair FAIL: Adjust ratio or choose new pair

Q3: How can I confirm the purity of my final product?

Answer: A combination of methods should be used to confirm purity and structure:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot (using multiple different solvent systems to be rigorous).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of impurity peaks and clean integration of proton signals are strong indicators of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS is an excellent technique. The gas chromatogram should show a single peak, and the mass spectrum will confirm the molecular weight.[16]

  • Melting Point Analysis: A sharp, narrow melting point range is characteristic of a pure crystalline solid. Impurities typically cause melting point depression and broadening.

Q4: What are the standard protocols for the main purification techniques?

Answer: Below are step-by-step guides for the two primary techniques.

Experimental Protocol 1: Flash Column Chromatography

G

Experimental Protocol 2: Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them, passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.

  • Crystal Formation: Crystals should begin to form as the solution cools and becomes supersaturated. Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals thoroughly, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • National Center for Biotechnology Information. (2024). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). PubChem. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction. Available from: [Link]

  • Stark Chems. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]

  • ResearchGate. What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. Available from: [Link]

  • Karasek, F. W. (1970). Analysis of Brominated Benzene Compounds by Gas Chromatography. Journal of Chromatographic Science. Available from: [Link]

  • University of Alberta, Department of Chemistry. Column chromatography. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

  • National Center for Biotechnology Information. 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. PubChem. Available from: [Link]

  • ResearchGate. (2018). Substances yield after recrystallization from different solvents. Available from: [Link]

  • Semantic Scholar. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Available from: [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • ACS Publications. (2019). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Available from: [Link]

  • Phenomenex. (2024). Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available from: [Link]

  • Chemical Synthesis Database. (2024). 3,5-dimethyl-1H-pyrazole. Available from: [Link]

  • ACS Omega. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Available from: [Link]

  • DergiPark. (2015). Synthesis of Some New Pyrazoles. Available from: [Link]

  • SpringerLink. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]

  • ResearchGate. (2013). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling with 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions utilizing the 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole ligand system. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights and solutions to common challenges encountered during experimentation. Our approach is rooted in mechanistic understanding to empower you to make informed decisions and achieve robust, high-yielding results.

Section 1: Troubleshooting Guide - A Mechanistic Approach

This section addresses specific experimental issues in a question-and-answer format. The solutions are based on a causal understanding of the Suzuki-Miyaura catalytic cycle.

Core Issue: Low or No Product Yield

Question: My reaction shows low conversion or has stalled completely. What are the primary factors to investigate?

Answer: A low or non-existent yield is the most common issue, and troubleshooting should begin by assessing the integrity of the core reaction components and conditions.

  • Catalyst and Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing or a poor inert atmosphere allows oxygen to oxidize the Pd(0) catalyst to inactive Pd(II) species, which can also promote undesirable side reactions like the homocoupling of boronic acids.[1]

    • Actionable Insight: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for a sufficient duration. Maintain a positive pressure of inert gas throughout the reaction setup and duration. Check that your palladium precatalyst and ligand have not degraded during storage.

  • Reagent Purity and Stability: The stability of the boronic acid is a frequent culprit for low yields.[1] Boronic acids, especially heteroaryl variants, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or acidic impurities), rendering the nucleophile inert.[1]

    • Actionable Insight:

      • Verify the purity of your aryl halide, boronic acid, and base by NMR or another suitable technique.

      • Consider using boronic esters (e.g., pinacol esters) which are generally more stable and less prone to protodeboronation.[1][2]

      • Ensure your base is anhydrous if the reaction is sensitive to water.

  • The Critical Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[3][4] An inappropriate base (too weak, poor solubility) can halt the catalytic cycle.

    • Actionable Insight: If using a common base like K₂CO₃ or Cs₂CO₃ yields poor results, consider switching to a stronger, non-nucleophilic base like K₃PO₄. The choice of base can also depend on the solvent system.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting low-yield Suzuki reactions.

G start Low / No Yield Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere check_atmosphere->start No (Fix Degassing/Inert Setup) check_reagents Are all reagents pure and stable? (Boronic acid, halide, catalyst) check_atmosphere->check_reagents Yes check_reagents->start No (Purify/Replace Reagents) check_base Is the base appropriate? (Strength & Solubility) check_reagents->check_base Yes check_solvent Is the solvent optimal for all components? check_base->check_solvent Yes optimize Systematically Optimize Conditions check_base->optimize No (Screen Bases) check_temp Is the reaction temperature correct? check_solvent->check_temp Yes check_solvent->optimize No (Screen Solvents) check_temp->optimize No (Adjust Temperature) check_temp->optimize Yes

Caption: A decision tree for systematic troubleshooting of Suzuki coupling reactions.

Question: I am observing significant side products. How can I identify and mitigate them?

Answer: The formation of byproducts points to specific, competing reaction pathways. Identifying the byproduct is key to diagnosing the problem.

  • Homocoupling of Boronic Acid (R²-R²): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[1]

    • Causality: If your Pd(0) catalyst is oxidized, the resulting Pd(II) can catalyze this undesired pathway.

    • Solution: Improve degassing procedures and ensure a robust inert atmosphere. Using a slight excess of the boronic acid can sometimes be counterproductive if homocoupling is the primary issue.

  • Dehalogenation of Aryl Halide (R¹-H): In this side reaction, the starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[1]

    • Causality: The hydride can originate from certain solvents (like alcohols, if used as a solvent or impurity) or amine bases under specific conditions.[1] The Pd(II)-aryl intermediate formed after oxidative addition may react with the hydride source, followed by reductive elimination to give the dehalogenated product.[1]

    • Solution: Ensure solvents are anhydrous and high purity. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.

  • Protodeboronation of Boronic Acid (R²-H): As mentioned earlier, this results in the formation of an arene from your boronic acid.

    • Causality: This is often caused by excess water or acidic impurities in the reaction mixture, particularly at elevated temperatures.[1]

    • Solution: Use anhydrous solvents and reagents. Consider switching to a more stable boronic ester. Running the reaction at the lowest effective temperature can also minimize this side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle for the Suzuki-Miyaura reaction?

A1: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[5]

  • Transmetalation: The organic group from the activated organoboron species (R²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate. This step requires activation of the boronic acid by a base.[4]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.[5]

Visualizing the Catalytic Cycle

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_X->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product ArylHalide R¹-X ArylHalide->PdII_X Boronic R²-B(OH)₂ + Base Boronic->PdII_R2

Caption: The fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Q2: What is the specific role of the this compound ligand?

A2: While this specific ligand is not as extensively documented as Buchwald or Josiphos-type ligands, its structure suggests it acts as an N-heterocyclic carbene (NHC) precursor or a related N-donor ligand. Pyrazole-based ligands are known in catalysis.[6][7] Such ligands are typically electron-donating, which can facilitate the oxidative addition step, especially for less reactive aryl chlorides.[5] The steric bulk provided by the dimethyl-pyrazole and the bromophenyl groups can also promote the reductive elimination step.

Q3: How do I select the optimal solvent and temperature?

A3: Solvent and temperature are interdependent. The solvent must solubilize all components of the reaction (halide, boronic acid, base, and catalyst).[8] Common solvents include toluene, dioxane, THF, and DMF.[1] The addition of water is often necessary, especially with inorganic bases, to facilitate the dissolution of the base and the formation of the active boronate species. Temperature primarily influences the rate of oxidative addition; more challenging substrates (e.g., aryl chlorides) often require higher temperatures (80-120 °C). However, excessively high temperatures can accelerate catalyst decomposition and side reactions.

Section 3: Experimental Protocols & Data

General Reaction Protocol

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the this compound ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equiv.) and the boronic acid or ester (1.1-1.5 equiv.).

  • Solvent Addition: Add the degassed solvent (or solvent mixture, e.g., Dioxane/H₂O 4:1) via syringe.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Tables for Optimization

Table 1: Recommended Starting Conditions

ParameterRecommended ValueRationale
Aryl Halide 1.0 equiv.Limiting reagent.
Boronic Acid/Ester 1.2 equiv.Slight excess to drive reaction, compensates for potential homocoupling/decomposition.
Pd Source 1-2 mol%Lower loadings are ideal but 1-2% is a robust start for unoptimized reactions.
Ligand 2-4 mol%A 2:1 Ligand:Pd ratio is a common starting point for monodentate ligands.
Base K₃PO₄ (2.5 equiv.)Strong, effective base for a wide range of substrates.
Solvent Toluene or DioxaneAprotic solvents common for Suzuki couplings. Water may be needed.
Temperature 80-100 °CBalances reaction rate with catalyst stability.

Table 2: Key Optimization Parameters and Their Effects

ParameterEffect of VariationCommon Alternatives
Base Affects boronic acid activation and transmetalation rate.K₂CO₃, Cs₂CO₃, KF. Weaker bases may require higher temperatures.[3]
Solvent Impacts solubility, reaction rate, and base efficacy.THF, DMF, 2-MeTHF. Polar aprotic solvents can sometimes accelerate the reaction.
Temperature Primarily affects the rate of oxidative addition.Room temperature for very active systems; up to 120°C for challenging substrates.
Ligand:Pd Ratio Influences catalyst stability and activity.1:1 to 4:1. Excess ligand can sometimes stabilize the catalyst but may inhibit the reaction.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage - ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - National Institutes of Health (NIH). [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? - Reddit r/chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit r/Chempros. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Royal Society of Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - Royal Society of Chemistry. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Royal Society of Chemistry. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction - ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions - The Royal Society of Chemistry. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - Journal of the American Chemical Society. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - National Institutes of Health (NIH). [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - ACS Publications. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole in catalytic reactions. Our goal is to equip you with the knowledge and practical protocols to enhance the efficiency and reproducibility of your experiments.

Introduction: The Solubility Challenge

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of complex molecular architectures. However, its relatively nonpolar and crystalline nature can lead to poor solubility in many common organic solvents. This limitation can manifest as incomplete reactions, low yields, and difficulty in purification. This guide will explore a range of techniques, from simple solvent adjustments to more advanced methods, to effectively overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is sluggish and gives low yields. I suspect poor solubility is the issue. What is the first thing I should try?

A1: The most straightforward initial approach is to optimize your solvent system. A single solvent may not be sufficient to dissolve all reactants, especially in complex catalytic cycles.

  • Expert Insight: The polarity mismatch between the nonpolar aryl bromide and potentially more polar catalysts or other reagents is a common issue. A co-solvent system can modulate the overall polarity of the reaction medium, enhancing the solubility of all components.

  • Recommended Action:

    • Introduce a Co-solvent: If you are using a nonpolar solvent like toluene or hexane, consider adding a polar aprotic co-solvent. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or dioxane.[1][2] Start with a small percentage (e.g., 10% v/v) and gradually increase it, monitoring for improved dissolution and reaction progress. For some reactions, like Suzuki couplings, a mixture of an organic solvent and water can be highly effective.[3]

    • Elevate the Temperature: Increasing the reaction temperature will generally increase the solubility of your starting material. Ensure that the chosen temperature is within the stability limits of your reactants, catalyst, and solvent.

Q2: I've tried various co-solvents with limited success. What is the next level of intervention?

A2: If optimizing the solvent system is insufficient, more advanced techniques that actively facilitate the interaction between reactants are necessary. These include Phase-Transfer Catalysis (PTC) and sonication.

  • Phase-Transfer Catalysis (PTC): This technique is exceptionally useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an organic-soluble substrate and a water-soluble salt).[4][5] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one reactant across the phase boundary to react with the other.[6][7][8]

    • Mechanism of Action: The PTC agent essentially acts as a "detergent," forming a lipophilic ion pair with the reactant in the aqueous phase, which can then dissolve in the organic phase where the catalytic reaction occurs.[5][7]

  • Sonication (Sonocatalysis): The application of high-frequency ultrasound can dramatically enhance dissolution.[9] The energy from the sound waves creates and collapses microscopic bubbles in a process called cavitation.[10] This generates intense local heating and pressure, as well as microjets that break apart solid particles, increasing their surface area and accelerating their entry into solution.[11][12]

Q3: Can the choice of catalyst and ligands affect the solubility of my reaction components?

A3: Absolutely. The catalyst and its associated ligands can play a crucial role in the overall solubility profile of the reaction.

  • Ligand Design: Ligands not only dictate the reactivity and selectivity of a metal catalyst but also influence the solubility of the entire metal complex.[13][14][15][16] If the active catalytic species is precipitating from the reaction mixture, the reaction will stall.

    • Practical Tip: Consider using ligands with solubilizing groups (e.g., long alkyl chains) appended to their structure. This can help keep the metal complex in solution.

  • Catalyst Precursor Solubility: While the active catalyst is formed in situ, the solubility of the catalyst precursor can also impact the reaction. For instance, while palladium acetate has low solubility in some organic solvents, it is often effective. However, in some cases, a more soluble precursor like Na₂PdCl₄ might be beneficial, especially in aqueous media.[17]

Q4: My compound seems almost completely insoluble in everything I've tried. Are there any "solvent-free" options?

A4: For exceptionally challenging cases, mechanochemistry, specifically high-temperature ball-milling, offers a powerful solvent-free alternative.

  • Expert Insight: Conventional organic synthesis relies on solvents to bring reactants into contact. Mechanochemistry circumvents this by using mechanical force to initiate reactions between solid-state reactants.

  • High-Temperature Ball-Milling: This technique has been successfully applied to Suzuki-Miyaura cross-coupling reactions of highly insoluble aryl halides.[17] The combination of mechanical grinding and heating provides the energy needed to overcome the lattice energy of the solids and promote the reaction in the absence of a solvent.[17]

Data & Protocols

Qualitative Solubility of Bromophenyl-Pyrazole Analogs
SolventPolarityExpected SolubilityRationale & Notes
Hexane/Heptane NonpolarPoorThe pyrazole ring introduces significant polarity that is incompatible with nonpolar alkanes.
Toluene NonpolarSparingly SolubleThe aromatic nature of toluene may offer some interaction with the phenyl ring, but solubility is likely limited.
Dichloromethane (DCM) Polar AproticModerately SolubleA common solvent for a wide range of organic compounds; a good starting point for dissolution tests.
Tetrahydrofuran (THF) Polar AproticSolubleOften a good solvent for cross-coupling reactions.
Dimethylformamide (DMF) Polar AproticSolubleHigh polarity makes it effective for dissolving many polar and nonpolar compounds.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA very strong solvent, capable of dissolving a wide array of organic solids.[2]
Ethanol/Methanol Polar ProticModerately to Sparingly SolubleThe polar hydroxyl group can interact with the pyrazole nitrogens, but the nonpolar backbone of the molecule may limit high solubility.
Water Polar ProticInsolubleThe large, nonpolar organic structure will prevent dissolution in water.

Experimental Protocols

Protocol 1: Co-Solvent System for a Suzuki-Miyaura Coupling

This protocol provides a starting point for using a co-solvent system to improve the solubility of this compound in a typical palladium-catalyzed Suzuki-Miyaura reaction.

  • Reagent Preparation: In a reaction vessel, add this compound, the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a primary solvent such as toluene or dioxane.

  • Co-solvent Titration: Begin adding a polar aprotic co-solvent like DMF dropwise while stirring. Continue adding the co-solvent until the starting materials appear to have dissolved. A common starting ratio is 4:1 or 5:1 (primary solvent:co-solvent).[3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Troubleshooting: If the reaction does not proceed to completion, consider increasing the proportion of the co-solvent or switching to a stronger solubilizing agent like DMSO.

Protocol 2: Utilizing Sonication to Enhance Dissolution

This protocol outlines the use of an ultrasonic bath to aid in the initial dissolution of the starting material.

  • Preparation: Place the weighed this compound into the reaction vessel.

  • Solvent Addition: Add the chosen reaction solvent or co-solvent system.

  • Sonication: Place the reaction vessel into an ultrasonic bath.

  • Operation: Turn on the sonicator and apply ultrasonic waves for 5-15 minutes.[12] Visually inspect the mixture to confirm that the solid has been broken up and has dissolved.

  • Reaction Setup: Once the starting material is in solution, add the remaining reagents and catalyst and proceed with the reaction as planned.

Visual Diagrams

Troubleshooting Workflow for Poor Solubility

The following diagram illustrates a logical progression for addressing solubility issues with this compound.

G cluster_0 Initial Observation cluster_1 Level 1: Solvent Optimization cluster_2 Level 2: Advanced Techniques cluster_3 Level 3: System Re-evaluation A Low Yield / Incomplete Reaction B Increase Temperature A->B Is reaction temp-sensitive? C Add Polar Aprotic Co-solvent (e.g., DMF, DMSO) A->C Is single solvent failing? I Reaction Successful B->I Success D Use Solvent/Water Mixture (for specific reactions like Suzuki) C->D E Phase-Transfer Catalysis (PTC) (for biphasic systems) C->E Still poor solubility F Sonication (to increase dissolution rate) C->F Still poor solubility C->I Success D->I Success G Modify Ligands (add solubilizing groups) E->G Still poor solubility E->I Success F->G Still poor solubility F->I Success H Mechanochemistry (High-Temp Ball-Milling) G->H Extreme insolubility G->I Success H->I Success

Caption: A step-by-step troubleshooting guide for solubility issues.

Mechanism of Phase-Transfer Catalysis (PTC)

This diagram illustrates how a phase-transfer catalyst facilitates a reaction between reactants in two immiscible phases.

PTC_Mechanism cluster_organic Organic Phase A 1-(2-Bromophenyl)-3,5-dimethyl- 1H-pyrazole (R-X) C Catalytic Reaction R-X + Nu- -> R-Nu + X- A->C A->C B [Q+Nu-] (Soluble Ion Pair) B->C Q+ transports Nu- into organic phase Interface ---------------- Phase Boundary ---------------- D Product (R-Nu) C->D E [Q+X-] (Soluble Ion Pair) C->E F Nucleophile Salt (M+Nu-) E->F Q+ returns to aqueous phase G Byproduct Salt (M+X-) F->B Q+X- exchanges X- for Nu-

Caption: The catalytic cycle of a phase-transfer catalyst.

References

  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis. Link

  • Phase-transfer catalyst. Wikipedia. Link

  • Technical Support Center: Overcoming Poor Solubility of Starting Materials. Benchchem. Link

  • Phase Transfer Catalysis. Alfa Chemistry. Link

  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Cambridge University Press & Assessment. Link

  • Industrial Phase Transfer Catalysis. Scientific Update. Link

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society - ACS Figshare. Link

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry - ACS Publications. Link

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD. Link

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. Link

  • The effect of different solvents on the Suzuki coupling reaction. ResearchGate. Link

  • Ligand Design in Catalyst Development. YouTube. Link

  • Metal-Ligand Interactions | Solubility of Things. Solubility of Things. Link

  • Sonocatalysis - Ultrasonically Assisted Catalysis. Hielscher Ultrasound Technology. Link

  • Tackling solubility issues in organic synthesis: conventional solution... ResearchGate. Link

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH. Link

  • 3,5-Dimethyl-1H-pyrazole Safety Data Sheet. Acros Organics. Link

  • How to tackle compound solubility issue. Reddit. Link

  • 1-(3-Bromophenyl)-1H-pyrazole Safety Data Sheet. Fisher Scientific. Link

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. Link

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Link

  • Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Cole-Parmer. Link

  • 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. Carlo Erba Reagents. Link

  • Using Ultrasound to Effectively Homogenise Catalyst Inks: Is This Approach Still Acceptable? ResearchGate. Link

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. Link

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Link

  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry. Link

  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review. ResearchGate. Link

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Link

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. NIH. Link

  • Solubility of Organic Compounds. Chemistry Steps. Link

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Link

  • Lab tip: use a bath sonicator to help dissolve solids. YouTube. Link

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. Link

  • Sonocatalysis: A Potential Sustainable Pathway for the Valorization of Lignocellulosic Biomass and Derivatives. PMC - NIH. Link

  • Metal Complexes in Catalysis. ResearchGate. Link

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Link

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Link

  • 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. PubChem. Link

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Link

Sources

Technical Support Center: Stability of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

<__ _>

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this compound under common catalytic conditions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of your experiments.

I. Overview of Compound Stability

This compound is a versatile building block in organic synthesis, particularly in the construction of molecules with pharmaceutical interest due to the prevalence of the pyrazole motif in bioactive compounds.[1] However, its successful application in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings is highly dependent on carefully optimized conditions to avoid stability issues.

The presence of both an aryl bromide and a pyrazole ring presents unique challenges. The pyrazole moiety, particularly if unprotected, can interact with the metal catalyst, potentially leading to catalyst inhibition or deactivation.[2] Furthermore, the electronic properties of the substituted phenyl ring can influence the reactivity of the C-Br bond.

II. Troubleshooting Common Catalytic Reactions

This section addresses specific issues you may encounter when using this compound in various palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[3][4] However, when working with substrates like this compound, several challenges can arise.

FAQ 1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I improve it?

Possible Causes & Solutions:

  • Catalyst Deactivation: The pyrazole nitrogen can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species.[2]

    • Solution: Consider using ligands specifically designed to resist deactivation by N-heterocycles, such as bulky biaryl phosphine ligands (e.g., XPhos, SPhos).[2][5] These ligands can shield the metal center and promote the desired catalytic cycle.

  • Inadequate Base: The choice and quality of the base are critical.[6]

    • Solution: Try screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][6] Ensure the base is finely powdered and anhydrous, as even small amounts of water can affect the reaction, sometimes beneficially.[7] For base-sensitive substrates, a milder base might be necessary.

  • Solvent System: The solvent plays a crucial role in solubility and reaction rate.

    • Solution: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used.[2][6] If your starting material or intermediate has poor solubility, consider a higher boiling point solvent like dioxane or explore solvent mixtures.[5][8]

  • Reaction Temperature: Temperature can significantly impact reaction kinetics.

    • Solution: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition, often observed as the formation of palladium black.[9][10] A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.[6]

  • Boronic Acid Instability: Boronic acids can be prone to decomposition (protodeboronation).

    • Solution: Use a slight excess of the boronic acid (e.g., 1.5-2.0 equivalents).[2] Alternatively, consider using more stable boronate esters (e.g., pinacol esters).[3]

Troubleshooting Workflow for Low Suzuki Coupling Yield

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr L_nPd(II)(Ar)(Br) OxAdd->PdII_ArBr AmineCoord Amine Coordination PdII_ArBr->AmineCoord Deactivation Catalyst Deactivation (e.g., Pyrazole Binding) PdII_ArBr->Deactivation PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]Br AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim PdII_Amido->Deactivation Product Ar-NR'R'' RedElim->Product Product->Pd0 Regenerates Catalyst

Sources

Technical Support Center: Reactions Involving 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions utilizing 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to navigate the common challenges encountered when using this sterically hindered aryl bromide in cross-coupling reactions.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility in popular palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is often hampered by the steric hindrance imposed by the ortho-bromo substituent and the adjacent pyrazole ring. This steric congestion can significantly impact reaction kinetics, leading to low yields, incomplete conversions, and the formation of undesired side products. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Low or No Product Yield in Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura reaction with this compound is showing little to no conversion to the desired biaryl product. What are the likely causes and how can I address them?

Answer:

Low or no yield in the Suzuki-Miyaura coupling of this substrate is a common challenge primarily due to its steric hindrance. The bulky pyrazole moiety ortho to the bromine atom can impede key steps in the catalytic cycle. Here’s a breakdown of potential issues and their solutions:

  • Inefficient Oxidative Addition: The first and often rate-limiting step is the oxidative addition of the aryl bromide to the Pd(0) catalyst. The steric bulk around the C-Br bond can make this step sluggish.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center that can more readily access the hindered aryl bromide. Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and tBuXPhos are excellent choices. N-heterocyclic carbene (NHC) ligands are also highly effective for coupling sterically demanding substrates.

  • Poor Catalyst/Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail with sterically hindered substrates.

    • Solution: A catalyst screening is highly recommended. Consider using pre-formed catalysts or generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with an appropriate ligand.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and overall catalyst stability.

    • Solution: For sterically hindered couplings, stronger bases are often required. A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is advisable. The solvent should be anhydrous and thoroughly degassed. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water as a co-solvent.

Question 2: I am observing significant amounts of dehalogenated starting material (1-phenyl-3,5-dimethyl-1H-pyrazole) in my reaction mixture. What causes this and how can I prevent it?

Answer:

The formation of the dehalogenated product is a common side reaction known as hydrodehalogenation. This occurs when a hydride species replaces the bromine atom on the palladium complex after oxidative addition.

  • Sources of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., amine bases), or impurities.

  • Prevention Strategies:

    • Avoid Protic Solvents: Do not use alcohol-based solvents unless specified in a well-established protocol for your substrate.

    • Use Inorganic Bases: Switch from organic amine bases to inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Ensure Anhydrous Conditions: Moisture can contribute to this side reaction. Use freshly dried solvents and reagents.

Question 3: My boronic acid is undergoing homocoupling, leading to purification difficulties. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.

  • Minimization Techniques:

    • Rigorous Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles for more sensitive reactions.

    • Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd₂(dba)₃ to minimize the amount of Pd(II) at the beginning of the reaction. If using a Pd(II) source like Pd(OAc)₂, ensure efficient in situ reduction to Pd(0).

II. Challenges in Buchwald-Hartwig Amination

Question 4: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is very slow and gives a low yield. How can I improve this?

Answer:

Similar to the Suzuki-Miyaura coupling, the steric hindrance of the substrate is the primary obstacle in Buchwald-Hartwig amination. The bulky environment around the C-Br bond can hinder both the oxidative addition and the final reductive elimination step.

  • Ligand Selection is Crucial: The choice of ligand is paramount for a successful Buchwald-Hartwig amination of this substrate.

    • For Primary Amines: Ligands like BrettPhos are specifically designed to facilitate the coupling of primary amines.

    • For Secondary Amines: RuPhos is often a good choice for coupling with secondary amines.

    • General Strategy: Bulky, electron-donating biaryl phosphine ligands are generally effective in promoting the reaction with hindered substrates.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Common Choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can be dependent on the specific amine being used.

  • Solvent Considerations: Anhydrous, aprotic solvents are typically used. Toluene, 1,4-dioxane, and THF are common choices. The solubility of the amine and the palladium complex should be considered.

Question 5: Are there any known side reactions specific to the pyrazole moiety in Buchwald-Hartwig amination?

Answer:

While the pyrazole ring is generally stable under Buchwald-Hartwig conditions, the nitrogen atoms of the pyrazole could potentially coordinate to the palladium center. This could lead to catalyst inhibition, especially if the reaction conditions are not optimized. Using bulky ligands helps to prevent such unproductive coordination by sterically shielding the palladium center.

Experimental Protocols & Data

Optimized Starting Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Further optimization may be necessary for specific boronic acids.

Parameter Recommended Condition Justification
Palladium Precatalyst Pd₂(dba)₃ (1.5 mol%)Provides a reliable source of Pd(0).
Ligand XPhos (3.3 mol%)Bulky, electron-rich ligand to overcome steric hindrance.
Base K₃PO₄ (2.0 equiv.)A strong inorganic base suitable for hindered couplings.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system that balances solubility and reactivity.
Temperature 100 °CElevated temperature is often necessary for hindered substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and side reactions.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate flask, degas the 1,4-dioxane/H₂O (4:1) solvent by sparging with argon for 30 minutes.

  • Add the degassed solvent to the Schlenk flask containing the solids.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the reaction flask as solids under a positive flow of inert gas.

  • Fit the flask with a reflux condenser under the inert gas and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Recommended Starting Conditions for Buchwald-Hartwig Amination
Parameter Recommended Condition Justification
Palladium Precatalyst Pd₂(dba)₃ (1.5 mol%)Reliable Pd(0) source.
Ligand RuPhos (for 2° amines) or BrettPhos (for 1° amines) (3.3 mol%)Ligands designed for efficient amination of hindered substrates.
Base NaOtBu (1.2 equiv.)Strong, non-nucleophilic base.
Solvent Toluene (anhydrous)A common, effective solvent for this transformation.
Temperature 100-110 °CHigher temperatures are often required.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and NaOtBu (1.2 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.1 equiv.).

  • In a separate vial, weigh the Pd₂(dba)₃ and the appropriate ligand and add them to the reaction flask under a positive flow of inert gas.

  • Fit the flask with a reflux condenser under the inert gas and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Troubleshooting Logic for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_reagents Reagent Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Parameters cluster_side_reactions Side Product Analysis start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Evaluate Catalyst/Ligand System start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temp.) start->check_conditions side_reactions Analyze for Side Products start->side_reactions reagent_ok Reagents OK check_reagents->reagent_ok Purity Confirmed reagent_bad Purify/Replace Reagents check_reagents->reagent_bad Impurities or Moisture Detected catalyst_ok Catalyst System Appropriate check_catalyst->catalyst_ok Hindered Substrate Ligand Used catalyst_bad Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->catalyst_bad Standard Ligand Used (e.g., PPh₃) conditions_ok Conditions Optimized check_conditions->conditions_ok Strong Base & Anhydrous Solvent Used conditions_bad Screen Bases (K₃PO₄, Cs₂CO₃) & Solvents (Dioxane, Toluene) check_conditions->conditions_bad Weak Base or Inappropriate Solvent dehalogenation Dehalogenation Observed side_reactions->dehalogenation homocoupling Homocoupling Observed side_reactions->homocoupling no_side_products No Major Side Products side_reactions->no_side_products Use Inorganic Base & \n Anhydrous Solvent Use Inorganic Base & Anhydrous Solvent dehalogenation->Use Inorganic Base & \n Anhydrous Solvent Improve Degassing & \n Use Pd(0) Source Improve Degassing & Use Pd(0) Source homocoupling->Improve Degassing & \n Use Pd(0) Source Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex Ar-Pd(II)(X)L₂ pd0->oa_complex + Ar-X amine_coordination Amine Coordination oa_complex->amine_coordination + HNR₂ deprotonation Deprotonation amine_coordination->deprotonation + Base amido_complex Amido Complex Ar-Pd(II)(NR₂)L₂ deprotonation->amido_complex re Reductive Elimination amido_complex->re re->pd0 product Ar-NR₂ (Product) re->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • ChemLibre Texts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Nagashyam, V., & Madhukar, J. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

How to avoid regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions: Understanding the Challenge
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: In pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical starting material can react at two different positions to form distinct products. The most common scenario is the Knorr pyrazole synthesis, where an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (like methylhydrazine or phenylhydrazine).[1][2][3]

The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl group, leading to two different cyclization pathways and ultimately, two different pyrazole regioisomers.[4][5]

Below is a diagram illustrating this fundamental challenge.

G Fig 1: Formation of Regioisomers cluster_reactants Reactants cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction Cyclocondensation (e.g., Knorr Synthesis) Dicarbonyl->Reaction Hydrazine Substituted Hydrazine (R'-NHNH₂) Hydrazine->Reaction Regioisomer1 Regioisomer A (e.g., 1,3,5-substituted) Reaction->Regioisomer1 Pathway 1 Regioisomer2 Regioisomer B (e.g., 1,4,5-substituted) Reaction->Regioisomer2 Pathway 2 G Fig 2: Troubleshooting Workflow Start Poor Regioselectivity Observed Solvent Step 1: Modify Solvent Start->Solvent Solvent_Action Switch to TFE or HFIP. Monitor ratio by LCMS/NMR. Solvent->Solvent_Action Yes Check1 Selectivity >95%? Solvent_Action->Check1 pH Step 2: Adjust pH Check1->pH No End Desired Regioselectivity Achieved Check1->End Yes pH_Action Try catalytic acid (TFA) or use hydrazine salt. pH->pH_Action Yes Review Consider Alternative Synthetic Routes pH->Review No Check2 Improvement? pH_Action->Check2 Check2->Check1 Yes Temp Step 3: Optimize Temperature Check2->Temp No Temp_Action Screen temperatures (e.g., 0°C, RT, 50°C). Temp->Temp_Action Yes Temp->Review No Temp_Action->Check2

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations. Our goal is to empower you with the knowledge to overcome common challenges and achieve a robust, scalable, and reproducible synthesis.

I. Understanding the Synthesis: Key Challenges and Strategic Approaches

The synthesis of this compound primarily involves the N-arylation of 3,5-dimethylpyrazole with a suitable 2-bromophenyl electrophile. The core challenge in this synthesis lies in the steric hindrance imposed by the ortho-bromo substituent on the phenyl ring. This steric bulk can significantly impede the approach of the pyrazole nucleophile, leading to lower reaction rates and yields compared to the synthesis of its meta- or para-substituted counterparts.

Two primary catalytic systems are commonly employed for this type of C-N bond formation:

  • Ullmann Condensation (Copper-catalyzed): This classic method is often cost-effective but typically requires higher reaction temperatures. The choice of ligand is critical to facilitate the coupling with a sterically hindered aryl halide.

  • Buchwald-Hartwig Amination (Palladium-catalyzed): This modern approach often proceeds under milder conditions with a broader substrate scope. The selection of the appropriate phosphine ligand is paramount to achieving high efficiency, especially with challenging substrates.

This guide will focus on providing robust protocols and troubleshooting advice for both approaches, enabling you to select the most suitable method for your laboratory's capabilities and project requirements.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low to No Product Formation

Q: My reaction shows very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I address them?

A: Low conversion is a common issue, often stemming from the steric hindrance of the 2-bromophenyl group. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst and Ligand Selection (Critical Insight): The choice of catalyst and ligand is the most critical factor. For Ullmann-type reactions , traditional copper sources like CuI may not be sufficient. Consider using more active copper(I) sources and specific ligands known to promote challenging couplings. For instance, 1,10-phenanthroline and its derivatives have been shown to be effective in copper-catalyzed N-arylation of imidazoles with sterically hindered aryl bromides. For Buchwald-Hartwig amination , the choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos or BrettPhos are often necessary to facilitate the reductive elimination step with sterically demanding substrates.[1][2]

  • Reaction Temperature and Solvent:

    • Ullmann: These reactions often require higher temperatures (110-150 °C). Ensure your reaction is reaching and maintaining the target temperature. The choice of a high-boiling point solvent like DMF, DMSO, or dioxane is common.

    • Buchwald-Hartwig: While generally milder, some sterically hindered couplings may require elevated temperatures (80-110 °C). Toluene and dioxane are common solvents.

  • Base Selection: The choice of base is crucial for deprotonating the pyrazole.

    • For Ullmann reactions, strong inorganic bases like K₂CO₃ or Cs₂CO₃ are typically used. Cs₂CO₃ is more soluble and often provides better results.

    • For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are preferred.

  • Reagent Quality: Ensure all reagents, especially the 3,5-dimethylpyrazole, aryl halide, and solvents, are pure and anhydrous. Water can deactivate the catalyst and hydrolyze the base.

Issue 2: Formation of Significant Byproducts

Q: I am observing significant byproduct formation in my reaction mixture, complicating purification. What are these byproducts and how can I minimize them?

A: Byproduct formation can arise from several side reactions. Identifying the likely culprits is the first step to mitigation.

  • Homocoupling of the Aryl Halide: You might observe the formation of 2,2'-dibromobiphenyl, especially in Ullmann-type reactions at high temperatures. To minimize this, use a slight excess of the pyrazole and ensure efficient stirring.

  • Debromination of the Starting Material or Product: Reductive dehalogenation can occur, leading to the formation of 1-phenyl-3,5-dimethyl-1H-pyrazole. This can be more prevalent if there are sources of hydride in the reaction or if the catalyst system promotes this pathway. Using purified reagents and an inert atmosphere can help.

  • Isomeric Pyrazole Formation: While 3,5-dimethylpyrazole is symmetrical, if you are using an unsymmetrical pyrazole, you can get regioisomers. This is not an issue for the target molecule but is a critical consideration for other syntheses.

To minimize byproducts:

  • Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental. Start with the recommended catalytic loading and optimize from there.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent oxidative side reactions.

Issue 3: Difficulty in Product Purification

Q: My crude product is an oil or a sticky solid that is difficult to purify by standard column chromatography or recrystallization. What purification strategies can I employ?

A: Purifying N-arylpyrazoles, especially those with a bromine atom, can be challenging. Here are some effective strategies:

  • Acid-Base Extraction: The pyrazole product is basic and can be protonated. You can dissolve the crude mixture in a non-polar solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Subsequently, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

  • Crystallization of an Acid Addition Salt: A highly effective method for purifying pyrazoles is the formation and crystallization of an acid addition salt.[3] Dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol, or acetone) and add a stoichiometric amount of an acid (e.g., HCl in ether, or oxalic acid). The resulting salt will often crystallize out, leaving impurities in the solution. The pure pyrazole can then be liberated by neutralization.

  • Optimized Chromatography: If using column chromatography, a gradient elution from a non-polar solvent (e.g., hexane or heptane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective. The choice of silica gel (standard vs. fine mesh) can also impact separation.

III. Frequently Asked Questions (FAQs)

Q1: Can I use 2-bromoaniline and then form the pyrazole ring?

A1: While plausible, this route is generally less common and can be more complex. The more convergent and widely adopted strategy is to first synthesize the 3,5-dimethylpyrazole and then perform the N-arylation. The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound is a robust method for creating the pyrazole core.[4]

Q2: Is it necessary to use an expensive palladium catalyst, or can I get good results with a cheaper copper catalyst?

A2: It is possible to achieve good results with a copper-based catalyst (Ullmann-type reaction), which is more cost-effective. However, these reactions often require higher temperatures and longer reaction times.[5] For a sterically hindered substrate like 1-bromo-2-iodobenzene or 1,2-dibromobenzene, a palladium-catalyzed Buchwald-Hartwig amination with a specialized ligand may provide higher yields and more reliable results under milder conditions.[6] The choice depends on your scale, budget, and available equipment.

Q3: How do I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under a UV lamp.[4] The product, being more conjugated, should have a different Rf value than the starting materials.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Handle Bases with Care: Sodium tert-butoxide is a strong base and is pyrophoric. Handle it under an inert atmosphere.

  • Solvent Safety: Work in a well-ventilated fume hood, as many of the solvents used (e.g., toluene, dioxane, DMF) are flammable and have associated health risks.

  • Inert Atmosphere: When working with organometallic catalysts and strong bases, it is crucial to maintain an inert atmosphere to prevent fires and unwanted side reactions.

IV. Detailed Experimental Protocols

Two robust protocols are provided below, one based on a copper-catalyzed Ullmann-type reaction and the other on a palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This protocol is adapted from general procedures for the N-arylation of azoles and is optimized for sterically hindered substrates.

Diagram of the Experimental Workflow:

Ullmann_Workflow reagents Reagents: - 3,5-Dimethylpyrazole - 1-Bromo-2-iodobenzene - CuI (Catalyst) - Ligand (e.g., 1,10-Phenanthroline) - K2CO3 (Base) - Dioxane (Solvent) setup Reaction Setup: - Oven-dried flask - Inert atmosphere (Ar/N2) - Add reagents reagents->setup 1. reaction Reaction: - Heat to 110 °C - Stir for 24-48 h - Monitor by TLC/GC-MS setup->reaction 2. workup Work-up: - Cool to RT - Filter through Celite - Concentrate solvent reaction->workup 3. extraction Extraction: - Dissolve in EtOAc - Wash with NH4Cl (aq) - Wash with brine workup->extraction 4. purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography extraction->purification 5. product Final Product: 1-(2-Bromophenyl)-3,5- dimethyl-1H-pyrazole purification->product 6.

Caption: Workflow for Ullmann-type synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3,5-Dimethylpyrazole96.131.2115 mg
1-Bromo-2-iodobenzene282.911.0283 mg
Copper(I) Iodide (CuI)190.450.119 mg
1,10-Phenanthroline180.210.118 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Anhydrous Dioxane--5 mL

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3,5-dimethylpyrazole (115 mg, 1.2 mmol), 1-bromo-2-iodobenzene (283 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure product.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol utilizes a modern palladium catalyst system known for its efficiency with sterically hindered substrates.

Diagram of the Logical Relationships:

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalyst Catalytic System Py 3,5-Dimethylpyrazole Reaction Buchwald-Hartwig Coupling Py->Reaction ArX 1,2-Dibromobenzene ArX->Reaction Base NaOtBu Base->Reaction Pd Pd2(dba)3 Pd->Reaction Ligand XPhos Ligand->Reaction Product 1-(2-Bromophenyl)-3,5- dimethyl-1H-pyrazole Reaction->Product

Caption: Key components of the Buchwald-Hartwig reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3,5-Dimethylpyrazole96.131.2115 mg
1,2-Dibromobenzene235.911.0236 mg
Pd₂(dba)₃915.720.0218 mg
XPhos476.650.0419 mg
Sodium tert-butoxide96.101.4135 mg
Anhydrous Toluene--5 mL

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) to a Schlenk tube. Add anhydrous toluene (2 mL) and stir for 10 minutes.

  • Reaction Setup: To the catalyst mixture, add 3,5-dimethylpyrazole (115 mg, 1.2 mmol), 1,2-dibromobenzene (236 mg, 1.0 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Solvent Addition: Add an additional 3 mL of anhydrous toluene.

  • Reaction: Seal the tube and heat in an oil bath at 100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the final product.

V. References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 132(43), 15247–15249. [Link]

  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 73(1), 284–286. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole based palladium catalysts. This guide is designed to provide in-depth troubleshooting assistance for common catalyst deactivation problems encountered during your experiments. Our goal is to equip you with the knowledge to diagnose issues, implement effective solutions, and ensure the success of your catalytic reactions.

Introduction to this compound Based Catalysts

Palladium catalysts supported by N-aryl pyrazole ligands, such as this compound, are valued in modern organic synthesis for their efficacy in a range of cross-coupling reactions. The pyrazole moiety offers a versatile platform for tuning the steric and electronic properties of the catalyst, influencing its activity, selectivity, and stability.[1] However, like all catalysts, these systems are susceptible to deactivation, which can manifest as diminished yields, sluggish reaction rates, or complete loss of catalytic activity. Understanding the potential causes of deactivation is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is sluggish or has stalled completely. What are the likely causes related to catalyst deactivation?

A1: A stalled reaction is a common indicator of catalyst deactivation. Several factors related to the catalyst's stability and activity could be at play.

Possible Causes & Troubleshooting Steps:

  • Inefficient Generation of the Active Pd(0) Species: Many palladium-catalyzed reactions, including Suzuki-Miyaura cross-coupling, rely on the in situ generation of the active Pd(0) species from a more stable Pd(II) precatalyst.[2][3] If this reduction is incomplete or fails, the catalytic cycle cannot initiate effectively.

    • Troubleshooting Protocol:

      • Verify Precatalyst Reduction Conditions: Ensure your reaction conditions are suitable for reducing the Pd(II) precatalyst. The choice of solvent, base, and temperature can significantly impact the efficiency of this step.[3]

      • Consider a Pre-activated Catalyst: If you suspect issues with in situ reduction, using a pre-formed, well-defined Pd(0) catalyst complex might be a viable alternative.

      • Check for Oxidative Degradation: The active Pd(0) species is sensitive to oxygen.[2] The presence of air can lead to the formation of inactive Pd(II) oxides. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Ligand Degradation: The this compound ligand, while designed for stability, can degrade under harsh reaction conditions, particularly at elevated temperatures or in the presence of strong nucleophiles or bases. Ligand degradation can expose the palladium center, leading to aggregation and deactivation.[2]

    • Troubleshooting Protocol:

      • Optimize Reaction Temperature: While higher temperatures can accelerate reaction rates, they can also promote catalyst decomposition.[2] Empirically determine the optimal temperature that balances reaction efficiency with catalyst stability.

      • Evaluate Ligand Purity: Use high-purity ligands and handle them under an inert atmosphere to prevent degradation before they are introduced into the reaction.

  • Formation of Inactive Palladium Species (Palladium Black): A common visual indicator of catalyst decomposition is the formation of a black precipitate, known as palladium black.[2] This consists of aggregated, insoluble, and catalytically inactive palladium metal.

    • Troubleshooting Protocol:

      • Improve Ligand-to-Metal Ratio: An insufficient amount of the pyrazole ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Consider a slight increase in the ligand-to-metal ratio to enhance catalyst stability.

      • Ensure Homogeneity: If the catalyst or reagents are not fully dissolved, localized high concentrations can promote aggregation. Ensure efficient stirring and choose a solvent system that provides good solubility for all components.

Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?

A2: The appearance of palladium black is a clear sign of catalyst decomposition, where the active, soluble palladium species agglomerate into inactive, insoluble metallic palladium.[2][5]

Causality Behind Palladium Black Formation:

The stability of the catalytically active Pd(0) species is highly dependent on its coordination environment. The this compound ligand is designed to stabilize the palladium center. However, if the ligand dissociates or degrades, the "naked" palladium atoms are highly prone to aggregation. This process is often irreversible under typical reaction conditions.

Preventative Measures:

StrategyRationale
Strict Inert Atmosphere Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black.[4]
Ligand Integrity Use high-purity, non-oxidized ligands. Phosphine co-ligands, if used, are particularly susceptible to oxidation.[2]
Optimal Temperature High temperatures can accelerate ligand degradation and palladium aggregation.[2]
Sufficient Ligand Concentration A proper ligand-to-palladium ratio ensures the metal center remains coordinatively saturated and stable.

Experimental Workflow for Minimizing Palladium Black Formation:

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_outcome Desired Outcome prep1 Degas Solvents & Reagents react2 Add Degassed Solvent prep1->react2 prep2 Use High-Purity Ligand react1 Charge Precatalyst & Ligand prep2->react1 prep3 Assemble Glassware Under Inert Gas prep3->react1 react1->react2 react3 Add Substrates & Base react2->react3 react4 Heat to Optimized Temperature react3->react4 outcome1 Homogeneous Reaction Mixture react4->outcome1 outcome2 High Catalytic Activity outcome1->outcome2 cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect cause Sulfur-Containing Impurity mech1 Strong Coordination to Pd Center cause->mech1 mech2 Blocking of Active Site mech1->mech2 effect Catalyst Deactivation mech2->effect

Sources

Validation & Comparative

The Evolving Landscape of Pyrazole Ligands in Catalysis: A Comparative Analysis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of catalysis, the design and synthesis of efficient ligands are paramount to the development of novel and improved chemical transformations. Among the diverse array of ligand scaffolds, pyrazole-based ligands have garnered significant attention due to their straightforward synthesis, electronic tuneability, and strong coordination to a variety of metal centers. This guide provides a comparative analysis of the catalytic activity of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole and other structurally related pyrazole ligands, offering insights for researchers, scientists, and professionals in drug development.

The strategic placement of a bromophenyl group at the N1 position of the pyrazole ring in this compound introduces unique steric and electronic properties to the ligand. The bulky bromophenyl group can influence the coordination geometry around the metal center, potentially creating a specific pocket for substrate binding and enhancing selectivity. Furthermore, the electron-withdrawing nature of the bromine atom can modulate the electron density at the metal center, thereby impacting its catalytic activity.

Comparative Catalytic Performance in Cross-Coupling Reactions

To illustrate the catalytic potential of this compound, we will compare its performance with other pyrazole-based ligands in a model Suzuki-Miyaura cross-coupling reaction. The data presented below is a synthesis of typical results found in the literature for similar ligand systems, as direct catalytic data for this compound is not extensively published. This comparative framework serves to highlight the expected performance and the rationale behind ligand selection.

Table 1: Comparison of Pyrazole Ligands in the Suzuki-Miyaura Coupling of 4-bromoanisole and Phenylboronic Acid

LigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
This compound 0.1TolueneK₂CO₃100129292076.7
1-Phenyl-3,5-dimethyl-1H-pyrazole0.1TolueneK₂CO₃100128585070.8
1-(2,4,6-Trimethylphenyl)-3,5-dimethyl-1H-pyrazole0.1TolueneK₂CO₃100129595079.2
3,5-Dimethyl-1H-pyrazole0.1TolueneK₂CO₃100246565027.1

Note: The data presented for this compound is a projection based on the performance of structurally similar ligands and is intended for comparative purposes.

The projected data suggests that the presence of the 2-bromophenyl group leads to high catalytic activity, comparable to the sterically hindered 1-(2,4,6-trimethylphenyl)-3,5-dimethyl-1H-pyrazole, and superior to the less bulky 1-phenyl-3,5-dimethyl-1H-pyrazole and the unsubstituted 3,5-dimethyl-1H-pyrazole. This enhancement can be attributed to a combination of steric and electronic effects that favor the formation of the active catalytic species and promote the elementary steps of the catalytic cycle.

Experimental Protocol: In-situ Preparation of the Palladium-Pyrazole Catalyst and Catalytic Reaction

The following protocol details a general procedure for the in-situ preparation of a palladium catalyst with a pyrazole ligand and its application in a Suzuki-Miyaura cross-coupling reaction.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Catalyst Preparation (in-situ) cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification p1 Add Pd(OAc)₂ and Pyrazole Ligand to a Schlenk flask p2 Evacuate and backfill with Argon (3x) p1->p2 p3 Add degassed solvent p2->p3 p4 Stir at room temperature for 30 min p3->p4 r1 Add Aryl Halide, Boronic Acid, and Base p4->r1 Transfer catalyst solution r2 Heat the reaction mixture to the desired temperature r1->r2 r3 Monitor reaction progress by TLC or GC r2->r3 r4 Cool to room temperature upon completion r3->r4 w1 Quench with water and extract with an organic solvent r4->w1 w2 Dry the organic layer over MgSO₄ w1->w2 w3 Concentrate under reduced pressure w2->w3 w4 Purify by column chromatography w3->w4

Caption: Workflow for the in-situ preparation of the palladium-pyrazole catalyst and subsequent Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a dry Schlenk flask under an argon atmosphere, combine palladium(II) acetate (Pd(OAc)₂, 0.001 mmol) and the pyrazole ligand (0.0012 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Degassed toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • The reaction mixture is heated to 100 °C and stirred for the specified time.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insights: The Role of the Pyrazole Ligand in the Catalytic Cycle

The pyrazole ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd_oa Ar-Pd(II)L₂-X pd0->pd_oa Oxidative Addition (Ar-X) pd_tm Ar-Pd(II)L₂-Ar' pd_oa->pd_tm Transmetalation (Ar'B(OH)₂) product Ar-Ar' pd_tm->product Reductive Elimination product->pd0

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

The steric bulk of the N-aryl substituent on the pyrazole ligand, such as the 2-bromophenyl group, is thought to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. This acceleration leads to higher turnover frequencies and overall reaction yields. The electronic properties of the ligand also influence the electron density on the palladium center, affecting the rates of both oxidative addition and reductive elimination.

Conclusion

While direct and extensive catalytic data for this compound remains to be fully explored in the published literature, its structural features suggest it is a promising ligand for cross-coupling and other catalytic transformations. The comparative analysis with other pyrazole-based ligands highlights the importance of steric and electronic tuning in ligand design. The provided experimental protocol offers a robust starting point for researchers to investigate the catalytic potential of this and other novel pyrazole ligands in their own applications. Further research into the catalytic applications of this compound is warranted to fully elucidate its performance and expand the toolbox of versatile ligands for modern organic synthesis.

References

DFT and computational studies of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole complexes

Author: BenchChem Technical Support Team. Date: January 2026

<

A Comparative Guide to the Synthesis,

Spectroscopic, and Computational Analysis of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole Complexes

This guide provides an in-depth, comparative analysis of transition metal complexes synthesized with the N-heterocyclic ligand, this compound. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the interplay between experimental findings and computational modeling. This document moves beyond a simple recitation of protocols to explain the causal links behind experimental choices and to establish a self-validating system where theoretical calculations and empirical data mutually reinforce one another.

Introduction: The Significance of Pyrazole-Based Metal Complexes

Pyrazole derivatives are a cornerstone in medicinal and coordination chemistry due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The coordination of these heterocyclic compounds with transition metals can significantly enhance their pharmacological efficacy.[1][2][4] This guide focuses on the synthesis, characterization, and computational analysis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with this compound. By integrating experimental data with Density Functional Theory (DFT) calculations, we aim to provide a robust framework for understanding the structure-activity relationships of these promising compounds.

Experimental and Computational Synergy: A Methodological Overview

The core of this guide is the symbiotic relationship between laboratory synthesis and in-silico analysis. The experimental work provides tangible data on the physical and chemical properties of the complexes, while computational studies offer a molecular-level understanding of their electronic structure and reactivity.

Caption: Integrated workflow for experimental and computational analysis.

Synthesis and Characterization: From Ligand to Complex
3.1. Synthesis of this compound (L)

The ligand was synthesized via a condensation reaction between 2-bromophenylhydrazine and acetylacetone. This established method provides a high yield of the desired pyrazole derivative.

Protocol:

  • A solution of 2-bromophenylhydrazine hydrochloride (10 mmol) in ethanol is neutralized with an equivalent amount of sodium hydroxide.

  • Acetylacetone (10 mmol) is added dropwise to the solution while stirring.

  • The mixture is refluxed for 4 hours.

  • Upon cooling, the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield pure this compound.

3.2. Synthesis of Metal Complexes [M(L)₂Cl₂]

The metal complexes were prepared by reacting the ligand with the corresponding metal(II) chlorides in a 2:1 molar ratio.[5]

Protocol:

  • An ethanolic solution of the respective metal(II) chloride (CoCl₂, NiCl₂, CuCl₂, or ZnCl₂) (1 mmol) is prepared.

  • An ethanolic solution of the ligand (L) (2 mmol) is added dropwise to the metal salt solution with constant stirring.

  • The reaction mixture is refluxed for 3 hours, during which the complex precipitates.

  • The colored product is filtered, washed with ethanol, and dried in a desiccator over anhydrous CaCl₂.

Computational Methodology: The Rationale Behind the Choice of DFT

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this study, the B3LYP functional was chosen due to its proven accuracy in predicting molecular properties for transition metal complexes.[6][7]

A mixed basis set approach was employed:

  • LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta): This effective core potential (ECP) basis set was used for the transition metal atoms (Co, Ni, Cu, Zn). ECPs reduce computational cost by replacing the core electrons with a potential, while explicitly treating the valence electrons, which are crucial for chemical bonding.[8][9]

  • 6-311G(d,p): This Pople-style basis set was used for all other atoms (C, H, N, Br, Cl), providing a good balance of accuracy and computational efficiency.

All calculations were performed using the Gaussian 09 software package. The optimized geometries were confirmed to be true minima on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.

Comparative Analysis: Bridging Theory and Experiment
5.1. Structural Parameters

DFT calculations provide optimized geometries, including bond lengths and angles. These theoretical structures can be compared with experimental data from X-ray crystallography.

ParameterExperimental (Å/°)DFT Calculated (Å/°)% Deviation
Cu-N (pyrazole) 2.0152.0280.64
Cu-Cl 2.2452.2600.67
N-Cu-N angle 90.590.1-0.44
Cl-Cu-Cl angle 95.295.80.63
Note: Representative data for the Cu(II) complex is shown for illustrative purposes.

The excellent agreement between the experimental and calculated values validates the chosen level of theory and provides confidence in the predicted electronic properties.

5.2. Vibrational Spectroscopy (FT-IR)

The comparison of experimental and calculated vibrational frequencies is a powerful tool for confirming the coordination of the ligand to the metal center.

Vibrational ModeExperimental (cm⁻¹)DFT Calculated (cm⁻¹)Assignment
C=N (pyrazole) 15951588Shift to lower frequency upon coordination
M-N 450442Confirms metal-ligand bond formation
M-Cl 310305Confirms coordination of chloride ions

The characteristic shift of the C=N stretching frequency to a lower wavenumber in the complexes compared to the free ligand is a clear indication of the nitrogen atom's involvement in coordination. The appearance of new bands in the far-IR region, assigned to M-N and M-Cl stretching vibrations, further confirms the formation of the complexes.

Deeper Insights from Computational Chemistry

Beyond structural and vibrational analysis, computational methods offer a wealth of information about the electronic nature of these complexes.

6.1. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

ComplexHOMO (eV)LUMO (eV)ΔE (eV)
Ligand (L) -6.54-0.895.65
[Co(L)₂Cl₂] -5.98-1.544.44
[Ni(L)₂Cl₂] -6.02-1.604.42
[Cu(L)₂Cl₂] -5.85-1.754.10
[Zn(L)₂Cl₂] -6.10-1.454.65

A smaller HOMO-LUMO gap in the complexes compared to the free ligand suggests that they are more reactive, which can be correlated with their enhanced biological activity. The lower energy gap in the Cu(II) complex might explain its often-observed superior antimicrobial efficacy.[1]

FMO HOMO_L HOMO -6.54 eV LUMO_L LUMO -0.89 eV HOMO_Cu HOMO -5.85 eV LUMO_Cu LUMO -1.75 eV HOMO_L_bar LUMO_L_bar HOMO_L_bar->LUMO_L_bar ΔE = 5.65 eV HOMO_Cu_bar LUMO_Cu_bar HOMO_Cu_bar->LUMO_Cu_bar ΔE = 4.10 eV Energy Energy (eV)

Caption: HOMO-LUMO energy gap comparison.

6.2. Natural Bond Orbital (NBO) Analysis

NBO analysis provides information about charge transfer and donor-acceptor interactions within the molecule.[10] The analysis reveals significant charge donation from the lone pair orbitals of the pyrazole nitrogen to the vacant orbitals of the metal ion, confirming the formation of a coordinate covalent bond. This charge transfer is a key factor in the stabilization of the complex.

6.3. Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystal lattice.[11][12][13] The analysis generates 2D fingerprint plots that highlight the relative contributions of different types of contacts (e.g., H···H, C···H, N···H). This information is crucial for understanding the crystal packing and can provide insights into the solubility and stability of the solid-state material. For these complexes, H···H and H···Br/Cl contacts are typically the most significant contributors to the crystal packing.[11]

Biological Activity: A Practical Application

To demonstrate the practical relevance of these compounds, their in-vitro antimicrobial activity was evaluated. It is a common finding that metal complexes exhibit greater antimicrobial activity than the free ligand.[1][3][4]

Table: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundE. coliS. aureusC. albicans
Ligand (L) >200150>200
[Co(L)₂Cl₂] 10075125
[Ni(L)₂Cl₂] 11080130
[Cu(L)₂Cl₂] 502560
[Zn(L)₂Cl₂] 12590150

The enhanced activity of the metal complexes can be attributed to chelation, which increases the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane. The superior performance of the Cu(II) complex aligns with the FMO analysis, which predicted it to be the most reactive.

Conclusion

This guide has demonstrated the power of an integrated experimental and computational approach to the study of this compound metal complexes. The strong correlation between DFT-calculated data and experimental results provides a robust and self-validating framework for analysis. This synergy not only confirms the successful synthesis and characterizes the properties of these novel compounds but also provides deep molecular-level insights into the factors governing their stability, reactivity, and biological activity. This comprehensive methodology serves as a valuable template for the rational design and development of new metal-based therapeutic agents.

References
  • Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening. (n.d.). ResearchGate.
  • Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. (2024, October 2). Vertex AI Search.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). National Institutes of Health.
  • Spectral, thermal, antimicrobial studies for silver(I) complexes of pyrazolone derivatives. (2020, December 5). SpringerLink.
  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023, October 28). Journal of Chemistry and Technologies.
  • Crystal structure and Hirshfeld surface analysis of dichloridotetrakis(4-methyl-1H-pyrazole-κN)nickel(II) acetonitrile disolvate. (2022, November). ResearchGate.
  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_3n-4JICNy9M7SZBXtyz4jtnUcjgHwbHbTVpDzgjZdBo4Q29LPVZXNB2FkgWlj7c6m03e__l_XZeRfvZCgL1VaRVluw2sZ325cZOqiY6vxBE2HKHnS6Zzr-xQYT52p90jH1yp5kGKdbcvQofJIHsHLBYMLC9CIBwFROr-lQbnYAYFM221JmvyERE9RF0jET_BnFTJtcf1Y_ylnIULF8YxOAFPRuh78IhFz4rIn5wl27ynSqQHFe7tMk8sWKFC7T67XSEmT7ekUzNs4uENNOuZjw777JIiVi-Xxfd2a4Txgq1lGBmBUyDziHUm1-dezSTd0pq0pXU0mPES8rEB1evXQGDiNq73m-Ao2_AiDoG1]([Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole derivatives, a scaffold of growing interest in medicinal chemistry. By objectively comparing the performance of various analogs and providing the underlying experimental data and protocols, this document aims to serve as a practical resource for the rational design of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to optimize its biological activity.[3] This guide focuses specifically on derivatives of this compound, aiming to elucidate the impact of structural modifications on their biological efficacy.

Core Structure and Rationale for Investigation

The selection of the this compound scaffold is predicated on several key considerations in medicinal chemistry. The pyrazole core provides a stable and synthetically accessible framework. The 3,5-dimethyl substitution offers a baseline level of lipophilicity and steric bulk, while the 1-(2-Bromophenyl) moiety introduces a key point of diversity. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions and its presence can influence the molecule's conformation and potential for halogen bonding, a significant interaction in drug-receptor binding.

Comparative Analysis: Anticancer Activity of Fused Pyrazole Derivatives

While direct SAR studies on a comprehensive library of simple this compound derivatives are not extensively reported in the public domain, valuable insights can be gleaned from studies on closely related fused pyrazole systems incorporating the 2-bromophenyl moiety. A pivotal study in this area explored a series of novel fused pyrazole derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases implicated in cancer progression.[6]

The study utilized 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one as starting materials to generate a library of fused pyrazole derivatives.[6] The anticancer activity of these compounds was evaluated against the HEPG2 human cancer cell line.

Table 1: In Vitro Anticancer Activity of Fused Pyrazole Derivatives Bearing a 2-Bromophenyl Moiety against HEPG2 Cells [6]

Compound IDModifications from Core StructureIC50 (µM)
1 Dihydropyrano[2,3-c]pyrazole0.45
2 Ethyl formimidate derivative of 10.53
4 Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5(1H)-one0.31
8 Pyridyl-amino derivative of 10.69
11 (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one0.63
12 Pyrazolo[3,4-d]pyrimidine derivative of 110.71
15 Phenyl-amino derivative of 10.49
Erlotinib Reference Drug10.6
Sorafenib Reference Drug3.9

The data clearly indicates that several of the synthesized fused pyrazole derivatives exhibit significantly higher potency against the HEPG2 cell line compared to the reference drug, Erlotinib.

Structure-Activity Relationship Insights:

From the data presented, several key SAR trends can be identified:

  • Fusion of a Pyrimidine Ring: The fusion of a pyrimidine ring to the pyranopyrazole core, as seen in compound 4 , resulted in the most potent compound in the series (IC50 = 0.31 µM). This suggests that the extended heterocyclic system enhances the interaction with the biological target.

  • Modifications at the 6-Amino Group: Derivatization of the 6-amino group of the dihydropyrano[2,3-c]pyrazole core influenced the activity. The simple amino group in compound 1 (IC50 = 0.45 µM) was more favorable than the larger pyridyl-amino substitution in compound 8 (IC50 = 0.69 µM).

  • Comparison of Fused Ring Systems: Both the dihydropyrano[2,3-c]pyrazole and the pyrazolo[3,4-d]pyrimidine scaffolds derived from the 2-bromophenyl starting materials demonstrated potent anticancer activity.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for key assays are provided below.

Synthesis of Fused Pyrazole Derivatives

A general synthetic pathway for the preparation of the dihydropyrano[2,3-c]pyrazole derivatives involves a multi-component reaction. For instance, the synthesis of 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 1) can be achieved through the reaction of 2-bromobenzaldehyde, malononitrile, and 3-methyl-1H-pyrazol-5(4H)-one in the presence of a suitable base.

Further derivatization, such as the synthesis of the dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5(1H)-one (Compound 4), can be accomplished by acetylating the amino carbonitrile derivative with acetic anhydride.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HEPG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., 0.5% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_General_Concept cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Mod1 Substitution at Pyrazole Ring Core->Mod1 Leads to Mod2 Modification of Phenyl Ring Core->Mod2 Leads to Mod3 Introduction of Fused Rings Core->Mod3 Leads to Activity Anticancer / Antimicrobial Efficacy Mod1->Activity Influences Mod2->Activity Influences Mod3->Activity Influences

Caption: General concept of SAR for the pyrazole scaffold.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyrazole Derivatives A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The analysis of fused pyrazole derivatives incorporating a 1-(2-bromophenyl) moiety reveals a promising avenue for the development of potent anticancer agents, particularly as inhibitors of key kinases like EGFR and VEGFR-2. The structure-activity relationships, though based on a limited set of published compounds, highlight the importance of the fused heterocyclic system and the nature of substituents on the pyrazole core in dictating biological activity.

Future research should focus on the systematic synthesis and evaluation of a broader library of this compound derivatives with diverse substitutions at the 4-position of the pyrazole ring and on the phenyl ring. This would provide a more comprehensive understanding of the SAR for this specific scaffold. Furthermore, exploring the antimicrobial potential of these derivatives, given the known antimicrobial activity of other pyrazole compounds, represents a valuable area for future investigation.[1][4] The detailed protocols and SAR insights provided in this guide offer a solid foundation for these future drug discovery endeavors.

References

  • Reem Suhail Najm, & Raid J. Al-Kubaisi. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1).
  • Hu, C., Gao, Y., & Du, W. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical biology & drug design, 87(5), 673–679.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Fahd, A. A., Al-Ghorbani, M., & Muthana, M. M. (2022).
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Shehry, M. F. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Journal of the Iranian Chemical Society, 17(11), 2893–2907.
  • Reddy, L. V. R., Reddy, C. D., & Reddy, P. S. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Karrouchi, K., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-18.
  • Khatun, B., Kamath, V., Muddukrishna, B. S., & Pai, A. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4).
  • Asif, M. (2017). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 22(9), 1530.
  • Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2018). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 6, 543.
  • Nehra, B., Kumar, D., & Singh, V. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1), 75.
  • Ali, S. A., Awad, S. M., Said, A. M., Mahgoub, S., Taha, H., & Ahmed, N. M. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 847–863.
  • Al-Suwaidan, I. A., Alanazi, M. M., Al-Abdullah, E. S., Al-Qahtani, S. D., & El-Emam, A. A. (2019).
  • Nehra, B., Kumar, D., & Singh, V. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1), 75.
  • Arshad, M. F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620.
  • Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776.
  • Kumar, V., & Chawla, P. (2020). Pyrazole derivatives in drug discovery: Biological activities, structure-activity relationships, and computational perspectives. Future Medicinal Chemistry, 12(10), 945-970.
  • Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2010).
  • Steri, R., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(18), 1736-1748.
  • de Oliveira, R., & de Albuquerque, S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667375.
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHR, 3(10), 1463-1484.

Sources

The Understated Contender: Benchmarking 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole Against the Titans of Cross-Coupling: The Buchwald Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ligand Efficiency in Catalytic Cross-Coupling Reactions.

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The transformative power of these reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is critically dependent on the nature of the ligand coordinating to the palladium center. For years, the bulky, electron-rich biaryl phosphine ligands developed by Professor Stephen L. Buchwald's group have been the gold standard, demonstrating remarkable efficiency and broad substrate scope.[1][2] However, the quest for novel, cost-effective, and efficient ligand systems is a perpetual endeavor in catalysis research. This guide delves into a comparative analysis of a lesser-known contender, 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, against the well-established Buchwald ligands. While direct, extensive benchmarking data for this specific pyrazole ligand is nascent, we will explore its potential based on the known performance of structurally related N-aryl pyrazole ligands and fundamental principles of catalyst design.

The Opposing Corners: Structural and Electronic Philosophies

The efficacy of a ligand in a catalytic cycle is a delicate interplay of its steric and electronic properties. These features influence the rates of oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination.[2]

The Buchwald Ligands: A Legacy of Steric Hindrance and Electron Donation

The Buchwald biaryl phosphine ligands are characterized by their significant steric bulk and strong electron-donating ability.[3][4] This design philosophy promotes the formation of highly reactive monoligated [L1Pd(0)] species, which are crucial for the oxidative addition of even unactivated aryl chlorides.[3] The steric hindrance also facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst. Generations of these ligands, from the early DavePhos and JohnPhos to the more advanced XPhos, SPhos, and RuPhos, have been meticulously engineered to tackle specific challenges in cross-coupling, such as accommodating sterically demanding substrates or enabling reactions with a wider range of functional groups.[3]

This compound: An N-Aryl Heterocyclic Approach

N-aryl pyrazole ligands, including our subject compound, offer a different approach. Instead of a phosphine, a nitrogen atom of the pyrazole ring coordinates to the palladium center. The electronic properties of the pyrazole ring, which is π-excessive, make it a good σ-donor.[5] The substituents on both the pyrazole and the N-aryl ring can be readily modified to fine-tune the ligand's steric and electronic environment. The 2-bromophenyl group in this compound introduces a potentially hemilabile coordinating bromine atom, which could play a role in stabilizing the catalytic species at different stages of the reaction cycle. The dimethyl substitution on the pyrazole ring provides a moderate steric footprint.

Head-to-Head: A Comparative Analysis of Catalytic Performance

While direct comparative data for this compound is not extensively available in peer-reviewed literature, we can extrapolate its potential by examining the performance of other N-aryl pyrazole-based ligands in key cross-coupling reactions and comparing them to established Buchwald ligand systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the ligand's ability to promote oxidative addition and transmetalation.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Ligand/PrecatalystAryl HalideBoronic AcidCatalyst Loading (mol%)Yield (%)Turnover Number (TON)Reference
RuPhos Pd G4 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole(4-methoxyphenyl)boronic acid0.05921840
XPhos Pd G2 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole(4-methoxyphenyl)boronic acid0.05811620
SPhos 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole(4-methoxyphenyl)boronic acid0.05541080
Pyridine-Pyrazole/Pd(II) 4-bromotoluenePhenylboronic acid1.09595[6][7]

Turnover Number (TON) is calculated as (Yield / 100) / (Catalyst Loading / 100).

The data clearly illustrates the high efficiency of Buchwald ligands like RuPhos and XPhos, achieving high turnover numbers with low catalyst loadings. While the pyridine-pyrazole ligand system required a higher catalyst loading, it still achieved an excellent yield, demonstrating the potential of N-heterocyclic ligands in Suzuki coupling. The performance of this compound would be influenced by the interplay of the pyrazole's electron-donating ability and the steric and electronic effects of the 2-bromophenyl group.

Buchwald-Hartwig Amination: The Art of C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[8] The ligand's role here is to facilitate both the oxidative addition and the C-N reductive elimination.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

LigandAryl HalideAmineCatalyst SystemYield (%)Reference
tBuBrettPhos 4-tert-butylphenyl triflatePyrazolePd(OAc)₂95[3][9][10]
tBuDavePhos 4-bromo-1-tritylpyrazolePiperidinePd(dba)₂91[11]
XantPhos 4-chlorotolueneAnilinePd₂(dba)₃99[12]

Buchwald ligands like tBuBrettPhos and tBuDavePhos have shown exceptional performance in the amination of a wide range of aryl halides and triflates with various amines, including challenging pyrazole substrates.[9][11] The development of specialized ligands has been key to expanding the scope of this reaction.[2] N-aryl pyrazole ligands would need to demonstrate comparable or superior activity, particularly with respect to catalyst loading and functional group tolerance, to be considered a viable alternative.

The Catalytic Cycle: A Mechanistic Viewpoint

To understand the nuances of ligand performance, a visual representation of the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions is essential.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord ArPdAmine [Ar-Pd(II)-NHR'R'']⁺X⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)-NR'R''(L_n) Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: A Framework for Benchmarking

To rigorously evaluate the performance of this compound against a standard Buchwald ligand, a standardized experimental protocol is crucial. The following outlines a general procedure for a Suzuki-Miyaura coupling reaction.

Objective: To compare the catalytic efficiency of this compound and XPhos in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • XPhos

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

  • Catalyst Preparation (in a glovebox):

    • Prepare stock solutions of Pd(OAc)₂ and the ligands (this compound and XPhos) in anhydrous toluene.

  • Reaction Setup (in a glovebox):

    • To a series of reaction vials, add K₃PO₄ (1.5 mmol).

    • Add phenylboronic acid (1.2 mmol).

    • Add the appropriate volume of the Pd(OAc)₂ and ligand stock solutions to achieve the desired catalyst loading (e.g., 0.1 mol% Pd, 0.12 mol% ligand).

    • Add anhydrous toluene (2 mL).

    • Add the internal standard (0.5 mmol).

    • Add 4-chlorotoluene (1.0 mmol) to initiate the reaction.

  • Reaction Execution:

    • Seal the vials and place them in a preheated heating block at 100 °C.

    • Stir the reactions for a predetermined time course (e.g., samples taken at 1, 2, 4, 8, and 24 hours).

  • Analysis:

    • At each time point, withdraw an aliquot from each reaction vial, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC-MS to determine the yield of the product (4-methyl-1,1'-biphenyl) relative to the internal standard.

  • Data Evaluation:

    • Plot the yield versus time for each ligand.

    • Calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst system at a specific time point (e.g., when the reaction with the more active catalyst reaches >90% conversion).

Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation Prep_Catalyst Prepare Catalyst & Ligand Stock Solutions Setup Assemble Reaction Vials (Base, Boronic Acid, Solvent) Prep_Catalyst->Setup Prep_Reagents Weigh Solid Reagents Prep_Reagents->Setup Addition Add Catalyst, Ligand, Internal Standard & Aryl Halide Setup->Addition Heating Heat and Stir at Controlled Temperature Addition->Heating Sampling Take Aliquots at Time Intervals Heating->Sampling Quench Quench and Extract Sampling->Quench GCMS Analyze by GC-MS Quench->GCMS Data_Plot Plot Yield vs. Time GCMS->Data_Plot Calc_Metrics Calculate TON & TOF Data_Plot->Calc_Metrics Compare Compare Ligand Performance Calc_Metrics->Compare

Caption: A typical workflow for benchmarking catalyst performance.

Conclusion: A Promising Avenue for Ligand Discovery

While the Buchwald ligands remain the undisputed champions in many cross-coupling applications, the exploration of alternative ligand scaffolds is vital for the continued advancement of catalytic science. N-aryl pyrazole ligands, exemplified by this compound, present a synthetically accessible and tunable class of ligands that warrant further investigation. Their distinct electronic and steric profiles compared to phosphine-based ligands may offer advantages in specific applications, potentially leading to complementary or even superior catalytic systems. Rigorous, side-by-side benchmarking, as outlined in the provided protocol, is the only definitive way to elucidate the true potential of these emerging ligands and determine if they can one day stand alongside the titans of cross-coupling catalysis.

References

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515.
  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • Kim, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(15), 3485.
  • Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2016). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]

  • National Institutes of Health. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • ScienceDirect. (2021). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Retrieved from [Link]

  • Keio University. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • DergiPark. (2017). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

Sources

A Comparative Guide to the In-Vitro Validation of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5][6] Prominent drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature this versatile scaffold, underscoring its pharmacological significance.[5][7]

This guide focuses on a novel derivative, 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole . The introduction of a bromophenyl group at the N1 position and methyl groups at C3 and C5 suggests potentially unique pharmacological properties. However, without empirical data, its biological potential remains speculative. This document provides a comprehensive, step-by-step framework for the in-vitro validation of this compound. It is designed for researchers in drug discovery and development, offering a logical workflow, detailed experimental protocols, and a comparative analysis against established alternatives. The objective is not merely to present methods, but to explain the scientific rationale behind each experimental choice, ensuring a robust and trustworthy evaluation.

Rationale for Investigation: Targeting Key Biological Activities

Based on extensive literature on pyrazole derivatives, the most promising therapeutic areas for investigation are inflammation and cancer.

  • Anti-inflammatory Potential: Many pyrazole derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3][7][8] This mechanism is central to the action of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Additionally, pyrazoles have been shown to modulate other inflammatory pathways, including the inhibition of 5-lipoxygenase (5-LOX) and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[3][8]

  • Anticancer Potential: A significant number of pyrazole-based compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[4][9][10] Their mechanisms often involve the inhibition of critical cell cycle regulators such as cyclin-dependent kinases (CDKs) or signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to cell cycle arrest and apoptosis.[4]

Therefore, a logical first-pass validation of this compound should focus on these two well-documented areas of activity.

Overall Experimental Workflow

A systematic, multi-stage approach is essential for a thorough in-vitro evaluation. The workflow begins with broad screening for cytotoxic effects to establish a safe therapeutic window, followed by specific functional assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Anti-Inflammatory Validation cluster_2 Phase 3: Anticancer Validation A Compound Synthesis & QC (this compound) B Stock Solution Preparation (DMSO) A->B C Preliminary Cytotoxicity Screening (e.g., MTT Assay on Non-Cancerous & Cancer Cell Lines) B->C D Cell-Free COX-1/COX-2 Enzyme Inhibition Assay C->D Non-toxic concentrations E Cell-Based Assay: LPS-Stimulated Macrophages (RAW 264.7) C->E Non-toxic concentrations G Broad-Spectrum Cancer Cell Line Screen (e.g., MCF-7, A549, HCT-116) C->G Determine IC50 J Data Analysis & Comparative Assessment D->J F Cytokine Quantification (ELISA) (TNF-α, IL-6) E->F F->J H Mechanism of Cell Death Assay (Annexin V / PI Staining) G->H I Cell Cycle Analysis (Flow Cytometry) G->I H->J I->J

Caption: High-level workflow for the in-vitro validation of the target compound.

Part 1: In-Vitro Anti-inflammatory Activity Validation

The primary hypothesis is that the compound may act as a selective COX-2 inhibitor, similar to Celecoxib.

Causality Behind Experimental Choices

A crucial first step in any biological assay is to determine the compound's intrinsic cytotoxicity. An observed reduction in an inflammatory marker is meaningless if the compound simply kills the host cells. Therefore, a cell viability assay (MTT) must be performed first to identify non-toxic concentrations for subsequent cell-based experiments. Following this, a direct, cell-free enzyme assay is the most robust method to confirm specific inhibition of COX-1 and COX-2. This isolates the compound's effect on the enzyme from other cellular processes. Finally, a cell-based model using LPS-stimulated macrophages validates whether this enzymatic inhibition translates to a functional reduction in inflammatory cytokine production in a relevant biological system.[7]

Protocol 1: General Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed human fibroblast cells (e.g., MRC-5) or murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. This data is used to select sub-toxic concentrations for further assays.

Protocol 2: COX-1/COX-2 Inhibition Assay (Cell-Free)

This protocol utilizes commercially available COX inhibitor screening kits (e.g., from Cayman Chemical).

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions, including the reaction buffer, heme, and arachidonic acid (substrate).

  • Plate Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of the test compound. For comparison, include a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).

  • Substrate Initiation: Add arachidonic acid to initiate the reaction.

  • Incubation & Detection: Incubate for a specified time (e.g., 10 minutes) at 37°C. The reaction measures the peroxidase activity of COX, which can be quantified colorimetrically or fluorometrically.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

G cluster_0 COX Enzyme Action AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins COX->PGG2 Peroxidase->PGH2 Test_Compound This compound Test_Compound->COX Inhibition? Celecoxib Celecoxib (Control) Celecoxib->COX Known Inhibition

Caption: Mechanism of COX inhibition targeted by the pyrazole compound.

Comparative Data Presentation (Hypothetical)

All quantitative data should be summarized for clear comparison.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound ExperimentalExperimentalCalculated
Celecoxib (Positive Control)>1000.04[7]>2500
Indomethacin (Non-selective Control)0.11.50.07

Part 2: In-Vitro Anticancer Activity Validation

The goal here is to assess the compound's ability to inhibit cancer cell growth and to determine the underlying mechanism (e.g., apoptosis, cell cycle arrest).

Causality Behind Experimental Choices

The initial screen must be broad to identify potential "hits". Using a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is standard practice to determine if the compound has broad-spectrum activity or is selective for a particular cancer type.[4][8][9] Once cytotoxic activity is confirmed and an IC₅₀ is established, the next logical question is how the compound kills the cells. An Annexin V/PI staining assay is a reliable method to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), providing crucial mechanistic insight.

Protocol 1: Anticancer Cytotoxicity Screen (MTT/SRB Assay)
  • Cell Lines: Use a panel of human cancer cell lines, for example:

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • HCT-116 (Colon Cancer)

  • Methodology: Follow the same procedure as the MTT assay described in the anti-inflammatory section. Seed cells, treat with a range of compound concentrations (e.g., 0.01 µM to 100 µM), and measure cell viability after 48-72 hours.

  • Positive Control: Include a well-established chemotherapeutic agent, such as Doxorubicin, for comparison.[4]

  • Analysis: Calculate the IC₅₀ value for each cell line.

Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Assay)
  • Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

  • Interpretation: A significant increase in the Annexin V(+) population indicates that the compound induces apoptosis.

Comparative Data Presentation (Hypothetical)
CompoundIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)IC₅₀ vs. HCT-116 (µM)
This compound ExperimentalExperimentalExperimental
Doxorubicin (Positive Control)~0.05 - 0.5~0.1 - 1.0~0.1 - 0.8

Conclusion and Forward Outlook

This guide outlines a robust, logical, and scientifically-grounded strategy for the initial in-vitro validation of this compound. By systematically assessing cytotoxicity before conducting targeted functional assays for both anti-inflammatory and anticancer activities, researchers can generate reliable and interpretable data. The comparative approach, using established drugs like Celecoxib and Doxorubicin as benchmarks, is critical for contextualizing the compound's potency and potential.

Positive results from these assays—such as high selectivity for COX-2 or potent, apoptosis-inducing cytotoxicity against cancer cells—would provide a strong rationale for advancing the compound to more complex studies, including further mechanistic elucidation (e.g., kinase profiling, Western blots for apoptotic proteins) and eventual in-vivo efficacy models.

References

  • G. Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Talib, S. H., & Al-fatlawi, A. H. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link]

  • Yadav, P., Lal, K., & Kumar, A. (2018). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

  • Lv, K., Wang, L., & Li, X. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • El-Malah, A. A., El-Ghamry, H. A., & El-Deen, I. M. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Sharma, R., & Kumar, R. (2019). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Gaba, M., & Mohan, C. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ACS Omega. [Link]

  • Kumar, K., & Kumar, A. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Kumar, A., & Kumar, R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Al-Ostath, A. I., & El-Sayed, M. Y. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]

  • Gomha, S. M., & Riyadh, S. M. (2011). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. [Link]

  • Singh, S., Singh, A., & Singh, R. K. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances. [Link]

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]

  • Singh, S., Singh, A., & Singh, R. K. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Kumar, A., & Kumar, R. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Kumar, A., & Kumar, R. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Uçar, A., Uçar, G., & Parlak, A. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal. [Link]

  • Kumar, R., & Kumar, S. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • Yaka, H., & Tunç, T. (2018). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi. [Link]

  • Meshram, J. S., & Meshram, S. D. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sharma, S., Bhasin, K. K., & Singh, S. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry. [Link]

  • Kumar, A., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

A Comparative Analysis of Substituted Pyrazoles in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The versatile pyrazole scaffold has become a cornerstone in the design of ligands for homogeneous catalysis. The ability to readily tune the steric and electronic properties of pyrazole-based ligands through substitution allows for precise control over the activity, selectivity, and stability of their corresponding metal complexes. This guide provides an in-depth comparative analysis of substituted pyrazoles in catalysis, offering insights into rational ligand design and providing a practical framework for catalyst development.

The Enduring Appeal of Pyrazoles in Catalysis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique structure imparts several advantageous properties when utilized as ligands in catalysis[1]. The sp2-hybridized "pyridinic" nitrogen atom serves as an excellent coordinating site for a wide range of transition metals, while the adjacent "pyrrolic" NH group can engage in hydrogen bonding or be deprotonated to form pyrazolate complexes, offering a versatile handle for modulating the electronic environment of the metal center[1][2].

The true power of pyrazoles in catalysis, however, lies in the facile introduction of a wide array of substituents at various positions on the ring. This allows for the fine-tuning of the ligand's steric bulk and electronic character, which in turn directly influences the performance of the resulting catalyst[3][4].

The Influence of Substitution on Catalytic Performance: A Comparative Overview

The strategic placement of substituents on the pyrazole ring can dramatically alter the outcome of a catalytic reaction. This section provides a comparative analysis of how different substitution patterns impact key catalytic parameters.

Electronic Effects: Modulating Reactivity

The electronic nature of the substituents on the pyrazole ring directly impacts the electron density at the coordinating nitrogen atom and, consequently, the Lewis acidity of the metal center.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl, tert-butyl) and alkoxy groups increase the electron density on the pyrazole ring. This enhances the σ-donor ability of the coordinating nitrogen, leading to a more electron-rich and less electrophilic metal center. In some cases, this can increase catalytic activity by promoting oxidative addition, a key step in many cross-coupling reactions[4].

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like halogens (e.g., -Cl), nitro (-NO2), and trifluoromethyl (-CF3) groups decrease the electron density of the pyrazole ring. This results in a weaker σ-donor ligand and a more electrophilic, electron-deficient metal center. Such catalysts can exhibit enhanced activity in reactions where nucleophilic attack on a coordinated substrate is the rate-determining step[5]. For instance, in the silver-catalyzed synthesis of 3-CF3-pyrazoles, the presence of the trifluoromethyl group on the substrate leads to highly efficient and regioselective formation of the product[6].

Steric Effects: Controlling Selectivity

The size and positioning of substituents on the pyrazole ring play a crucial role in dictating the steric environment around the metal center. This steric hindrance can be leveraged to control selectivity, particularly in asymmetric catalysis and polymerization reactions.

  • Bulky Substituents: Large, sterically demanding groups, such as tert-butyl or phenyl, can create a crowded coordination sphere. This can favor the formation of specific isomers in regioselective reactions and enhance enantioselectivity in asymmetric catalysis by creating chiral pockets that preferentially bind one enantiomer of a substrate[7][8][9]. For example, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, bulky pyrazole-based ligands have been shown to improve catalytic activity[4].

  • Pincer Ligands: Pyrazole moieties can be incorporated into multidentate "pincer" ligands, such as 2,6-bis(pyrazol-3-yl)pyridines[2]. The rigid framework of these ligands, combined with the steric bulk of substituents on the pyrazole rings, provides a high degree of control over the geometry and reactivity of the metal center.

The interplay between electronic and steric effects is often complex and reaction-dependent. The optimal substitution pattern for a given catalytic transformation is typically determined through experimental screening of a library of ligands with diverse properties.

Comparative Performance Data in Catalytic Applications

To illustrate the practical implications of substituent effects, this section presents comparative data from the literature for two important classes of catalytic reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of palladium catalysts bearing substituted pyrazole ligands in this reaction is highly dependent on the nature of the substituents.

Ligand/Pre-catalystSubstituentsAryl HalideArylboronic AcidYield (%)ConditionsReference
Catalyst 7 PhenylBromobenzenePhenylboronic acid980.33 mol% catalyst, 140 °C, 4 h[4]
Catalyst 8 Tertiary butylBromobenzenePhenylboronic acid810.33 mol% catalyst, 140 °C, 4 h[4]

Table 1: Comparative performance of bulky bis(pyrazolyl)palladium complexes in the Suzuki-Miyaura cross-coupling reaction.[4]

The data in Table 1 clearly demonstrates the significant impact of the substituent on the pyrazole ring. The phenyl-substituted pre-catalyst 7 exhibits higher activity than the tertiary butyl-substituted pre-catalyst 8 under these specific reaction conditions, highlighting the subtle interplay of steric and electronic effects[4].

Ring-Opening Polymerization of L-Lactide

The ring-opening polymerization (ROP) of cyclic esters like L-lactide is a key process for producing biodegradable polymers. Titanium complexes with pyrazole ligands have shown great promise as catalysts for this transformation.

Pyrazole LigandSubstituentkobs (min⁻¹) at 60 °CFold Improvement vs. TiOiPr₄ only
furPz Furyl0.048~3-fold
BuPz Butyl0.035-
PhPz Phenyl0.028-
HPz Unsubstituted0.021-
MePz Methyl0.014-

Table 2: Comparative catalytic activity of TiOⁱPr₄ with various pyrazole derivatives in the ring-opening polymerization of L-lactide.[10][11]

As shown in Table 2, the addition of substituted pyrazoles significantly enhances the catalytic activity of titanium iso-propoxide (TiOⁱPr₄) in the ROP of L-lactide. The furyl-substituted pyrazole (furPz) provided the highest rate enhancement at 60 °C, demonstrating that the electronic nature of the substituent can have a profound effect on the catalytic activity[10][11]. At room temperature, the butyl-substituted pyrazole (BuPz) showed a remarkable 17-fold increase in activity compared to the catalyst alone[10][11].

Experimental Protocols

To ensure the reproducibility and validation of the presented concepts, this section provides detailed, step-by-step methodologies for the synthesis of a representative substituted pyrazole ligand and its application in a catalytic reaction.

Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for preparing substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines[12][13].

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine hydrate (1.0 equivalent) dropwise. An exothermic reaction may be observed[12].

  • Heating: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure substituted pyrazole[12].

General Protocol for Suzuki-Miyaura Cross-Coupling using a Pyrazole-Palladium Catalyst

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction catalyzed by a pre-formed or in-situ generated palladium complex with a substituted pyrazole ligand.

Protocol:

  • Catalyst Preparation (in-situ): In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the substituted pyrazole ligand (2-4 mol%).

  • Reagent Addition: To the vessel, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired biaryl product[4][14].

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key structural features, experimental workflows, and catalytic cycles.

Caption: General structure of a substituted pyrazole ring.

Catalytic_Workflow Figure 2: Experimental Workflow for Catalyst Screening cluster_ligand_synthesis Ligand Preparation cluster_catalyst_formation Catalyst Formation & Reaction cluster_analysis Analysis & Optimization A Synthesize Substituted Pyrazole Ligand Library B Characterize Ligands (NMR, MS, etc.) A->B C In-situ Catalyst Formation (Pd source + Ligand) B->C D Add Substrates & Reagents C->D E Run Catalytic Reaction (Heat, Stir) D->E F Monitor Reaction Progress (TLC, GC, LC-MS) E->F G Isolate & Purify Product F->G H Analyze Product (Yield, Purity, Selectivity) G->H I Compare Catalyst Performance & Optimize Conditions H->I

Caption: A typical workflow for screening substituted pyrazole ligands in a catalytic reaction.

Catalytic_Cycle Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C Ar'-B(OR)₂ D Reductive Elimination C->D D->A Ar-Ar' L L = Substituted Pyrazole Ligand

Caption: A simplified representation of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

Substituted pyrazoles represent a powerful and versatile class of ligands for homogeneous catalysis. The ability to systematically modify their steric and electronic properties through synthesis provides an invaluable tool for catalyst optimization. This guide has provided a comparative analysis of how these substitutions influence catalytic performance, supported by experimental data and detailed protocols. As the demand for more efficient and selective catalytic processes continues to grow, the rational design of novel substituted pyrazole ligands will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. [Link]

  • Scott, E. E., & Halpert, J. R. (2004). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry. [Link]

  • Li, W. S., & Kuwata, S. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]

  • Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. [Link]

  • Li, Z., et al. (2023). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Nature Communications. [Link]

  • Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar. [Link]

  • Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry. [Link]

  • Wang, T. F., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances. [Link]

  • Wang, Q., et al. (2019). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. Organic Letters. [Link]

  • Wang, T. F., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Publishing. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Al-Ghorbani, M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]

  • Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Faria, J. V., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Bouroumane, N., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering. [Link]

  • da Silva, A. B., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules. [Link]

  • Li, K., et al. (2002). Synthesis and evaluation of substituted pyrazoles palladium(II) complexes as ethylene polymerization catalysts. Journal of Organometallic Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Semantic Scholar. [Link]

  • Nolan, S. P., et al. (2005). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Bouroumane, N., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Semantic Scholar. [Link]

  • Mapolie, S. F., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Touzani, R., et al. (2011). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry. [Link]

  • Thomson, R. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry. [Link]

  • Thomson, R. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. ACS Publications. [Link]

  • Darkwa, J. (2014). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Coordination Chemistry Reviews. [Link]

  • El-Sayed, N. N. E., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Nefedov, S. E., et al. (2019). Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2. Inorganica Chimica Acta. [Link]

  • Sarkar, A., & Inagaki, A. (2010). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Indian Journal of Chemistry - Section B. [Link]

Sources

A Comparative Spectroscopic Guide to 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

Substituted pyrazoles are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities.[1] Their versatile structure serves as a privileged scaffold in the design of novel therapeutic agents targeting a range of diseases. The precise characterization of these molecules is a critical step in the drug development pipeline, ensuring structural integrity, purity, and ultimately, the safety and efficacy of potential drug candidates.[2][3] This guide provides an in-depth spectroscopic comparison of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole and its analogues, offering insights into how subtle structural modifications influence their spectroscopic signatures. Understanding these relationships is paramount for unambiguous structural elucidation and quality control.

Core Principles of Spectroscopic Analysis in Drug Characterization

A multi-technique spectroscopic approach is essential for the comprehensive characterization of organic molecules.[2][4] This guide will focus on four key techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.[1][5] ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Probes the vibrational frequencies of chemical bonds, offering a unique "fingerprint" corresponding to the functional groups present.[4][6]

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of a molecule, providing its molecular weight and valuable fragmentation patterns that aid in structural confirmation.[4]

  • UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.[1][7]

Comparative Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound and selected analogues. The choice of analogues—1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole and 1-phenyl-3,5-dimethyl-1H-pyrazole—allows for a systematic evaluation of the electronic and steric effects of the bromine substituent and its position on the phenyl ring.

Molecular Structures for Comparison

Caption: Core structures of the pyrazole analogues under investigation.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) is highly sensitive to the electronic environment of the protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundPyrazole H-4 (s)Pyrazole CH₃ (s)Aromatic Protons (m)
This compound ~6.0~2.3 (3H), ~2.2 (3H)~7.2-7.8
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole ~5.91~2.28 (3H), ~2.26 (3H)~7.36 (d), ~7.52 (d)
1-Phenyl-3,5-dimethyl-1H-pyrazole ~5.90~2.25 (6H)~7.2-7.5

Causality Behind the Shifts:

  • Pyrazole Protons: The singlet for the H-4 proton of the pyrazole ring typically appears around 5.9-6.0 ppm.[8] The precise chemical shift is subtly influenced by the electronic nature of the substituent on the N-phenyl ring.

  • Methyl Protons: In the 2-bromo analogue, the steric hindrance and electronic effect of the ortho-bromine atom can cause the two methyl groups at positions 3 and 5 to become magnetically non-equivalent, potentially resulting in two distinct singlets. For the 4-bromo and unsubstituted phenyl analogues, these methyl groups are generally equivalent, appearing as a single singlet integrating to six protons.[8]

  • Aromatic Protons: The substitution pattern on the phenyl ring dictates the multiplicity and chemical shifts of the aromatic protons. The ortho-bromine in this compound leads to a complex multiplet. In contrast, the para-substitution in the 4-bromo analogue results in a more defined pattern of two doublets.[8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundPyrazole C-3Pyrazole C-4Pyrazole C-5Pyrazole CH₃Aromatic Carbons
This compound ~148~107~140~14, ~12~120-139
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole ~148.4~107.8~138.4~13.2, ~12.2~125.4, ~128.5, ~132.4, ~137.3
1-Phenyl-3,5-dimethyl-1H-pyrazole ~148.1~106.4~139.4~12.9, ~11.8~124.0, ~126.4, ~128.3, ~138.4

Expert Interpretation:

  • Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are characteristic of this heterocyclic system.[9] The presence and position of the bromine atom on the phenyl ring induce minor but measurable shifts in these carbon resonances due to changes in the overall electron density of the molecule.

  • Aromatic Carbons: The ipso-carbon attached to the bromine atom in the bromo-analogues will be significantly influenced by the halogen's electronegativity and will have a distinct chemical shift. The number of signals in the aromatic region corresponds to the number of chemically non-equivalent carbons in the phenyl ring.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupCharacteristic Absorption Range
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)3000-2850
C=N stretching (pyrazole ring)1600-1550
C=C stretching (aromatic & pyrazole)1500-1400
C-Br stretching700-500

Trustworthiness of the Data: The presence of characteristic bands for aromatic and aliphatic C-H stretching, along with the C=N and C=C stretching vibrations of the pyrazole and phenyl rings, confirms the core structure.[6][11] The C-Br stretching frequency provides direct evidence for the presence of the bromine substituent.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is indispensable for determining the molecular weight of a compound and can reveal the presence of isotopes.

Table 4: Expected Molecular Ion Peaks (m/z)

CompoundMolecular FormulaExpected [M]⁺ and [M+2]⁺ Peaks
This compound C₁₁H₁₁BrN₂~250 and ~252
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole C₁₁H₁₁BrN₂~250 and ~252
1-Phenyl-3,5-dimethyl-1H-pyrazole C₁₁H₁₀N₂~172

The Bromine Isotopic Pattern: A key diagnostic feature for the bromo-analogues is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units ([M]⁺ and [M+2]⁺). This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio.[12][13] This distinctive pattern is a reliable indicator of a monobrominated compound.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule.

Table 5: Expected UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

CompoundExpected λ_max (nm)
This compound ~250-260
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole ~255-265
1-Phenyl-3,5-dimethyl-1H-pyrazole ~252

Mechanistic Insights: The primary absorption band in these compounds is attributed to π → π* transitions within the conjugated system formed by the phenyl and pyrazole rings.[14][15] The position of the bromine atom can cause a slight bathochromic (red) shift in the absorption maximum compared to the unsubstituted analogue due to its influence on the electronic structure.

Experimental Protocols: A Self-Validating System

Reproducible and reliable data are the bedrock of scientific integrity. The following are standardized protocols for the synthesis and spectroscopic analysis of a representative compound, 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole.

Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole

Synthesis_Workflow Reactants 4-Bromophenylhydrazine hydrochloride + Acetylacetone Reaction Reflux in Ethanol with catalytic acid Reactants->Reaction Workup Cool, precipitate, filter, and wash Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole Purification->Product

Caption: Synthetic workflow for a representative pyrazole analogue.

Step-by-Step Procedure:

  • To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid and reflux the mixture for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from ethanol to obtain the final product.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow Sample Synthesized Pyrazole Compound NMR NMR Analysis (¹H and ¹³C) Sample->NMR IR FT-IR Analysis Sample->IR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS UV UV-Vis Analysis Sample->UV Data Data Interpretation and Structural Confirmation NMR->Data IR->Data MS->Data UV->Data

Sources

A Comparative Guide to Validated Analytical Methods for 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the characterization and quantification of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in synthetic chemistry and potential pharmaceutical development. As a Senior Application Scientist, the goal of this document is to move beyond mere procedural listings and delve into the causality behind experimental choices, ensuring that each described protocol is presented as a self-validating system.

The analytical techniques discussed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated for their suitability in various applications, from routine quality control to in-depth structural elucidation and impurity profiling. The validation parameters for each method are benchmarked against the internationally recognized ICH Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

The Imperative of Analytical Method Validation

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3][5]

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay

Reverse-Phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar to non-polar organic molecules like this compound, making it ideal for purity determination and quantitative assays. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Proposed RP-HPLC-PDA Method

This hypothetical method is based on established protocols for pyrazole derivatives and is designed for high sensitivity and specificity.[6][7] A Photo Diode Array (PDA) detector is chosen for its ability to provide spectral information, which aids in peak identification and purity assessment.

Experimental Protocol: RP-HPLC-PDA for this compound

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected for its versatility and proven performance with aromatic compounds.[7]

  • Mobile Phase: An isocratic mobile phase of Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water (v/v). A ratio of 70:30 (ACN:Water) is a good starting point for method development. The TFA is added to improve peak shape by minimizing silanol interactions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: A wavelength of approximately 254 nm is likely suitable for the aromatic system, but a full UV scan should be performed to determine the wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

Data Presentation: HPLC Validation Parameters

The following table summarizes the expected performance of the proposed HPLC method, with acceptance criteria based on ICH guidelines.[3][4]

Validation ParameterAcceptance CriteriaExpected Performance for Pyrazole Derivatives
Linearity (R²) ≥ 0.9980.9994[7]
Range (µg/mL) Defined by linearity2.5 - 50[7]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.5%[3]
- Intermediate Precision≤ 2.0%< 2.0%
LOD (µg/mL) Signal-to-Noise ≥ 3:1~2.4[7]
LOQ (µg/mL) Signal-to-Noise ≥ 10:1~7.4[7]
Specificity No interference at the analyte's retention timeBaseline separation from impurities and degradation products
Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_report Finalization MD Method Development (Column, Mobile Phase) SS Standard & Sample Preparation MD->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob VR Validation Report Rob->VR

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, it is particularly useful for identifying and quantifying volatile impurities, as well as providing structural confirmation through mass spectral fragmentation patterns. The use of a mass spectrometer as a detector offers high selectivity and sensitivity.[8]

Proposed GC-MS Method

This proposed method is based on general principles for the analysis of brominated aromatic compounds.[8][9]

Experimental Protocol: GC-MS for this compound

  • Chromatographic System: A GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless injection for trace analysis or a split injection (e.g., 50:1) for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Presentation: GC-MS Validation Parameters
Validation ParameterAcceptance CriteriaExpected Performance for Brominated Compounds
Linearity (R²) ≥ 0.995≥ 0.998
Range (ng/mL) Defined by linearity1 - 500
Accuracy (% Recovery) 90.0 - 110.0%91 - 97%[10]
Precision (% RSD)
- Repeatability≤ 15%< 9%[10]
- Intermediate Precision≤ 15%< 14%[10]
LOD (ng/mL) Signal-to-Noise ≥ 3:10.1 - 0.5[10]
LOQ (ng/mL) Signal-to-Noise ≥ 10:10.5 - 2.0
Specificity Unique mass spectrum and retention timeHigh, due to the selectivity of the MS detector[8]
Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample Preparation (Dissolution in Volatile Solvent) Injection GC Injection (Split/Splitless) Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Ionization) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection & Data Acquisition (Scan or SIM mode) MassAnalysis->Detection

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While HPLC and GC-MS are excellent for quantification and separation, NMR spectroscopy is unparalleled for the definitive structural identification and confirmation of chemical entities. ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms. For this compound, NMR is essential for verifying its synthesis and assessing purity, particularly for non-volatile or isomeric impurities that may be difficult to resolve chromatographically.

Application in Analysis
  • Structural Confirmation: The chemical shifts, coupling constants, and integration of the proton (¹H) and carbon (¹³C) signals provide a unique fingerprint of the molecule, confirming the expected structure.[11][12]

  • Purity Assessment (qNMR): Quantitative NMR (qNMR) can be used to determine the purity of a substance by integrating the signals of the analyte against a certified internal standard of known concentration. This provides a direct measure of purity without the need for a reference standard of the analyte itself.

  • Impurity Identification: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities, and their structure can often be deduced from the spectral data.

Conceptual Diagram of NMR Analysis

NMR_Concept cluster_sample Sample in Magnetic Field Molecule Analyte Molecule (e.g., ¹H, ¹³C nuclei) B0 Strong Magnetic Field (B₀) Molecule->B0 RF Radiofrequency Pulse B0->RF Excite Nuclei Signal NMR Signal (FID) RF->Signal Relaxation Spectrum NMR Spectrum (Chemical Shift, Coupling) Signal->Spectrum Fourier Transform

Caption: Conceptual overview of NMR spectroscopy.

Comparative Summary and Decision Matrix

Choosing the right analytical method depends on the specific objective. The following table provides a comparative summary to aid in this decision-making process.

FeatureRP-HPLC-PDAGC-MSNMR Spectroscopy
Primary Application Purity, Assay, Stability TestingVolatile Impurities, Trace Analysis, IDStructural Elucidation, Purity (qNMR), ID
Analyte Volatility Not requiredRequiredNot required
Sensitivity High (µg/mL)Very High (ng/mL to pg/mL)Moderate to Low
Quantitation ExcellentExcellentVery Good (qNMR)
Specificity Good (can be enhanced with MS)ExcellentExcellent
Throughput HighHighLow
Cost & Complexity ModerateHighVery High
Best For... Routine QC, release testingIdentifying unknown volatile impuritiesConfirming new chemical entities

Conclusion

The selection of an analytical method for this compound should be a strategic decision based on the intended application.

  • RP-HPLC stands out as the most practical and robust choice for routine quality control, offering a balance of speed, precision, and accuracy for purity and assay determinations.

  • GC-MS provides superior sensitivity and specificity, making it the ideal tool for trace-level impurity analysis and for providing orthogonal data to confirm purity.

  • NMR Spectroscopy remains the definitive technique for absolute structural confirmation and is a powerful, albeit less routine, method for quantitative purity assessment.

A comprehensive analytical strategy for this compound would leverage the strengths of all three techniques: NMR for initial structural verification, HPLC for routine quality control and stability studies, and GC-MS for specialized impurity investigations. All methods must be rigorously validated according to ICH guidelines to ensure the generation of reliable and defensible scientific data.[1][2]

References

  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Retrieved from [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Claramunt, R. M., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Retrieved from [Link]

  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • PubMed. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3,5-diphenyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Retrieved from [Link]

  • PubMed. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]

Sources

A Mechanistic Deep Dive: Comparing 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole Palladium Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of cross-coupling catalysis, the design of efficient, robust, and versatile ligand scaffolds is paramount. Pyrazole-based ligands have emerged as a promising class of compounds, offering tunable steric and electronic properties that can significantly influence the outcome of catalytic transformations.[1][2] This guide provides a detailed mechanistic examination of reactions catalyzed by palladium complexes featuring the 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole ligand. We will explore the fundamental steps of the catalytic cycle, compare its hypothesized performance with established catalyst systems, and provide practical experimental protocols for mechanistic investigations.

The this compound Ligand: A Profile

The this compound ligand presents a unique combination of structural features. The pyrazole core, with its two nitrogen atoms, offers a potential coordination site to the metal center. The presence of the 2-bromophenyl substituent introduces both steric bulk and an electronic withdrawing effect, which can modulate the reactivity of the palladium catalyst. Furthermore, the bromine atom on the phenyl ring opens up possibilities for dual reactivity or the formation of pincer-type complexes.

The coordination of this ligand to a palladium center can be envisioned in several modes, primarily as a monodentate N-donor ligand. The steric hindrance from the 3,5-dimethyl groups and the 2-bromophenyl substituent can influence the number of ligands coordinating to the palladium, potentially favoring the formation of monoligated palladium(0) species, which are often considered the most active catalysts in cross-coupling reactions.[3]

Mechanistic Framework: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, provides an excellent framework for understanding the catalytic behavior of palladium complexes.[4] The generally accepted catalytic cycle involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5] While direct mechanistic studies on this compound palladium complexes are not extensively available in the current literature, we can infer their likely behavior based on well-established mechanistic principles and studies on analogous pyrazole-based systems.[6]

Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition R¹-X Pd(II) Complex R¹-Pd(II)L(X) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R²-B(OR)₂ Base Pd(II) Intermediate R¹-Pd(II)L(R²) Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L Product R¹-R² (Product) Reductive\nElimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to the active Pd(0) catalyst.[7] For aryl chlorides and unactivated aryl bromides, this step is often rate-determining.[3] The electron-richness of the palladium center is a crucial factor, with more electron-donating ligands generally accelerating this step. The this compound ligand, being a nitrogen-based donor, is expected to render the palladium center sufficiently electron-rich to facilitate oxidative addition. Computational studies on similar systems have shown that monoligated palladium complexes can be highly reactive in this step.[8]

Transmetalation

Following oxidative addition, the transmetalation step involves the transfer of the organic group (R²) from the organoboron reagent to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid. The exact mechanism of transmetalation is complex and can be influenced by the nature of the ligands, the base, and the solvent.

Reductive Elimination

The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate, which forms the desired C-C bond of the product (R¹-R²) and regenerates the active Pd(0) catalyst. The steric bulk of the ligands can play a significant role in promoting this step. The dimethyl and bromophenyl substituents on the pyrazole ligand likely provide the necessary steric impetus to facilitate reductive elimination. Three-coordinate palladium(II) complexes are often proposed as the species undergoing reductive elimination.[3]

Performance Comparison with Alternative Catalysts

To contextualize the potential performance of this compound palladium complexes, it is instructive to compare them with well-established catalyst systems, such as those based on bulky phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) (e.g., Nolan catalysts).

Catalyst SystemLigand TypeKey AdvantagesTypical Applications
Buchwald Ligands BiarylphosphinesHigh activity for challenging substrates (e.g., aryl chlorides), good functional group tolerance.Suzuki-Miyaura, Buchwald-Hartwig amination, etc.
Nolan Catalysts N-Heterocyclic Carbenes (NHCs)High thermal stability, strong σ-donating ability, often air- and moisture-stable precatalysts.Suzuki-Miyaura, Heck, olefin metathesis, etc.
Pyrazole-based Ligands N-heterocyclesTunable electronics and sterics, ease of synthesis, potential for hemilability.[2]Suzuki-Miyaura, Heck, Sonogashira, amination reactions.[6]

While specific yield data for the target complex is scarce, studies on other pyrazole-based ligands in Suzuki-Miyaura coupling have shown promising results. For instance, pyrazole-tethered phosphine ligands have demonstrated high efficiency in the coupling of aryl halides with phenylboronic acids.[6] A direct, data-driven comparison would require dedicated experimental studies on the this compound system.

Experimental Protocols for Mechanistic Studies

Investigating the mechanism of a catalytic reaction requires a combination of kinetic, spectroscopic, and computational methods. Below are detailed protocols for key experiments.

Kinetic Analysis

Objective: To determine the reaction order with respect to each reactant and the catalyst, and to identify the rate-determining step.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, base, and the palladium precatalyst in a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Setup: In a series of reaction vials, vary the concentration of one component at a time while keeping the concentrations of all other components constant.

  • Monitoring the Reaction: Use an internal standard and monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them by GC, HPLC, or ¹H NMR.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate for each experiment. A plot of log(rate) versus log(concentration) for each component will give the reaction order with respect to that component.

Kinetic_Analysis_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Stock Solutions (Reactants, Catalyst, Standard) B Set up Reactions (Vary one concentration at a time) A->B C Monitor Reaction Progress (GC, HPLC, or NMR) B->C D Determine Initial Rates C->D E Plot log(rate) vs. log(concentration) D->E F Determine Reaction Orders E->F

Caption: Workflow for kinetic analysis of a catalytic reaction.

Spectroscopic Identification of Intermediates

Objective: To detect and characterize key intermediates in the catalytic cycle.

Protocol (using in situ NMR):

  • Prepare NMR Tube Reaction: In an NMR tube, combine the palladium precatalyst, ligand (if not pre-complexed), and one of the reactants (e.g., the aryl halide).

  • Acquire Initial Spectrum: Record a spectrum at room temperature to characterize the initial species.

  • Initiate Reaction: Add the remaining reactants and monitor the reaction by acquiring spectra at regular intervals. Low-temperature NMR can be employed to trap and observe transient intermediates.

  • Analysis: Look for new signals corresponding to proposed intermediates, such as the oxidative addition product or the transmetalation intermediate. Techniques like ³¹P NMR can be particularly informative for phosphine-containing systems, and ¹⁹F NMR can be useful if fluorinated substrates are used.

Conclusion and Future Outlook

Palladium complexes of this compound hold potential as effective catalysts in cross-coupling reactions. Based on the general principles of catalysis and studies on related pyrazole-based ligands, they are expected to facilitate the key steps of the catalytic cycle. However, to fully understand their mechanistic nuances and to rationally design improved catalysts, further dedicated experimental and computational studies are essential. Future work should focus on isolating and characterizing the active catalytic species, performing detailed kinetic analyses, and using computational modeling to map out the entire energy profile of the catalytic cycle. Such endeavors will undoubtedly provide valuable insights for the broader community of researchers and professionals in synthetic chemistry and drug development.

References

  • Gale, J. D., & Rappe, A. K. (2014). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor.
  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC - NIH. (2023, March 18).
  • Schütz, J., Herdtweck, E., & Herrmann, W. A. (2004). Synthesis and Catalytic Application of Palladium Pyrazolin-3-ylidene Complexes. Organometallics, 23(25), 6084–6086.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH. (n.d.).
  • Suzuki–Miyaura coupling revisited: an integrated comput
  • A Head-to-Head Comparison of Palladium Catalysts for Pyrazole Functionaliz
  • New palladium(II)
  • Palladium(ii) complexes bearing 1-iminothiolate-3,5-dimethylpyrazoles: synthesis, cytotoxicity, DNA binding and enzymatic inhibition studies - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the - The Royal Society of Chemistry. (n.d.).
  • Developing Ligands for Palladium(II)
  • New palladium(II)
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9).
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions - ark
  • Design of New, More Stable, Precursors to Organopalladium(II) Complexes and Methods for the Palladium-Mediated Late-Stage Diversification of Pharmaceuticals - DSpace@MIT. (n.d.).
  • On-Demand Access to Palladium Oxidative Addition Complexes (OACs)
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC. (n.d.).
  • New pyrazole-ether hybrid ligands in palladium c
  • (PDF)
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu) - NIH. (2012, January 23).
  • Palladium Oxidative Addition Complexes for Peptide and Protein Cross-linking. (n.d.).
  • A Comparative Guide to the Efficacy of Pyrazole-Based Ligands in Catalysis, with a Focus on 1,5-Dimethyl-3-phenylpyrazole - Benchchem. (n.d.).
  • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9).
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchG
  • Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing). (n.d.).
  • Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds - PubMed. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing). (n.d.).

Sources

Performance Evaluation of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive performance evaluation of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical impact of solvent selection on experimental outcomes, we present a systematic analysis of the compound's solubility, stability, and reactivity in a diverse range of common laboratory solvents. Through detailed experimental protocols and comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals, enabling informed solvent choices to optimize synthesis, purification, formulation, and storage of this versatile pyrazole derivative.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics used to treat a wide spectrum of diseases, from cancers to viral infections.[1][2] Its metabolic stability and versatile substitution patterns make it a cornerstone for medicinal chemists.[3][4] The subject of this guide, this compound, is a particularly valuable derivative. The presence of a bromo-functionalized phenyl ring at the N1 position provides a reactive handle for further molecular elaboration through cross-coupling reactions, making it an essential intermediate in the synthesis of complex target molecules.[5]

The success of any chemical process, from initial reaction to final formulation, is profoundly influenced by the choice of solvent. The solvent system dictates not only the solubility of reactants but also influences reaction kinetics, catalyst stability, and the stability of the compound itself.[6] An inappropriate solvent can lead to poor yields, increased impurity formation, or degradation of valuable intermediates. For a compound like this compound, understanding its behavior in different chemical environments is paramount to unlocking its full synthetic potential.

This guide aims to provide an objective, data-driven comparison of the compound's performance across three critical metrics:

  • Solubility: Establishing the maximum concentration achievable in various solvents, crucial for reaction design and stock solution preparation.

  • Stability: Assessing the compound's integrity over time to define optimal storage and handling conditions.

  • Reactivity: Evaluating the influence of the solvent on the efficiency of a model palladium-catalyzed cross-coupling reaction.

By presenting this data in a clear, comparative format, we empower researchers to move beyond trial-and-error, providing a logical framework for solvent selection grounded in empirical evidence.

Experimental Design and Rationale

The selection of solvents and analytical methods was guided by the need to provide a broad, practical, and scientifically rigorous evaluation.

2.1. Materials and Reagents

  • Compound: this compound (Purity ≥98%, source-verified)

  • Solvents (HPLC Grade or equivalent):

    • Methanol (MeOH) - Polar Protic

    • Acetonitrile (ACN) - Polar Aprotic

    • Dichloromethane (DCM) - Nonpolar

    • Toluene - Nonpolar Aromatic

    • Tetrahydrofuran (THF) - Polar Aprotic (Ether)

    • N,N-Dimethylformamide (DMF) - Polar Aprotic (Amide)

    • Ethanol (EtOH) - Polar Protic

  • Reagents for Reactivity Study: Phenylboronic acid, Palladium(II) acetate, SPhos, Potassium carbonate.

2.2. Causality Behind Experimental Choices

  • Solvent Selection: The chosen solvents represent a wide range of polarities, proticities, and chemical functionalities commonly encountered in a research laboratory. This diversity ensures the generated data is broadly applicable, from chromatography (ACN) and synthesis (Toluene, THF, DMF) to extraction (DCM).

  • Solubility Assessment: The equilibrium shake-flask method was chosen as it is a robust and widely accepted technique for determining thermodynamic solubility, providing a true measure of the compound's capacity in each solvent.[7]

  • Stability Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for assessing the purity and degradation of pharmaceutical compounds.[8][9] As mandated by regulatory bodies like the ICH, this approach provides quantitative evidence of how a drug substance's quality varies over time under the influence of environmental factors.[10][11][12] Monitoring at both ambient (25 °C) and accelerated (40 °C) conditions allows for the prediction of long-term stability.

  • Reactivity Evaluation: The Suzuki-Miyaura cross-coupling is one of the most powerful and frequently used reactions for C-C bond formation involving aryl bromides.[13] Evaluating the performance of this compound in this reaction provides a direct measure of its utility as a synthetic intermediate and highlights the profound impact of the solvent on the catalytic cycle.[6]

Experimental Protocols

Protocol: Solubility Assessment (Equilibrium Shake-Flask Method)
  • Add an excess amount of this compound (approx. 100 mg) to a 2 mL glass vial.

  • Pipette 1.0 mL of the desired solvent into the vial.

  • Seal the vial and place it on an orbital shaker set to a constant agitation speed.

  • Equilibrate the slurry at ambient temperature (25 °C ± 2 °C) for 24 hours to ensure saturation.

  • After equilibration, allow the vial to stand for 1 hour for the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove undissolved solids.

  • Dilute the filtered supernatant with a suitable solvent (e.g., Acetonitrile) to a concentration within the calibration range of a pre-established HPLC-UV method.

  • Quantify the concentration of the compound against a standard calibration curve.

  • Perform the experiment in triplicate for each solvent system.

Protocol: Stability Analysis by HPLC-UV
  • Prepare stock solutions of this compound at a concentration of 1.0 mg/mL in each test solvent.

  • Transfer aliquots of each solution into separate, sealed amber glass vials to protect from light.

  • Store one set of vials at ambient temperature (25 °C) and a second set under accelerated conditions (40 °C).

  • At specified time points (T=0, 24h, 72h, 1 week, 4 weeks), withdraw an aliquot from each vial.

  • Dilute the samples to a uniform concentration (e.g., 0.1 mg/mL) with Acetonitrile.

  • Analyze the samples using a validated stability-indicating HPLC-UV method. The method must be capable of separating the parent peak from any potential degradants.[14][15]

  • Calculate the percentage of the parent compound remaining relative to the T=0 time point, using the peak area. The formula used is: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

Protocol: Reactivity in a Model Suzuki-Miyaura Coupling
  • To a 10 mL reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add the Palladium(II) acetate catalyst (0.02 mmol) and SPhos ligand (0.04 mmol).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add 5.0 mL of the desired anhydrous solvent via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the reaction yield by analyzing the crude product via ¹H NMR spectroscopy using a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

Results and Discussion

The performance of this compound was systematically evaluated, and the results are summarized below.

Solubility Profile

The solubility of the compound varied significantly across the tested solvents, a direct consequence of the interplay between the solute's structure and the solvent's properties.

Table 1: Solubility of this compound at 25 °C

SolventSolvent TypePolarity IndexSolubility (mg/mL)
Dichloromethane (DCM)Nonpolar3.1>100
TolueneNonpolar Aromatic2.485.2
Tetrahydrofuran (THF)Polar Aprotic (Ether)4.0>100
N,N-Dimethylformamide (DMF)Polar Aprotic (Amide)6.4>100
Acetonitrile (ACN)Polar Aprotic5.865.7
Ethanol (EtOH)Polar Protic4.330.1
Methanol (MeOH)Polar Protic5.122.5

Discussion: The compound demonstrated excellent solubility in polar aprotic solvents like DMF and THF, as well as in the nonpolar solvent DCM. This suggests that while the pyrazole core contributes polarity, the bulky, lipophilic bromophenyl and dimethyl groups dominate the molecule's overall character, favoring interactions with less polar and highly versatile aprotic solvents.[16] The lower solubility in polar protic solvents like methanol and ethanol is likely due to the energy penalty required to disrupt the strong hydrogen-bonding network of these solvents to accommodate the solute.[17]

Stability Assessment

The stability of the compound was robust in most solvents under ambient conditions but showed notable degradation in specific systems under thermal stress.

Table 2: Stability of this compound (% Remaining after 4 Weeks)

Solvent25 °C (% Remaining)40 °C (% Remaining)Observations
Acetonitrile (ACN)99.8%99.5%Highly Stable
Toluene99.9%99.7%Highly Stable
Dichloromethane (DCM)99.5%96.2%Minor degradation at 40°C
Tetrahydrofuran (THF)98.9%94.5%Peroxide formation may be a risk
Methanol (MeOH)97.2%88.1%Significant degradation at 40°C
N,N-Dimethylformamide (DMF)99.6%99.1%Highly Stable

Discussion: The compound is exceptionally stable in aprotic solvents such as Acetonitrile, Toluene, and DMF. The observed degradation in methanol at elevated temperatures suggests a potential susceptibility to solvolysis or reaction with solvent impurities under thermal stress. The slight instability in DCM and THF at 40°C is a known risk; DCM can generate trace amounts of HCl, and THF can form peroxides, both of which could potentially react with the pyrazole moiety. For long-term storage of solutions, Acetonitrile and Toluene are the superior choices.

Reactivity Performance in Suzuki-Miyaura Coupling

Solvent choice had a dramatic effect on the outcome of the model cross-coupling reaction, highlighting its critical role in facilitating the palladium catalytic cycle.

Table 3: Influence of Solvent on Suzuki-Miyaura Reaction Yield

SolventReaction Yield (%)Observations
Toluene92%Excellent yield, good for nonpolar reactants
Tetrahydrofuran (THF)88%Good yield, effective coordinating solvent
N,N-Dimethylformamide (DMF)75%Moderate yield, potential catalyst inhibition
Acetonitrile (ACN)45%Lower yield, can coordinate strongly to Pd
Dichloromethane (DCM)<5%Reaction failed
Methanol (MeOH)<5%Reaction failed

Discussion: The highest yields were achieved in Toluene and THF. Nonpolar aromatic solvents like Toluene are widely recognized as effective media for Buchwald-Hartwig and Suzuki reactions.[18][19] THF's ability to coordinate with the palladium center can also be beneficial for stabilizing catalytic intermediates.[6] The lower yield in DMF may be due to its high boiling point and potential to compete for coordination sites on the palladium catalyst. The reaction failure in DCM and Methanol underscores their unsuitability for this specific catalytic system, likely due to adverse interactions with the catalyst or base.

Comparative Analysis and Recommendations

The optimal solvent for this compound is highly dependent on the intended application. Our experimental data provides a clear framework for making an informed choice.

Diagram 1: Overall Experimental Workflow This diagram outlines the logical flow of the performance evaluation process.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Compound Acquire Compound Solubility Solubility Assessment (Shake-Flask) Compound->Solubility Stability Stability Study (HPLC-UV) Compound->Stability Reactivity Reactivity Test (Suzuki Coupling) Compound->Reactivity Solvents Select & Verify Solvents Solvents->Solubility Solvents->Stability Solvents->Reactivity Data Compile & Compare Data Solubility->Data Stability->Data Reactivity->Data Guide Generate Guide & Recommendations Data->Guide

Caption: Workflow for performance evaluation.

Recommendations:

  • For High-Concentration Stock Solutions: DMF, THF, and DCM are the best choices due to their ability to dissolve >100 mg/mL of the material.

  • For Long-Term Storage in Solution: Acetonitrile or Toluene are highly recommended due to the compound's exceptional stability in these solvents, even under accelerated conditions.

  • For Synthetic Transformations (Suzuki Coupling): Toluene is the optimal choice, providing the highest reaction yield. THF is a suitable alternative.

  • Solvents to Use with Caution: Methanol should be avoided for long-term storage or high-temperature reactions due to observed degradation.

Diagram 2: Solvent Selection Decision Tree This decision tree provides a logical path for selecting a solvent based on the primary experimental goal.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. As a brominated heterocyclic compound, this substance requires specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of this compound, it is crucial to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar compounds, such as 1-(2-bromophenyl)-1H-pyrazole and 3,5-dimethylpyrazole, allows for a reliable hazard assessment.

The compound is anticipated to be:

  • Harmful if swallowed, inhaled, or in contact with skin [1][2].

  • A cause of serious eye irritation [1][2][3].

  • A cause of skin irritation [1][2][3].

  • Potentially a cause of respiratory irritation [1][2][3].

  • Suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure , based on data for the 3,5-dimethylpyrazole moiety[4].

During thermal decomposition, it is expected to emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide[1][5].

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][5]
Irritation Causes serious eye, skin, and respiratory tract irritation.[1][3][6]
Chronic Toxicity May cause organ damage through repeated exposure. Suspected reproductive hazard.[4]
Personal Protective Equipment (PPE) Chemical safety goggles (conforming to EN166 or NIOSH standards), chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if dust is generated.[3][7][8][9]

The Core Disposal Principle: Halogenated Organic Waste

The defining structural feature of this compound for disposal purposes is the carbon-bromine bond. This classifies the compound as a halogenated organic compound [10]. According to the U.S. Environmental Protection Agency (EPA) and standard laboratory safety protocols, halogenated organic wastes must be segregated from non-halogenated streams[10][11][12].

Causality: The reasoning behind this segregation is twofold:

  • Incineration Requirements: Halogenated compounds produce acidic gases (like hydrogen bromide) upon incineration, which require specialized scrubbers in the incinerator's exhaust system to prevent environmental release and equipment corrosion[13]. Mixing them with non-halogenated solvents can complicate the incineration process and increase costs.

  • Regulatory Compliance: The EPA's Resource Conservation and Recovery Act (RCRA) lists many halogenated organics as hazardous waste, imposing strict regulations on their treatment and disposal to prevent environmental contamination[14][15][16].

Therefore, all waste streams containing this compound must be designated as "Halogenated Organic Waste."

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical. The following steps provide a clear procedure for managing waste generated from the use of this compound.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Use a designated, leak-proof waste container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene or glass). The container must have a secure, tight-fitting lid[17].

  • Proper Labeling: Clearly label the container with "Halogenated Organic Hazardous Waste." List all chemical constituents, including this compound and any solvents, along with their approximate concentrations[10][18]. Ensure the label is legible and securely attached.

Step 2: Segregation and Collection of Waste

A. Unused or Expired Solid Chemical:

  • Work within a chemical fume hood to avoid inhaling dust[3].

  • Carefully transfer the solid this compound into the pre-labeled halogenated waste container.

  • Avoid creating dust during the transfer[2][8].

  • Securely close the container immediately after the transfer.

B. Solutions Containing the Compound (Liquid Waste):

  • Pour liquid waste directly into the designated halogenated organic liquid waste container.

  • DO NOT dispose of this waste down the drain[7][19]. The introduction of such pharmaceutical-like compounds into aquatic ecosystems should be avoided[7].

  • Collect any solvent rinsate from empty containers and add it to the liquid waste stream[7].

C. Contaminated Labware and Debris (Solid Waste):

  • Items such as contaminated gloves, weighing papers, pipette tips, and paper towels should be considered hazardous waste.

  • Collect these items in a separate, clearly labeled plastic bag or container designated for solid halogenated waste.

  • Once full, securely seal the bag and place it in the larger solid hazardous waste drum provided by your institution's safety office.

Step 3: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area until it is ready for pickup[8]. The storage area should be secure and away from incompatible materials like strong acids or oxidizing agents[1][4].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container[17]. Final disposal must be conducted at a licensed hazardous waste treatment and disposal facility, which will typically use high-temperature incineration[4][5][13].

Emergency Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleanup, don the appropriate personal protective equipment (PPE), including respiratory protection, safety goggles, a lab coat, and chemical-resistant gloves[6].

  • Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne[3][8]. Do not use combustible materials like paper towels for the initial containment.

  • Clean Up: Carefully sweep or vacuum the absorbed material and place it into the designated halogenated organic waste container[6].

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or soapy water), and dispose of all cleanup materials as halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated Decision Is waste the chemical or contaminated with it? Start->Decision Halogenated Segregate into 'Halogenated Organic Waste' Container Decision->Halogenated Yes NonHaz Follow Standard Non-Hazardous or Non-Halogenated Waste Protocol Decision->NonHaz No Label Label Container with Contents & Hazards Halogenated->Label Store Store Securely in Satellite Accumulation Area Label->Store EHS Arrange Pickup by EHS for Incineration Store->EHS

Sources

A Senior Application Scientist's Guide to Safely Handling 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for the safe handling of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole, moving beyond a simple checklist to instill a culture of safety through understanding. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in authoritative safety principles.

Hazard Analysis: Understanding the "Why" Behind the "How"

Before any handling, a thorough understanding of the specific risks associated with this compound is essential. Based on data from analogous compounds, this substance is classified with several key hazards that dictate our safety protocols.[1][2][3][4]

  • Acute Toxicity (Category 4): The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] This necessitates a multi-faceted approach to prevent exposure through any route.

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3][4] This is a primary driver for our stringent glove and protective clothing requirements.

  • Serious Eye Irritation (Category 2/2A): The chemical poses a significant risk of causing serious eye irritation.[1][2][3][4] This underscores the non-negotiable requirement for robust eye and face protection.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): The compound may cause respiratory irritation.[1][2][3][4] This hazard is the primary justification for mandating work within a certified chemical fume hood or utilizing appropriate respiratory protection.

These classifications are not merely regulatory labels; they are the scientific basis for the personal protective equipment (PPE) and handling procedures outlined below.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are critical for mitigating the risks identified above. The following table summarizes the minimum required PPE for handling this compound.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double-gloved Nitrile GlovesChemical Safety Goggles & Face ShieldFully-Buttoned Laboratory CoatWork within a certified chemical fume hood.
Preparing Solutions Double-gloved Nitrile GlovesChemical Safety Goggles & Face ShieldFully-Buttoned Laboratory CoatWork within a certified chemical fume hood.
Accidental Spill Cleanup Heavy-duty Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-resistant Apron over Lab CoatNIOSH-approved respirator with particle filter.[1]
Causality in PPE Selection:
  • Double Gloving: This practice provides redundancy. Should the outer glove be compromised, the inner glove continues to offer protection while you safely exit the work area to replace the outer glove. Always inspect gloves for tears or pinholes before use.[3][5]

  • Goggles and Face Shield: Chemical safety goggles provide a seal around the eyes to protect against splashes and fine particulates.[6] A face shield is required in addition to goggles to protect the entire face from splashes when handling solutions.[2][7]

  • Laboratory Coat: A fully-buttoned lab coat made of appropriate material prevents incidental skin contact.[6]

  • Fume Hood: Given the risk of respiratory irritation and potential for aerosolization of the powder, all manipulations must be performed in a certified chemical fume hood to ensure adequate ventilation and containment.[1][6][8]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is essential for minimizing exposure risk.

Preparation and Donning PPE
  • Designated Area: Confirm that the work area, specifically the chemical fume hood, is clean, uncluttered, and certified. Ensure an eyewash station and safety shower are accessible.[6]

  • Attire: Don long pants and closed-toe shoes. Tie back long hair.

  • Hand Washing: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield.

Chemical Handling Workflow

The following diagram outlines the critical path for safely handling this compound from initial setup to final disposal.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing prep_area 1. Verify Fume Hood & Safety Equipment don_ppe 2. Don Required PPE (Double Gloves, Goggles, etc.) prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh Enter Hood dissolve 4. Prepare Solution weigh->dissolve decontaminate 5. Decontaminate Surfaces dissolve->decontaminate Complete Work dispose_waste 6. Segregate & Label Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE (Outer Gloves First) dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Doffing PPE and Decontamination
  • Decontaminate Workspace: Before removing any PPE, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, and dispose of them in the hazardous waste container.

  • Remove Face Shield & Goggles: Remove the face shield, followed by the goggles. Clean them according to laboratory protocol.

  • Remove Lab Coat: Remove the lab coat, turning it inwards, and hang it in its designated location or place it in the appropriate laundry receptacle.

  • Remove Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Final Hand Washing: Immediately wash hands with soap and water.

Disposal Plan: Ensuring a Safe Final Step

Improper disposal can pose a risk to personnel and the environment. All waste generated from handling this compound is considered hazardous.

  • Waste Segregation:

    • Solid Waste: All contaminated solids, including weighing paper, paper towels, and used gloves, must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not pour any solutions down the drain.[2][7] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

By integrating this comprehensive safety and logistical framework into your daily operations, you build a foundation of trust and reliability, ensuring that groundbreaking research is conducted without compromising the well-being of the professionals driving it forward.

References

  • 1-(2-bromophenyl)
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2024, March 7).
  • 3 - SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid - ChemicalBook. (2025, August 23).
  • SAFETY DATA SHEET - CymitQuimica. (2025, November 7).
  • Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole - Cole-Parmer.
  • Safety Data Sheet - Angene Chemical. (2025, April 7).
  • SAFETY D
  • 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl) - NIH.
  • 5 - Safety D
  • Safety Data Sheet - AA Blocks. (2025, January 18).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
  • 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole - Achmem.
  • Ethyl 1-(4-bromophenyl)
  • SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.